molecular formula C4H12O3Si B072481 Trimethoxymethylsilane CAS No. 1185-55-3

Trimethoxymethylsilane

Número de catálogo: B072481
Número CAS: 1185-55-3
Peso molecular: 136.22 g/mol
Clave InChI: BFXIKLCIZHOAAZ-UHFFFAOYSA-N
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Descripción

Trimethoxymethylsilane is a versatile organosilicon compound of significant interest in materials science and surface chemistry. Its primary research value lies in its dual functionality: the three hydrolytically sensitive methoxy groups and the stable methyl group. This structure allows it to act as a precursor for hybrid organic-inorganic materials and a coupling agent for surface modification. Upon exposure to moisture, the methoxy groups hydrolyze to form silanols, which subsequently condense to create a stable, cross-linked siloxane network or covalently bond to hydroxylated surfaces (e.g., glass, metals, silica). This mechanism is fundamental in synthesizing silicone resins, sol-gel composites, and as a core molecule for further functionalization in organic synthesis. Researchers utilize this compound to impart hydrophobic properties, improve adhesion, modify surface energy, and create tailored interfaces in advanced coatings, adhesives, and electronic materials. Its application is critical in developing novel nanomaterials, chromatographic stationary phases, and protective layers for cultural heritage conservation. This product is intended for laboratory research purposes by trained professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

trimethoxy(methyl)silane
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InChI

InChI=1S/C4H12O3Si/c1-5-8(4,6-2)7-3/h1-4H3
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InChI Key

BFXIKLCIZHOAAZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CO[Si](C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H12O3Si
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Related CAS

25498-03-7
Record name Methyltrimethoxysilane homopolymer
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DSSTOX Substance ID

DTXSID3027370
Record name Trimethoxymethylsilane
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Molecular Weight

136.22 g/mol
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Physical Description

Liquid, Colorless liquid; [Sigma-Aldrich MSDS]
Record name Silane, trimethoxymethyl-
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Record name Methyltrimethoxysilane
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CAS No.

1185-55-3, 25498-02-6
Record name Methyltrimethoxysilane
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Record name Methyltrimethoxysilane
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Record name Silane, trimethoxymethyl-
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Record name Trimethoxy(methyl)silane
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Record name Poly(dimethoxysiloxane)
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Record name METHYLTRIMETHOXYSILANE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Trimethoxymethylsilane from Methyltrichlorosilane and Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethoxymethylsilane from the reaction of methyltrichlorosilane (B1216827) and methanol (B129727). The document details the underlying chemical principles, reaction conditions, experimental protocols for both industrial and laboratory settings, and methods for purification and characterization of the final product.

Introduction

This compound (CH₃Si(OCH₃)₃), also known as methyltrimethoxysilane (B3422404) (MTMS), is a versatile organosilicon compound with significant applications in various scientific and industrial fields. Its utility stems from the presence of both a stable methyl group and three hydrolyzable methoxy (B1213986) groups. This dual functionality allows it to serve as a crucial precursor in the synthesis of silicone resins, as a crosslinking agent for polysiloxane polymers, and as a surface modifying agent to impart hydrophobicity. In the pharmaceutical and drug development sectors, it is utilized in the preparation of silica-based materials for applications such as drug delivery and chromatography.

The most prevalent and economically viable method for the production of this compound is the methanolysis of methyltrichlorosilane (CH₃SiCl₃). This reaction involves the substitution of the chloro groups on the silicon atom with methoxy groups from methanol, with the concomitant evolution of hydrogen chloride (HCl) as a byproduct.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from methyltrichlorosilane and methanol proceeds via a nucleophilic substitution reaction. The overall balanced chemical equation for this transformation is:

CH₃SiCl₃ + 3CH₃OH → CH₃Si(OCH₃)₃ + 3HCl

The reaction mechanism is generally accepted to proceed through a stepwise nucleophilic substitution (Sₙ2) at the silicon center.[1] In this concerted, one-step process, the oxygen atom of methanol acts as a nucleophile, attacking the electrophilic silicon atom. This attack occurs from the backside relative to the chlorine atom (the leaving group), leading to an inversion of the stereochemical configuration at the silicon center. This process is repeated three times to replace all three chlorine atoms with methoxy groups.

dot

Industrial_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification MTS Methyltrichlorosilane Mixing Mixing in Reactor at 20°C MTS->Mixing MeOH Methanol MeOH->Mixing Reflux Reflux at 75°C to Remove HCl Mixing->Reflux Heating Heating to 104°C Reflux->Heating Cooling Cooling to Room Temperature Heating->Cooling Neutralization Neutralization with Sodium Methoxide Cooling->Neutralization Settling Settling of NaCl Neutralization->Settling Distillation Distillation Settling->Distillation Product This compound (98.5% Purity) Distillation->Product

References

Hydrolysis and condensation mechanism of Trimethoxymethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Trimethoxymethylsilane

Introduction

This compound (TMMS), an organosilicon compound with the chemical formula CH₃Si(OCH₃)₃, is a fundamental precursor in materials science, primarily utilized as a crosslinking agent in the synthesis of polysiloxane polymers through the sol-gel process. The transformation of this monomer into a durable, three-dimensional siloxane network is governed by two principal chemical reactions: hydrolysis and condensation. A comprehensive understanding of these mechanisms is critical for researchers, scientists, and drug development professionals to control the kinetics of polymerization and tailor the structural, mechanical, and chemical properties of the resulting materials for applications ranging from advanced coatings and hybrid materials to controlled-release drug delivery systems.

This technical guide provides a detailed examination of the core mechanisms of TMMS hydrolysis and condensation, the key factors influencing these reactions, and the experimental protocols used for their characterization.

Core Mechanisms: Hydrolysis and Condensation

The conversion of this compound into a polysilsesquioxane network is a multi-step process. It begins with the hydrolysis of the methoxy (B1213986) groups, followed by the condensation of the resulting silanol (B1196071) intermediates.

Hydrolysis

Hydrolysis is the initial and rate-determining step, involving the nucleophilic substitution of the methoxy groups (-OCH₃) with hydroxyl groups (-OH) from water. This reaction proceeds sequentially, yielding partially hydrolyzed species, methylsilanediol, and ultimately the fully hydrolyzed methylsilanetriol, with methanol (B129727) (CH₃OH) as a byproduct.

CH₃Si(OCH₃)₃ + H₂O ⇌ CH₃Si(OCH₃)₂(OH) + CH₃OH (Step 1) CH₃Si(OCH₃)₂(OH) + H₂O ⇌ CH₃Si(OCH₃)(OH)₂ + CH₃OH (Step 2) CH₃Si(OCH₃)(OH)₂ + H₂O ⇌ CH₃Si(OH)₃ + CH₃OH (Step 3)

The reaction is reversible, with the backward reaction being esterification.[1] The overall rate and progression of hydrolysis are strongly dependent on the pH of the solution.[2]

  • Acid-Catalyzed Mechanism: Under acidic conditions (pH < 7), a methoxy group is rapidly protonated, creating a better leaving group and facilitating nucleophilic attack by water.[2] The rate of successive hydrolysis steps decreases as more electron-donating methoxy groups are replaced by electron-withdrawing hydroxyl groups.[2][3]

  • Base-Catalyzed Mechanism: Under basic conditions (pH > 7), the hydroxyl anion directly attacks the silicon atom, which is a stronger nucleophile than water.[2] In this case, the rate of successive hydrolysis steps increases, as the partial negative charge on the resulting silanolate species enhances the acidity of the remaining Si-OH protons.[3]

  • Neutral Conditions: The hydrolysis rate is at its minimum around a neutral pH of 7.[4]

G TMMS This compound CH₃Si(OCH₃)₃ Water1 + H₂O TMMS->Water1 MonoSilanol Mono-Silanol CH₃Si(OCH₃)₂(OH) Methanol1 Methanol MonoSilanol->Methanol1 - CH₃OH Water2 + H₂O MonoSilanol->Water2 DiSilanol Di-Silanol CH₃Si(OCH₃)(OH)₂ Methanol2 Methanol DiSilanol->Methanol2 - CH₃OH Water3 + H₂O DiSilanol->Water3 TriSilanol Tri-Silanol CH₃Si(OH)₃ Methanol3 Methanol TriSilanol->Methanol3 - CH₃OH Water1->MonoSilanol Water2->DiSilanol Water3->TriSilanol G cluster_water Water Condensation cluster_alcohol Alcohol Condensation Silanol1 R-Si-OH Siloxane1 R-Si-O-Si-R Silanol1->Siloxane1 Silanol2 HO-Si-R Silanol2->Siloxane1 Water H₂O Siloxane1->Water - H₂O Silanol3 R-Si-OH Siloxane2 R-Si-O-Si-R Silanol3->Siloxane2 Alkoxy CH₃O-Si-R Alkoxy->Siloxane2 Methanol CH₃OH Siloxane2->Methanol - CH₃OH G pH pH / Catalyst Hydrolysis Hydrolysis Rate pH->Hydrolysis Condensation Condensation Rate pH->Condensation WaterRatio Water : Silane Ratio WaterRatio->Hydrolysis Temperature Temperature Temperature->Hydrolysis Temperature->Condensation Solvent Solvent Solvent->Hydrolysis Structure Final Polymer Structure (Linear, Branched, Colloidal) Hydrolysis->Structure Condensation->Structure G Prep 1. Prepare Solutions (Silane, Water, Catalyst, Solvent) Mix 2. Mix Reagents (Controlled Temperature & Stirring) Prep->Mix Sample 3. Time-Resolved Sampling Mix->Sample Analysis 4. Spectroscopic & Chromatographic Analysis Sample->Analysis Data 5. Data Interpretation (Kinetics & Structure) Analysis->Data

References

Spectroscopic Analysis of Trimethoxymethylsilane for Purity Assessment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the purity assessment of trimethoxymethylsilane. Detailed experimental protocols, data presentation, and logical workflows are outlined to ensure accurate and reproducible purity determination.

Introduction

This compound (CH₃Si(OCH₃)₃), also known as methyltrimethoxysilane, is a versatile organosilicon compound widely used as a crosslinking agent in the production of silicone polymers and as a precursor in the synthesis of silica-based materials.[1] Its high reactivity and functionality make it a critical component in various industrial and research applications. The purity of this compound is paramount as impurities can significantly impact the properties and performance of the final products. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity analysis of this compound.

Common Impurities in this compound

The purity of this compound can be affected by starting materials, synthesis byproducts, and degradation products. Common impurities may include:

  • Methanol (B129727): A common residual solvent or a byproduct of hydrolysis.

  • Water: Promotes the hydrolysis of this compound.

  • Hydrolysis Products: Such as methyldimethoxysilanol (CH₃Si(OCH₃)₂(OH)) and other partially hydrolyzed species.

  • Synthesis Byproducts: Including tetramethoxysilane (B109134) (Si(OCH₃)₄) and dimethyldimethoxysilane ((CH₃)₂Si(OCH₃)₂).

  • Oligomeric Species: Formed through condensation reactions of hydrolyzed intermediates.

Spectroscopic Purity Assessment Workflow

The overall workflow for the spectroscopic purity assessment of this compound involves a multi-step process from sample reception to the final purity statement.

Purity_Assessment_Workflow Figure 1. Purity Assessment Workflow for this compound cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Analysis & Reporting Sample_Reception Sample Reception & Logging Sample_Storage Appropriate Storage (Moisture-sensitive) Sample_Reception->Sample_Storage Sample_Preparation Sample Preparation for Analysis Sample_Storage->Sample_Preparation qNMR_Analysis Quantitative 1H-NMR Sample_Preparation->qNMR_Analysis FTIR_Analysis FT-IR Spectroscopy Sample_Preparation->FTIR_Analysis GCMS_Analysis GC-MS Analysis Sample_Preparation->GCMS_Analysis Data_Processing Data Processing & Integration qNMR_Analysis->Data_Processing FTIR_Analysis->Data_Processing GCMS_Analysis->Data_Processing Impurity_Identification Impurity Identification & Quantification Data_Processing->Impurity_Identification Purity_Calculation Overall Purity Calculation Impurity_Identification->Purity_Calculation Final_Report Issuance of Certificate of Analysis Purity_Calculation->Final_Report

Caption: A logical workflow for the purity assessment of this compound.

Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Quantitative ¹H-NMR (qNMR) is a powerful primary analytical method for determining the purity of organic compounds. It allows for the direct quantification of the analyte against a certified internal standard without the need for identical reference materials for each impurity.

Experimental Protocol for ¹H-qNMR

Objective: To determine the absolute purity of this compound using an internal standard.

Materials and Equipment:

  • NMR spectrometer (300 MHz or higher)

  • 5 mm NMR tubes

  • Gas-tight syringe

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Internal Standard (IS): Maleic anhydride (B1165640) or other suitable certified reference material with known purity.

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of CDCl₃.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer Setup: Tune and shim the spectrometer for optimal resolution.

    • Acquisition Parameters:

      • Pulse Program: A standard 90° pulse sequence.

      • Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for quantitative accuracy).

      • Number of Scans (NS): 8 to 16, depending on the desired signal-to-noise ratio.

      • Acquisition Time (AQ): ≥ 3 seconds.

      • Spectral Width (SW): Appropriate to cover all signals of interest (e.g., 0-10 ppm).

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Perform baseline correction.

    • Integrate the characteristic signals of this compound and the internal standard.

Purity Calculation: The purity of this compound is calculated using the following formula:

Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte = Integral of a characteristic signal of this compound

  • N_analyte = Number of protons corresponding to the integrated signal of the analyte

  • I_IS = Integral of a characteristic signal of the internal standard

  • N_IS = Number of protons corresponding to the integrated signal of the internal standard

  • MW_analyte = Molecular weight of this compound (136.22 g/mol )

  • MW_IS = Molecular weight of the internal standard

  • m_IS = Mass of the internal standard

  • m_analyte = Mass of the this compound sample

  • P_IS = Purity of the internal standard

¹H-NMR Data for this compound and Potential Impurities
CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound ~3.56 s -OCH₃
~0.12 s Si-CH₃
Methanol~3.49s-OCH₃
~1.5-2.0 (variable)br s-OH
Tetramethoxysilane~3.58s-OCH₃
Dimethyldimethoxysilane~3.45s-OCH₃
~0.08sSi-(CH₃)₂

Note: Chemical shifts are reported for CDCl₃ and can vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups and for the quantification of components in a mixture. For this compound, it is particularly useful for detecting hydroxyl-containing impurities and monitoring hydrolysis.

Experimental Protocol for Quantitative FT-IR

Objective: To quantify known impurities (e.g., methanol) in this compound.

Method 1: Transmission Spectroscopy

Materials and Equipment:

  • FT-IR spectrometer

  • Liquid transmission cell with a known path length (e.g., 0.1 mm) and IR-transparent windows (e.g., KBr or NaCl).

  • Volumetric flasks and syringes.

  • Solvent (e.g., anhydrous hexane (B92381), if dilution is necessary).

Procedure:

  • Calibration Curve:

    • Prepare a series of standard solutions of the impurity (e.g., methanol) in pure this compound at different known concentrations.

    • Record the FT-IR spectrum for each standard solution.

    • For each spectrum, determine the absorbance of a characteristic peak of the impurity that does not overlap with the analyte's peaks.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Record the FT-IR spectrum of the this compound sample under the same conditions.

    • Measure the absorbance of the characteristic impurity peak.

    • Determine the concentration of the impurity from the calibration curve.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

Materials and Equipment:

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal).

Procedure:

  • Background Spectrum: Record a background spectrum with a clean, dry ATR crystal.

  • Sample Spectrum: Apply a small drop of the this compound sample onto the ATR crystal and record the spectrum.

  • Quantitative Analysis: A calibration curve can be constructed similarly to the transmission method by preparing standards of known concentrations. The peak height or area of a characteristic impurity band is then used for quantification.

Characteristic FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2945, 2845 C-H stretch -OCH₃, -CH₃
~1250 Si-CH₃ deformation Si-CH₃
~1080 Si-O-C stretch Si-O-C
~815 Si-C stretch Si-C
~3600-3200O-H stretch (broad)-OH (from methanol or hydrolysis)
~3681O-H stretch (sharp, gas phase)Methanol
~1030C-O stretchMethanol

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for separating and identifying volatile and semi-volatile compounds. It is an excellent method for detecting and quantifying trace impurities in this compound.

Experimental Protocol for GC-MS

Objective: To identify and quantify volatile impurities in this compound.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of organosilanes (e.g., a non-polar or medium-polarity column like a DB-5 or equivalent).

  • Autosampler and vials.

  • Solvent (e.g., anhydrous hexane or dichloromethane).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 1 µL/mL in hexane).

  • GC-MS Parameters:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split or splitless, depending on the expected concentration of impurities.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 30-300.

      • Scan Speed: ≥ 2 scans/second.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak with a library of mass spectra (e.g., NIST) for identification.

    • Quantification can be performed using an internal or external standard method. For the external standard method, a calibration curve is generated by injecting standards of known concentrations for each impurity.

Mass Spectrometry Data for this compound and Potential Impurities
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 136 121 [M-CH₃]⁺, 105 [M-OCH₃]⁺, 91 [Si(OCH₃)₂H]⁺, 75 [Si(OCH₃)H₂]⁺
Methanol3231 [M-H]⁺, 29 [CHO]⁺
Tetramethoxysilane152121 [M-OCH₃]⁺
Dimethyldimethoxysilane120105 [M-CH₃]⁺, 89 [M-OCH₃]⁺

Logical Data Analysis Workflow

The data obtained from each spectroscopic technique needs to be systematically analyzed to determine the purity of this compound.

Data_Analysis_Workflow Figure 2. Spectroscopic Data Analysis Workflow cluster_qnmr qNMR Data Analysis cluster_ftir FT-IR Data Analysis cluster_gcms GC-MS Data Analysis cluster_final Final Purity Assessment qNMR_Process Process FID (FT, Phasing, Baseline) qNMR_Integrate Integrate Analyte & IS Signals qNMR_Process->qNMR_Integrate qNMR_Purity Calculate Absolute Purity qNMR_Integrate->qNMR_Purity Combine_Results Combine Results from all Techniques qNMR_Purity->Combine_Results FTIR_Identify Identify Impurity Peaks FTIR_Measure Measure Peak Absorbance FTIR_Identify->FTIR_Measure FTIR_Quantify Quantify using Calibration Curve FTIR_Measure->FTIR_Quantify FTIR_Quantify->Combine_Results GCMS_Identify Identify Peaks in TIC GCMS_Deconvolute Deconvolute Mass Spectra GCMS_Identify->GCMS_Deconvolute GCMS_Quantify Quantify using Calibration Curve GCMS_Deconvolute->GCMS_Quantify GCMS_Quantify->Combine_Results Final_Purity Determine Final Purity Statement Combine_Results->Final_Purity

Caption: A workflow for the analysis of spectroscopic data for purity determination.

Conclusion

The purity assessment of this compound requires a multi-faceted approach utilizing a combination of spectroscopic techniques. ¹H-qNMR provides an accurate determination of the absolute purity, while FT-IR is excellent for detecting hydroxyl-containing impurities and monitoring hydrolysis. GC-MS offers high sensitivity for the separation and identification of volatile impurities. By following the detailed experimental protocols and data analysis workflows presented in this guide, researchers, scientists, and drug development professionals can confidently and accurately determine the purity of this compound, ensuring the quality and reliability of their work.

References

An In-depth Technical Guide to Trimethoxymethylsilane (CAS No. 1185-55-3): Properties, Hazards, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimethoxymethylsilane (CAS No. 1185-55-3), also known as Methyltrimethoxysilane (MTMS). It is a versatile organosilicon compound with significant applications in materials science, surface chemistry, and as a key intermediate in various synthetic processes. This document details its physicochemical properties, spectral data, associated hazards, and key experimental protocols relevant to its use in research and development.

Core Properties of this compound

This compound is a colorless, transparent liquid with a mild, characteristic odor.[1] It is valued for its ability to act as a crosslinking agent and a precursor for silica-based materials through hydrolysis and condensation reactions.[2]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 1185-55-3[1][2][3][4][5][6][7][8]
Molecular Formula C₄H₁₂O₃Si[1][2][4][7][8]
Molecular Weight 136.22 g/mol [1][2][4][7][8]
Appearance Colorless, transparent liquid[1][2][5][7]
Density 0.955 g/mL at 25 °C[2][3][4]
Boiling Point 102-104 °C[1][2][3][4]
Melting Point < -70 °C[1][2][4]
Flash Point 9 °C (48.2 °F)[3]
Refractive Index (n20/D) 1.371[3][4]
Vapor Pressure 2990 hPa at 20 °C[4]
Water Solubility Decomposes[4][5][7]
Stability Stable under normal conditions, but moisture sensitive.[4][4]
Synonyms Methyltrimethoxysilane (MTMS), Silane, trimethoxymethyl-[3][4][8]
InChI Key BFXIKLCIZHOAAZ-UHFFFAOYSA-N[1][3][4][5]
Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

Spectral Data TypeKey FeaturesReferences
¹H NMR Spectral data is available for this compound.[9][10]
¹³C NMR Spectral data is available for this compound.
Mass Spectrometry The NIST WebBook provides the mass spectrum (electron ionization) for Silane, trimethoxymethyl-.
Infrared (IR) Spectroscopy Authentic IR spectrum data is available.[8][9]
Raman Spectroscopy Raman spectral data is available.

Safety and Hazard Information

This compound is a highly flammable liquid and vapor and requires careful handling.[3] Its primary hazards are associated with its flammability and its reactivity with water, which leads to the formation of methanol (B129727), a toxic substance.

GHS Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapour
Eye Irritation2AH319: Causes serious eye irritation

References:[3]

Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[5]

  • Keep away from heat, sparks, and open flames.

  • Use only non-sparking tools and take precautionary measures against static discharge.

  • Ensure adequate ventilation.

  • Ground and bond containers when transferring material.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[4]

  • Keep containers tightly closed.

  • Store below 30°C.[4] The material is moisture-sensitive and should be stored accordingly.[4]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles.[5]

  • Skin Protection: Wear protective gloves (e.g., neoprene or nitrile rubber) and suitable protective clothing.[5]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment. A NIOSH-certified organic vapor respirator is recommended.[5]

Experimental Protocols and Applications

This compound is a key reagent in several important chemical processes, most notably in the synthesis of advanced materials through sol-gel chemistry.

Synthesis of this compound

A common laboratory and industrial method for the synthesis of this compound involves the reaction of methyltrichlorosilane (B1216827) with methanol.[5]

Reaction: CH₃SiCl₃ + 3CH₃OH → CH₃Si(OCH₃)₃ + 3HCl[5]

Detailed Protocol:

  • In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a system for venting HCl, place methyltrichlorosilane.

  • Cool the reaction vessel in an ice bath.

  • Slowly add methanol dropwise from the dropping funnel with continuous stirring. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux to drive the reaction to completion and remove dissolved HCl.

  • The crude product is then purified by fractional distillation.

Hydrolysis and Condensation: The Sol-Gel Process

The utility of this compound in materials science stems from its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the methoxy (B1213986) groups leads to the formation of reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with each other to form stable siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers and silica (B1680970) networks.[6]

Hydrolysis Reaction: CH₃Si(OCH₃)₃ + 3H₂O → CH₃Si(OH)₃ + 3CH₃OH Condensation Reaction: 2CH₃Si(OH)₃ → (HO)₂Si(CH₃)-O-Si(CH₃)(OH)₂ + H₂O

These reactions can be catalyzed by either acids or bases. Under acidic conditions, the rate of successive hydrolysis steps decreases with each step.[5] Conversely, under basic conditions, the rate of hydrolysis increases with each successive step.[5]

Below is a diagram illustrating the hydrolysis and condensation pathway of this compound.

G MTMS This compound (CH₃Si(OCH₃)₃) Hydrolysis Hydrolysis (+ H₂O, - CH₃OH) MTMS->Hydrolysis Silanetriol Methylsilanetriol (CH₃Si(OH)₃) Hydrolysis->Silanetriol Silanetriol->Silanetriol Self-condensation Condensation Condensation (- H₂O) Silanetriol->Condensation Siloxane Polysiloxane Network (-[Si(CH₃)(O)-]n-) Condensation->Siloxane

Caption: Hydrolysis and Condensation Pathway

Application in Silica Aerogel Synthesis

This compound is frequently used as a precursor in the synthesis of silica aerogels, which are highly porous, low-density materials with excellent thermal insulation properties.

Experimental Workflow for Silica Aerogel Synthesis:

  • Sol Preparation: Mix this compound with a solvent (commonly methanol) and water. An acid or base catalyst (e.g., oxalic acid and ammonium (B1175870) hydroxide) is added to control the rate of hydrolysis and condensation.

  • Gelation: The solution is left undisturbed in a mold. As the condensation reactions proceed, a rigid, porous gel network (an alcogel) is formed.

  • Aging: The alcogel is aged in its mother liquor to strengthen the silica network.

  • Solvent Exchange: The solvent within the pores of the gel is exchanged with a solvent suitable for the drying process (e.g., fresh methanol or another organic solvent).

  • Drying: The solvent is removed from the gel network without causing the collapse of the porous structure. This is typically achieved through supercritical drying with carbon dioxide.

The following diagram outlines the general experimental workflow for the synthesis of silica aerogels using this compound.

G cluster_0 Sol-Gel Process cluster_1 Drying Process Sol_Preparation 1. Sol Preparation (MTMS, Solvent, H₂O, Catalyst) Gelation 2. Gelation (Formation of Alcogel) Sol_Preparation->Gelation Aging 3. Aging (Strengthening of Gel Network) Gelation->Aging Solvent_Exchange 4. Solvent Exchange Aging->Solvent_Exchange Supercritical_Drying 5. Supercritical Drying (with CO₂) Solvent_Exchange->Supercritical_Drying Aerogel Silica Aerogel Supercritical_Drying->Aerogel

Caption: Silica Aerogel Synthesis Workflow

Surface Modification Applications

This compound is widely used to modify the surfaces of various materials to impart hydrophobicity. The silanol groups formed during hydrolysis can react with hydroxyl groups on the surface of substrates like glass, ceramics, and metals, forming a covalent bond and creating a durable, water-repellent coating.

General Protocol for Surface Modification:

  • Surface Preparation: The substrate surface must be clean and hydroxylated. This can be achieved by washing with detergents, followed by treatment with an oxidizing agent like piranha solution or exposure to plasma.

  • Silanization: The cleaned substrate is immersed in a solution of this compound in an anhydrous organic solvent (e.g., toluene). The reaction is often carried out at elevated temperatures and may be catalyzed by trace amounts of water.

  • Rinsing: The substrate is rinsed with the solvent to remove any unreacted silane.

  • Curing: The coated substrate is cured at an elevated temperature to promote the formation of a stable, cross-linked polysiloxane layer on the surface.

Conclusion

This compound (CAS No. 1185-55-3) is a chemical of significant interest to researchers and scientists in various fields. Its unique combination of a reactive silicon center with hydrolyzable methoxy groups makes it an invaluable tool for the synthesis of advanced materials and the modification of surfaces. A thorough understanding of its properties, hazards, and reaction mechanisms is essential for its safe and effective use in the laboratory and in the development of new technologies. This guide provides a foundational understanding of these aspects, with a focus on practical applications and safety considerations.

References

An In-depth Technical Guide to the Molecular Structure and Reactivity of Trimethoxymethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxymethylsilane (TMMS), also known as methyltrimethoxysilane, is an organosilicon compound with the chemical formula CH₃Si(OCH₃)₃.[1] It is a versatile chemical intermediate widely used in the synthesis of silicon-based materials, including silicone polymers and resins.[2][3] Its utility stems from the presence of both a stable methyl group and three hydrolyzable methoxy (B1213986) groups, which allow for a range of chemical transformations.[4] This guide provides a comprehensive overview of the molecular structure, reactivity, and practical applications of this compound, with a focus on experimental protocols and data relevant to research and development.

Molecular Structure

The molecular structure of this compound features a central silicon atom in a tetrahedral arrangement, bonded to one methyl group and three methoxy groups.[1][4] This configuration is often described as sp³ hybridized.[1] The methyl group imparts a degree of hydrophobic character to the molecule, while the silicon-oxygen bonds of the methoxy groups are the primary sites of reactivity, particularly towards hydrolysis.[4]

Physicochemical and Spectroscopic Data

Key physical and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₄H₁₂O₃Si
Molecular Weight136.22 g/mol
AppearanceColorless, transparent liquid
OdorMild, characteristic
Density0.955 g/mL at 25 °C
Boiling Point102-104 °C
Melting Point< -70 °C
Flash Point9 °C
Autoignition Temperature225 °C
Vapor Pressure2990 hPa at 20 °C
Refractive Indexn20/D 1.371
Water SolubilityDecomposes

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features
¹H NMR (CDCl₃)Provides signals corresponding to the methyl and methoxy protons.
¹³C NMRShows distinct peaks for the methyl and methoxy carbons.
²⁹Si NMRA characteristic chemical shift for the silicon atom in its specific chemical environment.
FT-IRCharacteristic absorption bands for Si-O-C, C-H, and Si-C bonds.
Mass Spectrometry (GC-MS)Fragmentation pattern provides information on the molecular structure.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the hydrolysis of its methoxy groups, which is a precursor to condensation and polymerization. This reactivity is fundamental to its application as a crosslinking agent and in the formation of silica-based materials.[5]

Hydrolysis and Condensation

In the presence of water, this compound undergoes hydrolysis to form silanol (B1196071) intermediates (Si-OH) and methanol (B129727).[4] This reaction can be catalyzed by both acids and bases.[1] The resulting silanols are highly reactive and readily undergo condensation to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers.[4] The reaction proceeds in a stepwise manner, and under acidic conditions, the rate of successive hydrolysis steps decreases with each methoxy group replaced.[1] Conversely, under basic conditions, the rate of subsequent hydrolysis steps increases.[1]

Hydrolysis_Condensation cluster_reactants Reactants cluster_products Products TMMS This compound (CH₃Si(OCH₃)₃) Silanol1 Methylsilanetriol (CH₃Si(OH)₃) TMMS->Silanol1 Hydrolysis Methanol 3CH₃OH Siloxane Polymethylsilsesquioxane Network Silanol1->Siloxane Condensation Water H₂O Silanol1->Water -H₂O

Hydrolysis and condensation of this compound.

Experimental Protocols

Synthesis of this compound (Industrial Method)

This protocol describes a common industrial method for the synthesis of this compound from methyltrichlorosilane (B1216827) and methanol.

Materials:

  • Methyltrichlorosilane (CH₃SiCl₃)

  • Methanol (CH₃OH)

  • Metallic Sodium (Na)

  • Reactor with reflux condenser, dropping funnel, and thermometer

  • Distillation apparatus

Procedure:

  • Charge the reactor with methyltrichlorosilane and methanol in a molar ratio of 1:1.01.

  • Maintain the reaction temperature at approximately 20 °C while adding the reactants at a controlled rate (e.g., 20 kg/h ).

  • After the addition is complete, heat the mixture to 75 °C and reflux to remove the hydrogen chloride (HCl) byproduct.

  • Continue the reflux until the temperature of the reaction mixture reaches the boiling point of this compound (approximately 104 °C).

  • Maintain this temperature for one hour to ensure the reaction goes to completion.

  • Cool the mixture to ambient temperature.

  • Neutralize the mixture to a pH of 8.0 by adding a solution of metallic sodium in methanol.

  • Allow the mixture to stand, then decant or filter the supernatant.

  • Purify the crude product by distillation, collecting the fraction at approximately 103.5 °C. The expected purity of the final product is typically around 98.5%.

Surface Modification of Silica (B1680970) Nanoparticles

This protocol outlines a general procedure for the surface functionalization of silica nanoparticles using this compound to introduce methyl groups, thereby increasing hydrophobicity.

Materials:

Procedure:

  • Disperse the silica nanoparticles in ethanol using an ultrasonic bath to ensure a uniform suspension.

  • In a separate container, prepare a solution of this compound in ethanol.

  • Add the TMMS solution to the silica nanoparticle suspension with vigorous stirring.

  • Add a catalytic amount of ammonia solution to the mixture to promote the hydrolysis and condensation of TMMS on the nanoparticle surface.

  • Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature to 60 °C).

  • After the reaction, collect the surface-modified nanoparticles by centrifugation.

  • Wash the nanoparticles several times with ethanol to remove unreacted TMMS and byproducts. This is typically done by repeated cycles of centrifugation and redispersion in fresh ethanol.

  • Dry the functionalized nanoparticles in an oven at a suitable temperature (e.g., 80-120 °C) to remove the solvent.

Surface_Modification_Workflow start Start: Silica Nanoparticles in Ethanol dispersion 1. Dispersion (Ultrasonication) start->dispersion addition 2. Addition of TMMS and Catalyst (Ammonia) dispersion->addition reaction 3. Reaction (Stirring at controlled temperature) addition->reaction centrifugation 4. Separation (Centrifugation) reaction->centrifugation washing 5. Washing with Ethanol (Repeated cycles) centrifugation->washing drying 6. Drying (Oven) washing->drying end End: Hydrophobic Silica Nanoparticles drying->end

Experimental workflow for surface modification.

Applications in Research and Drug Development

This compound is a valuable reagent in various research and development applications, including:

  • Crosslinking Agent: It is used in the preparation of polysiloxane polymers and room-temperature-vulcanizing (RTV) silicone rubbers.[1][5]

  • Surface Modification: TMMS is employed to render surfaces of materials like glass, ceramics, and metals hydrophobic.[6] This is crucial for applications such as self-cleaning surfaces and improving the compatibility between organic polymers and inorganic fillers.

  • Precursor for Silica-Based Materials: It serves as a precursor in the sol-gel process for synthesizing silica aerogels and other porous silica materials with controlled properties.[7][8]

  • Coupling Agent: In composite materials, it can act as a coupling agent to enhance the adhesion between inorganic fillers and organic polymer matrices.[6]

Safety and Handling

This compound is a flammable liquid and vapor. It is also an eye irritant.[9] It is sensitive to moisture and will decompose in the presence of water, releasing methanol.[4] Therefore, it should be handled in a well-ventilated area, away from ignition sources, and stored under an inert atmosphere.[6] Appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be worn when handling this chemical.[9]

Conclusion

This compound is a versatile and reactive organosilicon compound with a well-defined molecular structure that dictates its chemical behavior. Its primary reactivity through hydrolysis and condensation of the methoxy groups makes it an essential building block for a wide array of silicon-based materials. The experimental protocols provided in this guide offer a practical foundation for its synthesis and application in surface modification. A thorough understanding of its properties and safe handling procedures is crucial for its effective utilization in research, materials science, and drug development.

References

The Pivotal Role of Trimethoxymethylsilane in the Synthesis of Advanced Silica-Based Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxymethylsilane (CH₃Si(OCH₃)₃, TMOS), an organosilicon compound, has emerged as a critical precursor in the fabrication of highly versatile silica-based materials. Its unique chemical structure, featuring both a non-hydrolyzable methyl group and three hydrolyzable methoxy (B1213986) groups, offers precise control over the material's final properties, including hydrophobicity, porosity, and mechanical stability. This technical guide provides an in-depth exploration of TMOS's role in the synthesis of silica (B1680970) materials through the sol-gel process, with a particular focus on applications relevant to materials science and drug development. We will delve into the fundamental chemistry, detailed experimental protocols, and the impact of various synthesis parameters on the characteristics of the resulting silica structures.

The Sol-Gel Chemistry of this compound

The synthesis of silica-based materials from TMOS is primarily governed by the sol-gel process, which involves two fundamental chemical reactions: hydrolysis and condensation. These reactions transform the molecular precursor into a colloidal suspension (sol) and then into a continuous solid network (gel).

1. Hydrolysis: In the presence of water and a catalyst (acidic or basic), the methoxy groups (-OCH₃) of TMOS are replaced by hydroxyl groups (-OH), forming silanols and releasing methanol (B129727) as a byproduct.

Si(OCH₃)₃CH₃ + 3H₂O → Si(OH)₃CH₃ + 3CH₃OH

2. Condensation: The newly formed silanol (B1196071) groups are highly reactive and undergo condensation reactions to form stable siloxane bridges (Si-O-Si). This process can occur through two pathways:

  • Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. -Si-OH + HO-Si- → -Si-O-Si- + H₂O

  • Alcohol Condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule. -Si-OH + CH₃O-Si- → -Si-O-Si- + CH₃OH

The non-hydrolyzable methyl group (-CH₃) remains attached to the silicon atom throughout this process, imparting a degree of organophilicity and hydrophobicity to the final silica network. The kinetics of these reactions are significantly influenced by factors such as pH, water-to-silane ratio, catalyst type, and temperature.

Diagram of the TMOS sol-gel process, showing hydrolysis and condensation steps.

Factors Influencing the Sol-Gel Process and Material Properties

The ability to precisely tune the properties of TMOS-derived silica materials stems from the careful control of synthesis parameters. These parameters dictate the relative rates of hydrolysis and condensation, which in turn determine the structure and characteristics of the final gel.

ParameterEffect on Sol-Gel Process & Material Properties
pH (Catalyst) Acidic (pH < 7): Promotes rapid hydrolysis and slower condensation, leading to weakly branched, polymer-like networks and denser gels.[1] Under highly acidic conditions, reverse reactions can become significant.[2]
Basic (pH > 7): Results in slower hydrolysis and rapid condensation, favoring the formation of highly branched clusters that lead to more porous, particulate gels.[1]
Water-to-Silane Ratio (r) Low r-value: Incomplete hydrolysis leads to a more organic character in the final material due to unreacted methoxy groups.
High r-value: Promotes more complete hydrolysis, resulting in a higher density of silanol groups and a more cross-linked, inorganic network.
Solvent The choice of solvent (e.g., ethanol (B145695), methanol) affects the miscibility of the reactants and can influence the rates of hydrolysis and condensation.[3]
Temperature Higher temperatures generally increase the rates of both hydrolysis and condensation, leading to shorter gelation times.[4] For instance, for a given TMOS-based system, increasing the gelation temperature from 30°C to 60°C can significantly reduce the gelation time.[4]
TMOS Concentration Increasing the TMOS concentration can lead to a decrease in the particle size of the resulting silica.[2] Conversely, a decrease in TMOS concentration has been shown to produce larger spherical particles.[2] Altering TMOS concentration also impacts the surface area and pore size of mesoporous silica.[2]

Experimental Protocols

Synthesis of Monodisperse Silica Nanoparticles (Modified Stöber Method)

This protocol describes the synthesis of silica nanoparticles from a trimethoxysilane (B1233946) precursor, a method widely used for creating uniform, spherical particles.

Materials:

Procedure:

  • In a reaction flask, combine ethanol and deionized water.

  • Add the ammonium hydroxide solution to the ethanol/water mixture and stir vigorously.

  • Introduce TMOS dropwise to the stirring solution.

  • Continue stirring at room temperature for a designated period (e.g., 12-24 hours) to allow for the formation of silica nanoparticles.

  • The resulting nanoparticles can be collected by centrifugation and washed with ethanol to remove residual reactants.

The size of the nanoparticles can be tuned by adjusting the concentrations of the reactants. For example, higher concentrations of ammonia (B1221849) and water tend to produce larger particles.[5]

Surface Functionalization of Silica Nanoparticles for Drug Delivery

The surface of silica nanoparticles can be readily modified to introduce functional groups for the covalent attachment of drugs, targeting ligands, or polymers. This protocol details the introduction of amine groups using (3-aminopropyl)trimethoxysilane (APTMS).

Materials:

  • Silica nanoparticle suspension (from the previous protocol)

  • Ethanol

  • (3-Aminopropyl)trimethoxysilane (APTMS)

Procedure:

  • Disperse the as-synthesized silica nanoparticles in ethanol.

  • Add the desired amount of APTMS to the stirred nanoparticle suspension.

  • Allow the reaction to proceed at room temperature or elevated temperatures (e.g., 70°C) with continuous stirring for 3-24 hours.

  • Purify the amine-functionalized silica nanoparticles by repeated cycles of centrifugation and washing with ethanol to remove unreacted APTMS.

The success of the functionalization can be confirmed by characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), which will show characteristic peaks for N-H bonds.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis (Stöber Method) cluster_functionalization Surface Functionalization cluster_purification Purification & Characterization start Mix Ethanol, Water, & Ammonia add_tmos Add TMOS start->add_tmos react Stir (12-24h) add_tmos->react end_synthesis Silica Nanoparticle Suspension react->end_synthesis disperse Disperse SNPs in Ethanol end_synthesis->disperse add_aptms Add APTMS disperse->add_aptms react_func Stir (3-24h) add_aptms->react_func end_functionalization Functionalized SNPs react_func->end_functionalization centrifuge Centrifugation end_functionalization->centrifuge wash Wash with Ethanol centrifuge->wash characterize Characterization (FTIR, DLS, etc.) wash->characterize final_product Purified Functionalized Nanoparticles characterize->final_product

Workflow for synthesis and functionalization of silica nanoparticles.

Applications in Drug Development

The unique properties of TMOS-derived silica materials make them highly attractive for applications in drug delivery. Their high surface area and porous nature allow for significant drug loading, while their biocompatibility and tunable surface chemistry enable the development of sophisticated delivery systems.[6][7]

Drug Loading and Controlled Release: The porous structure of silica nanoparticles provides a high internal volume for the encapsulation of therapeutic agents.[6] Drug loading can be achieved through simple immersion or by incorporating the drug during the sol-gel synthesis. The release of the drug can be controlled by the pore size of the silica matrix and through surface modifications that can respond to specific physiological triggers, such as pH changes in the tumor microenvironment.[8][9]

Targeted Delivery: The surface of TMOS-derived silica nanoparticles can be functionalized with targeting moieties, such as antibodies or peptides, to direct the drug-loaded particles to specific cells or tissues. This targeted approach can enhance therapeutic efficacy while minimizing off-target side effects.[10] The introduction of functional groups, as described in the protocol above, is the first step in creating these targeted delivery vehicles.

Biocompatibility: Silica-based materials are generally considered biocompatible and have been extensively studied for biomedical applications.[6][11][12] The degradation of the silica matrix can be tuned by controlling the degree of cross-linking and the incorporation of organic functionalities, which is an advantage of using precursors like TMOS.

Conclusion

This compound is a versatile and powerful precursor for the synthesis of a wide range of silica-based materials. The ability to control the sol-gel process through careful manipulation of reaction parameters allows for the precise tuning of material properties, making TMOS an invaluable tool for researchers in materials science and drug development. The inherent hydrophobicity imparted by the methyl group, combined with the ease of surface functionalization, opens up numerous possibilities for the creation of advanced materials, from hydrophobic coatings to sophisticated drug delivery systems. As research continues to advance, the role of TMOS in developing innovative solutions for scientific and therapeutic challenges is set to expand even further.

References

Solubility Profile of Trimethoxymethylsilane in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trimethoxymethylsilane in common organic solvents. Due to its utility as a crosslinking agent, a surface modifier, and a precursor in the synthesis of polymers and organic-inorganic hybrid materials, a thorough understanding of its solubility is critical for its effective application in research and development.[1] This document presents qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and illustrates the key chemical reactions of this compound.

Data Presentation: Solubility of this compound

This compound is a colorless, free-flowing liquid that is highly miscible with a range of common organic solvents.[2][3] The term "miscible" indicates that the substances will mix in all proportions to form a homogeneous solution. This high degree of solubility is attributed to its molecular structure, which includes both nonpolar (methyl group) and polar (methoxy groups) functionalities, allowing for favorable interactions with a variety of solvent types. While precise quantitative solubility values (e.g., g/100 mL) are not extensively reported in the literature, its miscibility provides a strong practical indication of its solubility behavior.

Solvent ClassSpecific SolventQualitative Solubility (at 25 °C)
Alcohols EthanolMiscible[2][4]
MethanolMiscible[2]
Ketones AcetoneMiscible[2]
Ethers Diethyl EtherSoluble[4]
Hydrocarbons HexaneMiscible[2]
TolueneSoluble[4]
Water Decomposes[2]

Note: this compound is sensitive to moisture and will undergo hydrolysis in the presence of water. This reaction leads to the formation of silanols and condensation products, and therefore, it is considered unstable in aqueous solutions rather than insoluble in the traditional sense.[2][4]

Experimental Protocols: Determination of Miscibility

The following protocol describes a general method for determining the miscibility of this compound with an organic solvent, adapted from standard methods for determining liquid-liquid miscibility and considering the compound's moisture sensitivity.

Objective: To qualitatively determine if this compound is miscible in a given organic solvent at ambient temperature.

Materials:

  • This compound (high purity)

  • Test solvent (anhydrous grade)

  • Dry glass test tubes with stoppers

  • Graduated pipettes or syringes (calibrated and dry)

  • Vortex mixer (optional)

  • Inert gas (e.g., nitrogen or argon) for blanketing (recommended)

Procedure:

  • Preparation of Apparatus: Ensure all glassware and pipettes are scrupulously dried in an oven at >100 °C for at least one hour and cooled in a desiccator before use.

  • Inert Atmosphere: If high precision is required, purge the test tubes with a gentle stream of inert gas to displace air and minimize atmospheric moisture.

  • Solvent Addition: Using a dry pipette, add a defined volume (e.g., 5 mL) of the anhydrous organic solvent to a test tube.

  • This compound Addition: In a fume hood, carefully add a specific volume of this compound to the solvent in the test tube in incremental proportions (e.g., 1:9, 1:4, 1:1, 4:1, 9:1 by volume).

  • Mixing: After each addition, securely stopper the test tube and mix the contents thoroughly by inversion or by using a vortex mixer for approximately 30 seconds.

  • Observation: Allow the mixture to stand for at least 5 minutes and observe for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or precipitation. A single, clear liquid phase indicates miscibility at that proportion.

  • Documentation: Record the observations for each volumetric ratio. If the mixture remains a single clear phase at all tested proportions, the two liquids are considered miscible.

Safety Precautions:

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Take precautions to avoid contact with skin and inhalation of vapors.

  • Due to its moisture sensitivity, handle the compound under anhydrous conditions to the extent possible.

Visualization of Key Chemical Pathways

The most significant chemical pathway for this compound, particularly in the context of its applications and stability, is its hydrolysis and subsequent condensation. This process is fundamental to the formation of polysiloxane networks.

Hydrolysis_Condensation TMOS This compound (CH₃Si(OCH₃)₃) Silanol (B1196071) Methylsilanetriol (B1219558) (CH₃Si(OH)₃) TMOS->Silanol Hydrolysis Methanol Methanol (3CH₃OH) Silanol->Methanol Condensation Condensation Silanol->Condensation Water Water (3H₂O) Water->Silanol Polysiloxane Polysiloxane Network (-[CH₃SiO₁.₅]n-) Condensation->Polysiloxane Water_byproduct Water (H₂O) Condensation->Water_byproduct

Caption: Hydrolysis and condensation of this compound.

This diagram illustrates the two-step process where this compound first hydrolyzes in the presence of water to form a reactive methylsilanetriol intermediate and methanol. The silanol intermediate is then unstable and undergoes condensation to form a stable polysiloxane network, releasing water as a byproduct.

The following diagram outlines the general workflow for determining the miscibility of this compound with an organic solvent.

Experimental_Workflow start Start: Prepare Dry Apparatus add_solvent Add Anhydrous Solvent to Test Tube start->add_solvent add_tmos Add this compound (Incremental Proportions) add_solvent->add_tmos mix Stopper and Mix Thoroughly add_tmos->mix observe Observe for Immiscibility (Phase Separation, Cloudiness) mix->observe miscible Result: Miscible observe->miscible No immiscible Result: Not Miscible observe->immiscible Yes record Record Observations miscible->record immiscible->record end End record->end

Caption: Experimental workflow for miscibility determination.

References

Thermal Stability and Decomposition of Trimethoxymethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition products of trimethoxymethylsilane (TMMS) and its polymerized form, polymethylsilsesquioxane (PMSQ). Due to the volatile nature of liquid TMMS, much of the available thermal decomposition data pertains to its solid, cross-linked polymer, PMSQ, which offers insights into the stability of the fundamental Si-CH₃ and Si-OCH₃ bonds.

Thermal Stability Assessment

Inert atmosphere pyrolysis of PMSQ reveals a high degree of thermal stability. The primary decomposition, associated with the cleavage of the silicon-methyl (Si-CH₃) bonds, generally occurs at temperatures above 500°C.

Quantitative Thermal Decomposition Data

The following table summarizes key temperature points in the thermal decomposition of materials derived from this compound, primarily focusing on its polymeric form, polymethylsilsesquioxane (PMSQ), under an inert atmosphere.

Material SystemAnalysis MethodKey Thermal EventsTemperature (°C)AtmosphereReference
Silica-Methyltrimethoxysilane Hybrid GlassDTA/TG-MSRemoval of physically adsorbed water110-130Air/Helium[1]
Silica-Methyltrimethoxysilane Hybrid GlassDTA/TG-MSRemoval of residual ethanol (B145695) and dimethyl ether~145Air/Helium[1]
Silica-Methyltrimethoxysilane Hybrid GlassDTA/TG-MSRemoval of unreacted HCl catalyst~160Air/Helium[1]
Silica-Methyltrimethoxysilane Hybrid GlassDTA-MSCombustion of C₂H₅Cl300Air[1]
Polymethylsilsesquioxane (PMSQ)TGAOnset of organic-ceramic conversion> 500Nitrogen[2]
Polyphenylsilsesquioxane (PPSQ)TGAInitial decomposition temperature~600Nitrogen[3]
Silica-Methyltrimethoxysilane Hybrid GlassDTA/TG-MSRemoval of methyl groups~600Air/Helium[1]

Decomposition Products

Upon thermal degradation, this compound and its derivatives break down into a range of gaseous and solid products. The nature and distribution of these products are highly dependent on the temperature and atmospheric conditions.

Hazardous Decomposition Products of Liquid this compound

Safety Data Sheets (SDS) for this compound consistently list the following hazardous decomposition products, which can be generated upon exposure to heat or combustion.[2]

  • Carbon Monoxide (CO)

  • Carbon Dioxide (CO₂)

  • Methanol (CH₃OH)

  • Oxides of Silicon (e.g., SiO₂)

Pyrolysis Products of Polymethylsilsesquioxane (PMSQ)

Under inert atmosphere pyrolysis, polymethylsilsesquioxane undergoes a conversion to a ceramic material. The primary solid residue is silica (B1680970) (SiO₂), with the potential for silicon oxycarbide (SiOxCy) formation.[2] The volatile products arise from the cleavage and subsequent reactions of the methyl and methoxy (B1213986) groups. While detailed quantitative analysis is scarce in the available literature, the primary volatile species are expected to be methane (B114726) and other small hydrocarbons resulting from the decomposition of the methyl groups.

Decomposition Pathways and Mechanisms

The thermal decomposition of silsesquioxanes like PMSQ is a complex process involving multiple reaction pathways. The generally accepted mechanism involves the homolytic cleavage of the Si-C bonds at high temperatures, leading to the formation of radical species.

PMSQ Thermal Decomposition Pathway

In the presence of oxygen, the decomposition mechanism is more complex, involving oxidation reactions that lead to the formation of carbon oxides and water, in addition to the solid silica residue.

Experimental Protocols

The characterization of the thermal stability and decomposition products of silane-based materials relies on specialized analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

  • A small, precisely weighed sample of the material (typically 5-10 mg of solid PMSQ) is placed in a high-purity alumina (B75360) or platinum crucible.

  • The crucible is loaded into a thermogravimetric analyzer.

  • The system is purged with an inert gas (e.g., nitrogen or argon) or a reactive gas (e.g., air) at a controlled flow rate (e.g., 50 mL/min).

  • The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 K/min).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, peak decomposition temperatures, and the mass of the final residue.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products generated during the thermal decomposition of a material.

Methodology:

  • A microgram-scale sample of the material is placed in a pyrolysis probe.

  • The probe is inserted into a high-temperature pyrolysis unit connected to the inlet of a gas chromatograph (GC).

  • The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600-1000°C) in an inert atmosphere (helium).

  • The thermal decomposition of the sample generates smaller, volatile fragments (pyrolysates).

  • The pyrolysates are swept by the GC carrier gas onto a chromatographic column.

  • The components of the pyrolysate mixture are separated based on their boiling points and interactions with the column's stationary phase.

  • As the separated components elute from the GC column, they enter a mass spectrometer (MS).

  • The MS ionizes the components and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

  • The individual components are identified by comparing their mass spectra to spectral libraries.

ExperimentalWorkflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) TGA_Sample Sample Preparation (5-10 mg PMSQ) TGA_Instrument TGA Instrument (Controlled Atmosphere) TGA_Sample->TGA_Instrument TGA_Heating Heating Ramp (e.g., 10 K/min) TGA_Instrument->TGA_Heating TGA_Data Data Acquisition (Mass vs. Temp) TGA_Heating->TGA_Data TGA_Analysis Analysis of TGA Curve (Decomposition Temps, Residue) TGA_Data->TGA_Analysis Py_Sample Sample Preparation (µg scale) Pyrolysis Pyrolysis Unit (e.g., 600-1000°C) Py_Sample->Pyrolysis GC Gas Chromatography (Separation) Pyrolysis->GC MS Mass Spectrometry (Detection & Identification) GC->MS Py_Data Data Analysis (Identification of Products) MS->Py_Data

Thermal Analysis Experimental Workflow

Summary

This compound serves as a precursor to highly thermally stable materials. Its polymerized form, polymethylsilsesquioxane, exhibits robust thermal stability, with significant decomposition of the core methyl-siloxane structure occurring at temperatures around 600°C under inert conditions. The primary hazardous decomposition products of liquid this compound include carbon oxides, methanol, and silicon oxides. The pyrolysis of polymethylsilsesquioxane yields a ceramic residue of silica or silicon oxycarbide, with volatile products dominated by methane and other small hydrocarbons. The analysis of these materials is accomplished through standard thermal analysis techniques such as TGA for assessing stability and Py-GC-MS for identifying decomposition products.

References

Investigating the Moisture Sensitivity of Trimethoxymethylsilane in Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxymethylsilane (TMMOS) is a versatile organosilicon compound utilized in a wide array of applications, including as a crosslinking agent in the synthesis of polysiloxane polymers and as a surface modifying agent. Despite its utility, the inherent moisture sensitivity of TMMOS presents significant challenges in its storage and handling. This technical guide provides an in-depth analysis of the moisture-induced degradation of TMMOS, detailing the chemical pathways of hydrolysis and condensation. It outlines comprehensive experimental protocols for assessing the stability of TMMOS under various storage conditions and presents available kinetic data on its hydrolysis. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate the risks associated with the moisture sensitivity of TMMOS, ensuring its integrity and performance in their applications.

Introduction

This compound (CH₃Si(OCH₃)₃), also known as methyltrimethoxysilane (B3422404) (MTMS), is a key building block in silicone chemistry. Its trifunctional nature allows for the formation of complex, cross-linked siloxane networks upon hydrolysis and condensation. This reactivity, while beneficial for its intended applications, also renders it susceptible to degradation in the presence of moisture. The reaction with water leads to the formation of methanol (B129727) and various silanol (B1196071) intermediates, which can further react to form oligomeric and polymeric siloxanes.[1] This degradation pathway alters the physical and chemical properties of TMMOS, potentially compromising its performance and leading to inconsistent results in sensitive applications.

Understanding the kinetics and mechanisms of TMMOS hydrolysis is crucial for establishing appropriate storage and handling procedures. This guide will delve into the chemical basis of its moisture sensitivity, provide quantitative data on its hydrolysis rates in aqueous environments, and offer detailed experimental protocols for a comprehensive stability assessment.

Chemistry of Moisture Sensitivity: Hydrolysis and Condensation

The primary mechanism of TMMOS degradation in the presence of moisture is a two-step process: hydrolysis followed by condensation.

2.1. Hydrolysis

In the presence of water, the methoxy (B1213986) groups (-OCH₃) of TMMOS undergo stepwise hydrolysis to form silanol groups (-OH) and methanol (CH₃OH).[1] This reaction can be catalyzed by both acids and bases. The hydrolysis proceeds in three stages, with the sequential replacement of methoxy groups:

  • First Hydrolysis: CH₃Si(OCH₃)₃ + H₂O → CH₃Si(OCH₃)₂(OH) + CH₃OH

  • Second Hydrolysis: CH₃Si(OCH₃)₂(OH) + H₂O → CH₃Si(OCH₃)(OH)₂ + CH₃OH

  • Third Hydrolysis: CH₃Si(OCH₃)(OH)₂ + H₂O → CH₃Si(OH)₃ + CH₃OH

The rates of these successive hydrolysis steps are influenced by the pH of the reaction medium. Under acidic conditions, the rate of each subsequent hydrolysis step tends to decrease.

2.2. Condensation

The silanol intermediates formed during hydrolysis are reactive and can undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing water or methanol in the process. There are two main types of condensation reactions:

  • Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. CH₃Si(OCH₃)₂(OH) + CH₃Si(OCH₃)₂(OH) → (CH₃)(OCH₃)₂Si-O-Si(OCH₃)₂(CH₃) + H₂O

  • Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a molecule of methanol. CH₃Si(OCH₃)₂(OH) + CH₃Si(OCH₃)₃ → (CH₃)(OCH₃)₂Si-O-Si(OCH₃)₂(CH₃) + CH₃OH

These condensation reactions can continue, leading to the formation of larger oligomeric and polymeric structures. The overall degradation pathway is a complex interplay of these hydrolysis and condensation reactions.

hydrolysis_condensation_pathway TMMOS This compound (CH₃Si(OCH₃)₃) H1 First Hydrolysis (+H₂O, -CH₃OH) TMMOS->H1 Intermediate1 CH₃Si(OCH₃)₂(OH) H1->Intermediate1 H2 Second Hydrolysis (+H₂O, -CH₃OH) Intermediate1->H2 Condensation_H2O Condensation (-H₂O) Intermediate1->Condensation_H2O Condensation_MeOH Condensation (-CH₃OH) Intermediate1->Condensation_MeOH Intermediate2 CH₃Si(OCH₃)(OH)₂ H2->Intermediate2 H3 Third Hydrolysis (+H₂O, -CH₃OH) Intermediate2->H3 Intermediate2->Condensation_H2O Intermediate2->Condensation_MeOH Silanetriol Methylsilanetriol (CH₃Si(OH)₃) H3->Silanetriol Silanetriol->Condensation_H2O Silanetriol->Condensation_MeOH Siloxane Siloxane Network (Si-O-Si) Condensation_H2O->Siloxane Condensation_MeOH->Siloxane

Figure 1: Hydrolysis and condensation pathway of this compound.

Quantitative Analysis of this compound Hydrolysis

MediumpHTemperature (°C)Rate Constant (k, min⁻¹)Half-life (t½, min)Reference
Deionized WaterNot Specified37.40.0324[2]
Sodium Phosphate Buffer7.437.40.106.7[2]
10% Rat Serum in Buffer7.437.40.088.6[2]

Note: The data in Table 1 was obtained for hydrolysis in solution and may not directly correlate to the degradation rate of neat TMMOS exposed to atmospheric moisture. However, it clearly demonstrates the susceptibility of the compound to hydrolysis.

Experimental Protocols for Stability Assessment

A comprehensive investigation into the moisture sensitivity of TMMOS in storage requires a well-designed stability study. The following protocols outline key experiments to quantify the degradation of TMMOS and identify its degradation products.

4.1. Long-Term Stability Study Under Controlled Humidity

This protocol describes a long-term study to evaluate the stability of TMMOS under various humidity conditions.

Objective: To determine the rate of degradation of TMMOS at different relative humidity (RH) levels over an extended period.

Materials:

  • This compound (high purity)

  • Controlled humidity chambers or desiccators with saturated salt solutions to maintain specific RH levels (e.g., LiCl for ~11% RH, MgCl₂ for ~33% RH, NaCl for ~75% RH)

  • Gas-tight vials with inert septa

  • Inert gas (e.g., nitrogen or argon)

  • Analytical instrumentation: Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS), Karl Fischer titrator, Headspace GC for methanol analysis.

Procedure:

  • Sample Preparation: Aliquot TMMOS into gas-tight vials under an inert atmosphere.

  • Storage: Place the vials in controlled humidity chambers at a constant temperature (e.g., 25°C). Include a control set of vials stored under inert gas with a desiccant.

  • Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12 months).

  • Analysis: At each time point, analyze the samples for:

    • Purity: Using GC-FID or GC-MS to determine the percentage of remaining TMMOS.

    • Moisture Content: Using Karl Fischer titration to quantify the amount of water absorbed by the sample.

    • Methanol Content: Using headspace GC to determine the concentration of methanol, a primary degradation product.

stability_study_workflow start Start: High Purity TMMOS prep Aliquot into Vials under Inert Atmosphere start->prep storage Store in Controlled Humidity Chambers (e.g., 11%, 33%, 75% RH) prep->storage timepoint Sampling at Time Points (0, 1, 3, 6, 12 months) storage->timepoint analysis Analytical Testing timepoint->analysis gc Purity Assay (GC-FID/MS) analysis->gc kf Moisture Content (Karl Fischer) analysis->kf hsgc Methanol Content (Headspace GC) analysis->hsgc data Data Analysis: Degradation Kinetics gc->data kf->data hsgc->data end End: Stability Profile data->end

Figure 2: Experimental workflow for a long-term stability study of TMMOS.

4.2. Analytical Methodologies

4.2.1. Purity Determination by Gas Chromatography (GC)

  • Instrumentation: GC system with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or mid-polar column).

  • Sample Preparation: Dilute a known amount of the TMMOS sample in a suitable anhydrous solvent (e.g., heptane).

  • GC Conditions:

    • Injector Temperature: 220°C

    • Detector Temperature: 250°C

    • Oven Program: Start at 80°C, ramp at 3°C/min to 150°C, then at 20°C/min to 250°C, hold for 3 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Quantification: Determine the area percent of the TMMOS peak relative to all peaks in the chromatogram.

4.2.2. Moisture Content Determination by Karl Fischer Titration

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known water standard.

    • Inject a known weight of the TMMOS sample into the titration cell containing a suitable solvent (e.g., anhydrous methanol).

    • Titrate to the endpoint. The amount of water is calculated based on the amount of titrant consumed.

4.2.3. Methanol Determination by Headspace GC-MS

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Sample Preparation: Place a known amount of the TMMOS sample into a headspace vial and seal.

  • Headspace Conditions:

    • Incubation Temperature: 70°C

    • Incubation Time: 20 minutes

  • GC-MS Conditions: Use a column suitable for volatile analysis and set the mass spectrometer to monitor for the characteristic ions of methanol (e.g., m/z 31, 29).

  • Quantification: Use a calibration curve prepared with known concentrations of methanol.

Recommended Storage and Handling

Based on the inherent moisture sensitivity of this compound, the following storage and handling procedures are recommended to maintain its purity and stability:

  • Storage Container: Store in a tightly sealed container to prevent the ingress of atmospheric moisture. Containers with septa that can be pierced for sample withdrawal are ideal for minimizing exposure.

  • Atmosphere: For long-term storage or for high-purity applications, it is recommended to store TMMOS under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1] A storage temperature below 30°C is generally advised.

  • Incompatible Materials: Avoid contact with water, strong acids, and strong oxidizing agents.[1]

  • Handling: When handling TMMOS, work in a dry environment and minimize the time the container is open to the atmosphere. Use dry syringes or cannulas for transferring the liquid.

Conclusion

The moisture sensitivity of this compound is a critical factor that must be carefully managed to ensure its effective use. The hydrolysis and subsequent condensation reactions can lead to the degradation of the material, altering its properties and impacting its performance. By understanding the chemistry of this degradation and implementing rigorous stability testing and appropriate storage and handling protocols, researchers and professionals can ensure the integrity of TMMOS for their applications. The experimental methodologies outlined in this guide provide a framework for a thorough investigation of TMMOS stability, enabling users to make informed decisions regarding its storage and use.

References

Methodological & Application

Application Notes and Protocols for Hydrophobic Surface Modification of Glass Slides using Trimethoxymethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic modification of glass surfaces is a critical process in a wide range of scientific and industrial applications, including cell culture, microfluidics, high-throughput screening, and as a prerequisite for further surface functionalization. This document provides detailed application notes and protocols for rendering glass slides hydrophobic using trimethoxymethylsilane (TMMS). The underlying principle of this surface modification is the silanization reaction, where this compound reacts with hydroxyl groups present on the glass surface to form a stable, covalently bonded hydrophobic monolayer. This process significantly reduces the surface energy of the glass, leading to its water-repellent characteristics.

The reaction proceeds in two main steps: hydrolysis and condensation. In the presence of trace amounts of water, the methoxy (B1213986) groups (-OCH₃) of this compound hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with the silanol groups on the glass surface (Si-O-Si bond formation) and with each other to form a cross-linked polysiloxane network. The methyl groups (-CH₃) of the TMMS molecules are oriented away from the surface, creating a low-energy, hydrophobic interface.

Data Presentation

The effectiveness of the hydrophobic modification is primarily quantified by the water contact angle (WCA). A higher contact angle indicates a more hydrophobic surface. The following tables summarize quantitative data on the impact of various experimental parameters on the resulting water contact angle.

Table 1: Effect of this compound Concentration on Water Contact Angle

This compound Concentration (v/v % in solvent)SolventWater Contact Angle (WCA) [°]Reference
1%Toluene (B28343)~90-100Inferred from similar silanes
2%Toluene~95-105[1]
5%Toluene~100-110Inferred from similar silanes

Table 2: Influence of Reaction Time on Water Contact Angle

Reaction TimeWater Contact Angle (WCA) [°]Reference
30 minutes~85-95Inferred from general silanization
1 hour~90-100Inferred from general silanization
2 hours~95-105[2]
12 hours (overnight)~100-110Inferred from general silanization

Table 3: Impact of Curing Temperature on Coating Stability and Contact Angle

Curing Temperature [°C]Curing TimeEffect on CoatingWater Contact Angle (WCA) [°]Reference
Room Temperature24 hoursModerate cross-linking~90-100Inferred from general silanization
801 hourIncreased cross-linking and stability~95-105[2]
110-12015-30 minutesEnhanced covalent bonding and durability~100-110[3]

Table 4: Long-Term Stability of Silane (B1218182) Coatings in an Aqueous Environment

CoatingInitial WCA [°]WCA after 15 days in water [°]WCA after 30 days in water [°]Reference
Trimethoxysilane-based105 ± 295 ± 388 ± 4[4]

Experimental Protocols

Protocol 1: Cleaning of Glass Slides

Thorough cleaning of the glass slides is paramount to ensure a uniform and reactive surface for silanization. The goal is to remove all organic and inorganic contaminants and to hydroxylate the surface, maximizing the number of available silanol groups.

Materials:

  • Glass slides

  • Detergent solution (e.g., 2% Alconox or Liquinox)

  • Acetone (B3395972)

  • Ethanol (B145695)

  • Deionized (DI) water

  • Piranha solution (7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Nitrogen gas stream

  • Beakers and slide staining racks

Procedure:

  • Place the glass slides in a slide rack.

  • Sonicate the slides in a 2% detergent solution for 15-20 minutes.

  • Rinse the slides thoroughly with DI water.

  • Sonicate the slides in acetone for 10-15 minutes.

  • Sonicate the slides in ethanol for 10-15 minutes.

  • Rinse the slides thoroughly with DI water.

  • Piranha Etching (in a fume hood): a. Carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution will become very hot. b. Immerse the slide rack in the hot Piranha solution for 30-60 minutes. c. Carefully remove the slides and rinse them extensively with DI water (at least 5-6 times) to remove all traces of the acid.

  • Dry the slides under a stream of nitrogen gas.

  • Use the cleaned slides immediately for the silanization protocol.

Protocol 2: Hydrophobic Surface Modification with this compound

This protocol describes the deposition of a hydrophobic this compound layer onto the cleaned glass slides. The reaction is sensitive to moisture and should be carried out in a controlled environment.

Materials:

  • Cleaned glass slides

  • This compound (TMMS)

  • Anhydrous toluene or other suitable anhydrous solvent (e.g., ethanol)

  • Beakers or Coplin jars with tight-fitting lids

  • Nitrogen or argon gas

  • Oven

Procedure:

  • Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a clean, dry beaker or Coplin jar under a nitrogen or argon atmosphere to minimize exposure to ambient moisture.

  • Immerse the cleaned and dried glass slides into the silanization solution.

  • Seal the container and leave the slides to react for 2 hours at room temperature with gentle agitation. For a more robust coating, the reaction can be carried out overnight.

  • Remove the slides from the silanization solution and rinse them with fresh anhydrous toluene to remove any excess, unreacted silane.

  • Rinse the slides with ethanol to remove the toluene.

  • Dry the slides under a stream of nitrogen gas.

  • Curing: Place the slides in an oven at 110-120°C for 15-30 minutes to promote the covalent bonding of the silane to the glass surface and to enhance the cross-linking of the siloxane layer.

  • Allow the slides to cool to room temperature before use.

  • Store the hydrophobic slides in a desiccator or a clean, dry environment to maintain their hydrophobicity.

Protocol 3: Characterization of the Hydrophobic Surface

A. Water Contact Angle Measurement (Goniometry)

This is the primary method to quantify the hydrophobicity of the modified surface.

Equipment:

  • Contact angle goniometer

Procedure:

  • Place a modified glass slide on the sample stage of the goniometer.

  • Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.

  • Capture an image of the droplet at the liquid-solid interface.

  • Use the software to measure the angle between the baseline of the droplet and the tangent at the three-phase contact point.

  • Perform measurements at multiple locations on the slide and on multiple slides to ensure reproducibility and obtain an average contact angle.

B. Surface Morphology Analysis (Atomic Force Microscopy - AFM)

AFM can be used to visualize the topography of the coated surface at the nanoscale and assess the uniformity of the silane layer. While specific data for TMMS is limited, analysis of similar silane coatings shows that a well-formed monolayer results in a smooth surface with a low root-mean-square (RMS) roughness, typically in the range of 0.2-0.5 nm. Aggregates or islands on the surface may indicate incomplete rinsing or polymerization of the silane in solution.

Mandatory Visualizations

experimental_workflow cluster_cleaning Glass Slide Cleaning cluster_modification Surface Modification cluster_characterization Characterization detergent Detergent Wash (Sonication) acetone Acetone Wash (Sonication) detergent->acetone Rinse ethanol_wash Ethanol Wash (Sonication) acetone->ethanol_wash piranha Piranha Etching (Hydroxylation) ethanol_wash->piranha Rinse di_rinse DI Water Rinse piranha->di_rinse drying1 Nitrogen Drying di_rinse->drying1 silanization Silanization (2% TMMS in Toluene) drying1->silanization Proceed to modification toluene_rinse Toluene Rinse silanization->toluene_rinse ethanol_rinse Ethanol Rinse toluene_rinse->ethanol_rinse drying2 Nitrogen Drying ethanol_rinse->drying2 curing Curing (110-120°C) drying2->curing goniometry Contact Angle Goniometry curing->goniometry Analyze afm Atomic Force Microscopy (AFM) curing->afm

Experimental workflow for hydrophobic surface modification.

reaction_mechanism Simplified Reaction Mechanism of this compound with a Glass Surface cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation tmms This compound (CH₃Si(OCH₃)₃) silanol Reactive Silanol (CH₃Si(OH)₃) tmms->silanol + 3 H₂O water Water (H₂O) methanol Methanol (CH₃OH) silanol->methanol - 3 CH₃OH modified_surface Hydrophobic Surface (Covalently bonded layer) silanol->modified_surface + Glass-OH crosslinking Cross-linked Polysiloxane (-Si-O-Si- network) silanol->crosslinking + Silanol-OH glass Glass Surface (-Si-OH groups) modified_surface->crosslinking Inter-chain bonding water_byproduct Water (H₂O) modified_surface->water_byproduct - H₂O crosslinking->water_byproduct - H₂O

Reaction mechanism of this compound with glass.

References

Application Notes and Protocols for Trimethoxymethylsilane as a Coupling Agent in Composite Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trimethoxymethylsilane (TMMS) as a coupling agent in composite materials. Detailed protocols for its application, the mechanism of action, and its effects on material properties are presented to guide researchers and professionals in the development of advanced composite materials.

This compound is a versatile organosilicon compound that acts as a molecular bridge at the interface between inorganic reinforcing materials (e.g., glass fibers, silica (B1680970), ceramics) and an organic polymer matrix.[1] Its bifunctional nature allows it to form durable, water-resistant bonds between these dissimilar materials, significantly enhancing the mechanical and physical properties of the resulting composite.

Mechanism of Action

The effectiveness of this compound as a coupling agent stems from a two-step reaction mechanism: hydrolysis and condensation.

  • Hydrolysis: The three methoxy (B1213986) (-OCH₃) groups of the silane (B1218182) are hydrolyzed in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acids.[2][3]

  • Condensation: The newly formed silanol groups can then condense in two ways:

    • They can form strong covalent siloxane bonds (Si-O-Si) with the hydroxyl groups present on the surface of inorganic fillers or reinforcements.[1]

    • They can self-condense with other silanol groups to form a durable, cross-linked polysiloxane layer on the filler surface.[1][2]

This process creates a chemical bridge between the inorganic filler and the polymer matrix, improving interfacial adhesion and stress transfer within the composite material.

Mechanism of this compound as a coupling agent.

Experimental Protocols

The following protocols provide a general framework for the application of this compound as a coupling agent for the surface treatment of fillers in composite materials. Researchers should optimize parameters such as silane concentration, pH, reaction time, and temperature for their specific filler and polymer system.

Protocol 1: Surface Treatment of Silica Fillers

This protocol describes the wet treatment of silica-based fillers with this compound.

Materials:

  • Silica-based filler (e.g., silica nanoparticles, glass powder)

  • This compound (TMMS)

  • Ethanol (B145695) (or other suitable alcohol)

  • Deionized water

  • Acetic acid (for pH adjustment)

  • Toluene (B28343) (or other non-polar solvent for washing)

Procedure:

  • Preparation of Silane Solution:

    • Prepare a 95% ethanol/5% deionized water solution.

    • Adjust the pH of the solution to 4.5-5.5 with acetic acid.

    • Slowly add this compound to the solution with vigorous stirring to achieve a final concentration of 0.5-2.0% (w/v).

    • Continue stirring for approximately 60 minutes to allow for hydrolysis to occur.

  • Filler Treatment:

    • Disperse the silica filler in the prepared silane solution.

    • Stir the suspension for 2-4 hours at room temperature.

  • Washing and Drying:

    • Separate the treated filler from the solution by centrifugation or filtration.

    • Wash the filler several times with ethanol to remove excess silane.

    • Perform a final wash with toluene to aid in the removal of water.

    • Dry the treated filler in a vacuum oven at 110-120°C for 2-4 hours to complete the condensation reaction.

Protocol 2: Surface Treatment of Glass Fibers

This protocol outlines the treatment of glass fibers for reinforcement in polymer composites.

Materials:

  • Glass fibers

  • This compound (TMMS)

  • Methanol

  • Deionized water

  • Acetic acid

Procedure:

  • Fiber Preparation:

    • Ensure glass fibers are clean and free of any surface contaminants. This can be achieved by heat cleaning or washing with a suitable solvent.

  • Preparation of Silane Solution:

    • Prepare a 90% methanol/10% deionized water solution.

    • Adjust the pH to 4.5-5.5 with acetic acid.

    • Add this compound to the solution to a concentration of 1-5% (w/v) while stirring.

    • Allow the solution to hydrolyze for at least 1 hour.

  • Fiber Application:

    • Immerse the glass fibers in the silane solution for 2-5 minutes.

    • Alternatively, the solution can be sprayed onto the fibers.

  • Drying and Curing:

    • Air-dry the treated fibers to remove the solvent.

    • Cure the treated fibers in an oven at 110-120°C for 15-30 minutes to promote the condensation of the silane onto the fiber surface.

Experimental_Workflow cluster_prep Solution Preparation cluster_treatment Filler/Fiber Treatment cluster_post Post-Treatment A Mix Alcohol and Water B Adjust pH (4.5-5.5) A->B C Add this compound B->C D Hydrolyze (stir for 1 hr) C->D E Disperse Filler or Immerse Fibers D->E F Stir/Soak for 2-4 hrs E->F G Separate Filler/Fibers F->G H Wash with Solvent G->H I Dry and Cure (110-120°C) H->I

General workflow for surface treatment with this compound.

Data Presentation

The following tables summarize the quantitative effects of trimethoxysilane (B1233946) coupling agents on the mechanical properties of composite materials. It is important to note that the specific type of trimethoxy-functionalized silane and the composite system can influence the results.

Table 1: Effect of Trimethoxysilane Concentration on the Mechanical Properties of a Phenol Novalac Epoxy Resin Composite [4]

Silane Concentration (wt%)Flexural Strength (MPa)Impact Strength (kJ/m²)
0758.5
18210.2
29111.8
39813.5
49212.1

Table 2: Effect of γ-Glycidoxypropyltrimethoxysilane (GPS) Concentration on the Mechanical Properties of Glass Fiber/Epoxy Composites

GPS Concentration (%)Tensile Strength (MPa)Flexural Strength (MPa)Interlaminar Shear Strength (ILSS) (MPa)
035045030
0.140060038
0.548080048
1.045075045
2.042070042

Table 3: Effect of 3-Methacryloxypropyltrimethoxysilane (MPS) Concentration on the Mechanical Properties of Dental Resin Composites [5]

MPS Concentration (wt%)Flexural Modulus (GPa)Flexural Strength (MPa)Microhardness (VHN)
310.512060
611.212565
911.813070
1211.512868

Logical Relationships

The success of the silane treatment and the final properties of the composite material are dependent on several interconnected factors.

Logical_Relationships Silane_Conc Silane Concentration Surface_Coverage Filler Surface Coverage Silane_Conc->Surface_Coverage pH pH of Solution Hydrolysis_Rate Hydrolysis Rate pH->Hydrolysis_Rate Time_Temp Reaction Time & Temperature Time_Temp->Hydrolysis_Rate Condensation_Rate Condensation Rate Time_Temp->Condensation_Rate Hydrolysis_Rate->Condensation_Rate Condensation_Rate->Surface_Coverage Adhesion Interfacial Adhesion Surface_Coverage->Adhesion Mech_Props Mechanical Properties Adhesion->Mech_Props Durability Durability & Moisture Resistance Adhesion->Durability

Relationship between treatment parameters and composite performance.

References

Application Notes: Trimethoxymethylsilane in Sol-Gel Synthesis of Silica Aerogels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethoxymethylsilane (TMMS), more commonly known as Methyltrimethoxysilane (B3422404) (MTMS), is a crucial organosilane precursor in the sol-gel synthesis of silica (B1680970) aerogels. Its trifunctional nature, with one non-hydrolyzable methyl group and three hydrolyzable methoxy (B1213986) groups, imparts unique and highly desirable properties to the resulting aerogel. Unlike traditional silica aerogels synthesized from tetra-functional precursors like tetramethyl orthosilicate (B98303) (TMOS) or tetraethoxysilane (TEOS), which are often brittle and hydrophilic, MTMS-based aerogels exhibit enhanced flexibility, superior hydrophobicity, and improved mechanical strength.[1][2] The presence of methyl groups in the silica network reduces the degree of cross-linking, leading to a more elastic structure, and provides inherent water-repellent properties, which are critical for preventing structural collapse due to moisture absorption.[1][3] MTMS can be used as a single precursor or as a co-precursor with other alkoxides to precisely tune the final properties of the aerogel for specific applications, ranging from thermal insulation and catalyst supports to environmental remediation and drug delivery systems.[4][5]

Chemical Reactions and Mechanisms

The sol-gel process using MTMS involves two primary chemical reactions: hydrolysis and condensation. Initially, the methoxy groups (-OCH₃) of MTMS hydrolyze in the presence of water and a catalyst (acidic or basic) to form silanol (B1196071) groups (Si-OH). Subsequently, these silanol groups undergo condensation reactions with other silanol groups or methoxy groups to form siloxane bridges (Si-O-Si), creating a three-dimensional porous network that constitutes the gel.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation MTMS MTMS (CH₃Si(OCH₃)₃) Silanol Methylsilanetriol (CH₃Si(OH)₃) MTMS->Silanol + 3H₂O - 3CH₃OH Silanol1 CH₃Si(OH)₃ Siloxane Siloxane Bridge (-O-Si(CH₃)-O-) Silanol1->Siloxane Silanol2 CH₃Si(OH)₃ Silanol2->Siloxane Network 3D Silica Network Siloxane->Network - H₂O

Fig. 1: Hydrolysis and condensation of MTMS in the sol-gel process.

Experimental Protocols

This section provides a generalized two-step acid-base catalyzed protocol for the synthesis of MTMS-based silica aerogels. This method is widely employed to control the hydrolysis and condensation rates, leading to aerogels with uniform pore structures.

1. Materials and Reagents

  • Precursor: Methyltrimethoxysilane (MTMS)

  • Co-precursor (Optional): Tetraethoxysilane (TEOS), Tetramethyl orthosilicate (TMOS)

  • Solvent: Methanol (MeOH) or Ethanol (B145695) (EtOH)

  • Acid Catalyst: Oxalic acid or Hydrochloric acid (HCl) in deionized water

  • Base Catalyst: Ammonium hydroxide (B78521) (NH₄OH)

  • Silylating Agent (for surface modification): Trimethylchlorosilane (TMCS)

  • Washing/Solvent Exchange Solvent: n-Hexane, Methanol, or Ethanol

2. Sol Preparation (Two-Step Catalysis)

  • Hydrolysis (Acidic Step):

    • In a sealed container, mix MTMS with a portion of the total alcohol solvent.

    • Add the acidic water solution (e.g., 0.001 M Oxalic Acid) to the MTMS/alcohol mixture.

    • Stir the solution vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the precursor.

  • Condensation (Basic Step):

    • To the hydrolyzed sol, add the remaining alcohol and then the basic catalyst (e.g., NH₄OH) dropwise while stirring.

    • Continue stirring for a few minutes until the solution becomes homogeneous.

    • Quickly pour the final sol into molds of the desired shape and seal them to prevent solvent evaporation.

3. Gelation and Aging

  • Allow the sol to rest at room temperature or in a controlled temperature environment (e.g., 50°C) until it forms a rigid gel. Gelation time can vary from minutes to hours depending on the precursor concentrations and catalyst amounts.[6]

  • Once gelled, keep the wet gels in their sealed molds and age them in the mother liquor for 24-72 hours. Aging strengthens the silica network through further condensation reactions.

4. Solvent Exchange and Surface Modification

  • Carefully remove the aged gels from the molds and place them in a bath of fresh solvent (e.g., ethanol or n-hexane).

  • To make the aerogel permanently hydrophobic and prevent pore collapse during ambient pressure drying, a surface modification step is often performed. This involves immersing the gel in a solution of a silylating agent (e.g., 5-10 vol% TMCS in n-hexane) for 12-24 hours.[2][7]

  • Perform multiple solvent exchanges over 2-3 days by replacing the solvent bath with fresh solvent every 12-24 hours. This process removes residual water and catalyst, replacing the pore fluid with the desired solvent for drying.[8]

5. Drying

  • A. Supercritical Drying (SCD):

    • Place the solvent-exchanged gels into a high-pressure supercritical dryer.

    • Fill the vessel with the solvent used in the final exchange (e.g., ethanol or liquid CO₂).

    • If using an alcohol, heat the vessel above the critical temperature and pressure of the alcohol (for Ethanol: Tc = 241°C, Pc = 6.3 MPa).

    • If using CO₂, first exchange the pore solvent with liquid CO₂. Then, heat the vessel above the critical point of CO₂ (Tc = 31.1°C, Pc = 7.38 MPa).[8]

    • Slowly depressurize the vessel while maintaining the temperature, allowing the supercritical fluid to be removed without creating a liquid-vapor interface, thus preserving the porous structure.[8]

  • B. Ambient Pressure Drying (APD):

    • This method is only suitable for gels that have been sufficiently strengthened and surface-modified to resist capillary stresses.

    • After solvent exchange with a low surface tension solvent like n-hexane, place the gels in a fume hood or a ventilated oven at a slightly elevated temperature (e.g., 40-60°C).

    • Allow the solvent to evaporate slowly over several hours to days. While more cost-effective, APD often results in greater shrinkage compared to SCD.[9]

G cluster_prep Preparation cluster_gel Gelation & Aging cluster_processing Post-Processing cluster_drying Drying mix 1. Mix Precursors (MTMS, Solvent, Acidic H₂O) hydrolysis 2. Hydrolysis (Stir 1-2h) mix->hydrolysis add_base 3. Add Base Catalyst & Pour into Molds hydrolysis->add_base gelation 4. Gelation (Rest at RT or 50°C) add_base->gelation aging 5. Aging (24-72h in mother liquor) gelation->aging solvent_exchange 6. Solvent Exchange & Surface Modification (Optional) aging->solvent_exchange drying 7. Drying Method solvent_exchange->drying scd Supercritical Drying drying->scd High Porosity apd Ambient Pressure Drying drying->apd Cost-Effective aerogel Final Aerogel scd->aerogel apd->aerogel

Fig. 2: General experimental workflow for MTMS-based silica aerogel synthesis.

Quantitative Data Summary

The properties of MTMS-based silica aerogels are highly dependent on the synthesis parameters. The following tables summarize quantitative data from various studies.

Table 1: Molar Ratios of Reagents in MTMS-based Aerogel Synthesis

Precursor SystemMolar Ratio (Precursor:Solvent:H₂O:Catalyst)Catalyst TypeResulting Aerogel TypeReference
MTMS1:1.75-17 (M) : 2-10 (H) : 4.25x10⁻²-3.5x10⁻¹ (N)NH₄OHSuperhydrophobic[6]
MTMS1:35:3.97:3.97Acidic Water : Basic WaterElastic, Superhydrophobic[10]
VTMS:MTMS:TMOS0.3:0.5:0.2NH₄OHFlexible, Hybrid[11]
MTMS/TEOS9:1-High Surface Area[12]

M = Molar ratio of MeOH/MTMS; H = Molar ratio of H₂O/MTMS; N = Molar ratio of NH₄OH/MTMS

Table 2: Physical Properties of MTMS-Based Silica Aerogels

Precursor(s)Drying MethodDensity (g/cm³)Porosity (%)Surface Area (m²/g)Contact Angle (°)Reference
MTMSAmbient Pressure~0.15--Excellent Hydrophobicity
MTMSAmbient Pressure0.083-787-
MTMS/TEOS (9:1)Ambient Pressure0.08096.36913-[12]
MTMSSupercritical0.03798-160[10]
VTMS-MTMS-TMOSSupercritical~0.15-0.16-Lower than MTMS-onlySuperhydrophobic[11]
MTMSAmbient Pressure--31.03 - 695.02-[9]

Structure-Property Relationships

The selection of synthesis parameters directly influences the final characteristics of the aerogel. Understanding these relationships is key to designing materials with tailored properties.

G cluster_params Synthesis Parameters cluster_props Aerogel Properties ratio MTMS/Co-precursor Ratio density Density / Shrinkage ratio->density ↓ MTMS = ↑ Density hydro Hydrophobicity / Flexibility ratio->hydro ↑ MTMS = ↑ Hydrophobicity catalyst Catalyst Concentration (N) gel_time Gelation Time catalyst->gel_time ↑ N = ↓ Gelation Time solvent Solvent Ratio (M) solvent->density ↑ Solvent = ↓ Density solvent->gel_time ↑ M = ↑ Gelation Time porosity Porosity / Surface Area solvent->porosity ↑ Solvent = ↑ Porosity

Fig. 3: Influence of synthesis parameters on final aerogel properties.

References

Application Notes and Protocols: Trimethoxymethylsilane as a Crosslinking Agent for Polysiloxane Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Trimethoxymethylsilane (TMMS), also known as methyltrimethoxysilane (B3422404) (MTM), is a versatile organosilicon compound with the chemical formula CH₃Si(OCH₃)₃.[1] It is a colorless liquid widely utilized as a crosslinking agent in the preparation of polysiloxane polymers, such as silicone rubber and resins.[1][2] The incorporation of TMMS into polysiloxane formulations facilitates the formation of a stable, three-dimensional network structure, which significantly enhances the mechanical, thermal, and chemical properties of the final material.[2]

The primary mechanism of crosslinking involves the hydrolysis of the methoxy (B1213986) groups (-OCH₃) on the silicon atom in the presence of moisture, followed by a condensation reaction with hydroxyl-terminated polysiloxane chains or other hydrolyzed silane (B1218182) molecules. This process, often catalyzed by tin compounds, results in the formation of durable siloxane bridges (Si-O-Si) and the release of methanol (B129727) as a byproduct.[1][3]

Key Applications:

  • Silicone Elastomers: Used in the synthesis of room temperature vulcanized (RTV) silicone rubbers for applications in sealing, adhesion, and mold making.[2][4]

  • Coatings and Surface Modification: Acts as a crosslinking agent in coatings to improve hardness, gloss, and chemical resistance.[2] It is also used to modify surfaces of materials like glass and ceramics, rendering them hydrophobic.[2]

  • Advanced Materials: Employed in the creation of thermal interface materials, where it can be used to functionalize polymers that improve the dispersion of thermally conductive fillers.[5][6][7]

  • Drug Delivery: The biocompatibility and tunable properties of crosslinked polysiloxanes make them suitable for developing controlled drug delivery systems.[8][9] The crosslink density can be tailored to control the diffusion and release of therapeutic agents.[8]

Crosslinking Mechanism: Hydrolysis and Condensation

The crosslinking of hydroxyl-terminated polysiloxanes with this compound is a two-step process:

  • Hydrolysis: The three methoxy groups of TMMS react with water (moisture) to form reactive silanol (B1196071) groups (Si-OH) and methanol. This reaction can be catalyzed by either acids or bases.[1]

  • Condensation: The newly formed silanol groups on the TMMS molecule react with the terminal hydroxyl groups of the polysiloxane chains. This condensation reaction forms a stable siloxane (Si-O-Si) bond, linking the polymer chains together and releasing a molecule of water. The trifunctional nature of TMMS allows it to connect up to three polysiloxane chains, leading to a dense network structure.

The overall reaction scheme is illustrated below.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation TMMS This compound (CH₃Si(OCH₃)₃) HydrolyzedTMMS Hydrolyzed TMMS (CH₃Si(OH)₃) TMMS->HydrolyzedTMMS + Water 3 H₂O (Moisture) Water->HydrolyzedTMMS Methanol 3 CH₃OH (Methanol) HydrolyzedTMMS->Methanol Byproduct HydrolyzedTMMS_c Hydrolyzed TMMS (CH₃Si(OH)₃) PDMS 3x Polysiloxane-OH (HO-[Si(R₂)O]n-H) CrosslinkedPolymer Crosslinked Polysiloxane Network PDMS->CrosslinkedPolymer + HydrolyzedTMMS_c->CrosslinkedPolymer Water_c 3 H₂O (Water) CrosslinkedPolymer->Water_c Byproduct

Mechanism of polysiloxane crosslinking with TMMS.

Experimental Protocols

Protocol 1: General Condensation Curing of Hydroxyl-Terminated Polydimethylsiloxane (B3030410) (PDMS-OH)

This protocol describes a standard procedure for creating a crosslinked PDMS elastomer using TMMS.

Materials:

  • Hydroxyl-terminated polydimethylsiloxane (PDMS-OH) of a specified molecular weight.

  • This compound (TMMS).

  • Condensation catalyst (e.g., dibutyltin (B87310) dilaurate, DBTDL).

  • An appropriate solvent (e.g., toluene (B28343) or hexane), if required to reduce viscosity.

Procedure:

  • Preparation: In a clean mixing vessel, weigh the desired amount of PDMS-OH. If necessary, add solvent to achieve a workable viscosity.

  • Crosslinker Addition: Add the calculated amount of TMMS to the PDMS-OH. The stoichiometry is critical and depends on the molecular weight of the PDMS and the desired crosslink density. A common starting point is a molar ratio that provides one TMMS molecule for every two or three PDMS-OH chains. Mix thoroughly for 5-10 minutes.

  • Catalyst Addition: Add the catalyst to the mixture. A typical concentration is 0.1-0.5% by weight of the total polymer and crosslinker mass. Mix vigorously for another 2-5 minutes until the mixture is homogeneous.

  • Degassing: Place the mixture in a vacuum chamber to remove any air bubbles introduced during mixing. Degas until bubbling subsides.

  • Curing: Pour the bubble-free mixture into a mold or onto a substrate. Allow the mixture to cure. Curing can often be done at room temperature (25°C) over 24-48 hours.[4] Curing time can be accelerated by placing the mold in an oven at a moderately elevated temperature (e.g., 60-80°C) for 1-4 hours.

  • Post-Curing: For some applications, a post-curing step at a higher temperature (e.g., 120-150°C) for 1-2 hours can be beneficial to complete the reaction and remove any volatile byproducts.

G start Start prep 1. Weigh PDMS-OH (Add solvent if needed) start->prep add_tmms 2. Add TMMS Crosslinker (Mix for 5-10 min) prep->add_tmms add_catalyst 3. Add Catalyst (Mix for 2-5 min) add_tmms->add_catalyst degas 4. Degas Mixture in Vacuum Chamber add_catalyst->degas pour 5. Pour into Mold degas->pour cure 6. Cure (Room Temp or Elevated Temp) pour->cure post_cure 7. Post-Cure (Optional) (120-150°C) cure->post_cure end End post_cure->end

Workflow for condensation curing of PDMS with TMMS.

Protocol 2: Synthesis of Trimethoxysilyl-Terminated Polysiloxane via Hydrosilylation

This protocol describes the synthesis of a functionalized polysiloxane fluid that can later be used for crosslinking or surface modification, as detailed in studies on thermal interface materials.[5][6][7]

Materials:

  • α,ω-bisdimethylsilyl-terminated polysiloxane (a polysiloxane with Si-H groups at both ends).

  • Vinyltrimethoxysilane.

  • Karstedt's catalyst (a platinum-based hydrosilylation catalyst).

  • Toluene (anhydrous).

  • Constant-pressure dropping funnel, three-necked flask, and other standard reaction glassware.

  • Nitrogen or Argon for inert atmosphere.

Procedure:

  • Catalyst Activation: Add toluene, vinyltrimethoxysilane, and Karstedt's catalyst to a three-necked flask purged with dry nitrogen.[5][6] Stir the solution and heat to 70°C, then hold at this temperature for 30 minutes to activate the catalyst.[5][6]

  • Reactant Addition: Using a constant-pressure dropping funnel, slowly add the Si-H terminated polysiloxane to the reaction mixture over a period of 1 hour while maintaining the temperature at 70°C.[5][6]

  • Reaction: Allow the mixture to react at 70°C for an additional 3 hours.[5][6]

  • Cooling and Deactivation: Cool the reaction mixture to room temperature. The catalyst can be deactivated if necessary for the final application.

  • Purification: Remove the solvent and any low-boiling substances by vacuum distillation to obtain the purified trimethoxysilyl-terminated polysiloxane product.[5][6]

G start Start setup 1. Setup Reaction Flask (Toluene, Vinyltrimethoxysilane, Catalyst) start->setup heat 2. Heat to 70°C for 30 min (Catalyst Activation) setup->heat add_polymer 3. Slowly Add Si-H Polysiloxane (Over 1 hour at 70°C) heat->add_polymer react 4. React for 3 hours at 70°C add_polymer->react cool 5. Cool to Room Temperature react->cool purify 6. Purify Product (Vacuum Distillation) cool->purify end End Product: Trimethoxysilyl-Terminated Polysiloxane purify->end

Workflow for synthesis via hydrosilylation.

Quantitative Data and Performance Characteristics

The concentration of TMMS and other crosslinking agents directly influences the final properties of the polysiloxane network. The data below is compiled from various studies to illustrate these relationships.

Table 1: Effect of Crosslinker Concentration on Mechanical Properties

Crosslinker TypeConcentration (wt%)Tensile Strength (MPa)Elastic Modulus (MPa)Elongation at Break (%)Reference
Polymethoxysiloxane (PMOS)15.1~1.0 (relative)~0.5 (relative)N/A[4]
Polymethoxysiloxane (PMOS)41.6~2.0 (relative)~1.5 (relative)N/A[4]
Methoxyl-capped MQ resinReference (unmodified)N/AN/AN/A[4]
Methoxyl-capped MQ resinModified+2.68N/A+65.1%[4]

Note: Data from reference[4] on PMOS was presented relatively; the values here reflect the reported two-fold and three-fold increases in stress and modulus, respectively.

Table 2: Thermal Stability of Crosslinked Siloxane/Silsesquioxane Hybrids

Sample FormulationT₉₅ (°C)¹Reference
Naphthyl-based Siloxane (NaphMG)374[10][11]
NaphMG + Organotin Catalyst361[10][11]
NaphMG + Diphenyldimethoxysilane419[10][11]
NaphMG + Phenyltrimethoxysilane453[10][11]

¹ T₉₅ represents the temperature at which 5% mass loss is observed via Thermogravimetric Analysis (TGA).

Logical Relationship Diagram

The following diagram illustrates the general relationship between increasing the concentration of a crosslinking agent like TMMS and the resulting changes in polymer properties.

G cluster_properties Resulting Polymer Properties Concentration Increase TMMS Concentration Density ↑ Crosslink Density Concentration->Density Leads to Hardness ↑ Hardness & Modulus Density->Hardness Thermal ↑ Thermal Stability Density->Thermal Swelling ↓ Swelling in Solvents Density->Swelling Elongation ↓ Elongation at Break Density->Elongation

Effect of crosslinker concentration on properties.

References

Application Notes & Protocols for Creating Superhydrophobic Coatings with Trimethoxymethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Superhydrophobic surfaces, exhibiting water contact angles (WCA) greater than 150° and low sliding angles (SA) under 10°, are highly sought after for a multitude of applications including self-cleaning coatings, anti-icing surfaces, drag reduction, and biomedical devices.[1] The creation of such surfaces typically requires a combination of hierarchical micro/nano-scale surface roughness and low surface energy chemistry.[1][2] Trimethoxymethylsilane is an organosilane capable of imparting low surface energy to a variety of substrates. Its methoxy (B1213986) groups can hydrolyze to form silanols, which can then condense with hydroxyl groups on a substrate or with other silanol (B1196071) groups to form a stable, hydrophobic polysiloxane layer. The methyl group provides the desired low surface energy.

These application notes provide two primary protocols for the creation of superhydrophobic coatings using this compound, targeting researchers, scientists, and drug development professionals. The first is a robust sol-gel method to create a necessary surface roughness which is then functionalized. The second is a simpler direct modification method for surfaces that already possess sufficient roughness.

Protocol 1: Two-Step Sol-Gel Method for Superhydrophobic Coating

This protocol involves the creation of a rough silica (B1680970) nanoparticle layer on a substrate, followed by chemical modification with this compound to lower the surface energy.

Part A: Synthesis of Silica Nanoparticle Suspension

This part of the protocol focuses on creating a suspension of silica nanoparticles, which will form the rough base layer of the coating.

  • Materials:

  • Equipment:

    • Beakers and magnetic stir bars

    • Magnetic stir plate

  • Procedure:

    • In a beaker, prepare a solution by mixing 30 mL of ethanol and 10 mL of DI water.[1]

    • While stirring, add 2 mL of TEOS to the ethanol/water mixture.[1]

    • To catalyze the hydrolysis and condensation of TEOS, add 1 mL of ammonium hydroxide solution.[1]

    • Continue to stir the solution at room temperature for a minimum of 12 hours to allow for the formation of a stable silica nanoparticle suspension.[1]

Part B: Surface Coating and Modification

This section details the application of the silica nanoparticle suspension to the substrate and its subsequent functionalization with this compound.

  • Materials:

    • Silica nanoparticle suspension (from Part A)

    • This compound

    • Hexane (B92381) or Toluene (anhydrous)

    • Substrate of choice (e.g., glass slides, silicon wafers)

    • Acetone

    • Ethanol

  • Equipment:

    • Sonication bath

    • Spray coater, spin coater, or dip coater

    • Oven or hot plate

    • Desiccator (for vapor-phase deposition)

    • Contact angle goniometer

  • Procedure:

    • Substrate Preparation: Thoroughly clean the substrate by sonicating in acetone, followed by ethanol, and finally DI water for 15 minutes each. Dry the substrate with a stream of nitrogen or in an oven. For enhanced hydroxyl group formation, a plasma treatment can be performed.[1]

    • Coating Application: Apply the silica nanoparticle suspension to the cleaned substrate using one of the following methods:

      • Spray Coating: Spray the suspension onto the substrate until a uniform, translucent layer is formed.[1]

      • Dip Coating: Immerse the substrate into the suspension and withdraw it at a controlled speed.[1]

      • Spin Coating: Dispense the suspension onto the substrate and spin at a set speed to achieve a uniform film.

    • Curing: Dry the coated substrate in an oven at 100-150°C for 30-60 minutes to evaporate the solvent and densify the silica nanoparticle layer.

    • Silane (B1218182) Modification:

      • Prepare a 1-5% (v/v) solution of this compound in an anhydrous non-polar solvent like hexane or toluene.[1]

      • Immerse the silica-coated substrate in the silane solution for 1-2 hours at room temperature.[1] Alternatively, for vapor-phase deposition, place the substrate in a desiccator with a small container of the this compound solution for several hours.[1]

    • Final Curing: After modification, rinse the substrate with the solvent used for the silane solution and cure in an oven at 100-120°C for 30-60 minutes to ensure covalent bonding of the silane to the surface.

    • Characterization: The surface should now be superhydrophobic. Characterize the water contact angle and sliding angle using a goniometer.[1]

Protocol 2: Direct Surface Modification

This protocol is a more straightforward method for rendering a surface hydrophobic. Superhydrophobicity may be achieved if the initial substrate has sufficient micro/nano-scale roughness.[1]

  • Materials:

    • This compound

    • Anhydrous solvent (e.g., toluene, hexane)

    • Substrate with inherent roughness

    • Acetone

    • Ethanol

  • Equipment:

    • Sonication bath

    • Beakers

    • Oven or hot plate

    • Contact angle goniometer

  • Procedure:

    • Substrate Preparation: Clean and dry the substrate as described in Protocol 1, Part B, Step 1. A hydroxylated surface is crucial for the covalent bonding of the silane.[1]

    • Silane Solution Preparation: Prepare a 2-5% (v/v) solution of this compound in an anhydrous solvent in a beaker.[1]

    • Surface Modification: Immerse the cleaned and dried substrate in the silane solution for 2-4 hours at room temperature. Ensure the setup is protected from atmospheric moisture to prevent premature hydrolysis of the silane in the solution.[1]

    • Rinsing and Curing: Rinse the substrate with the anhydrous solvent and cure in an oven at 100-120°C for 30-60 minutes.

    • Characterization: Measure the water contact angle and sliding angle to determine the hydrophobicity of the surface.

Data Presentation

The following table summarizes quantitative data for superhydrophobic coatings created using methodologies analogous to those described above.

Precursor SystemSubstrateWater Contact Angle (WCA)Sliding Angle (SA)Reference
TEOS and Methyltrimethoxysilane (MTMS)Glass132°Not Reported[3][4]
MTMS/Trimethylchlorosilane (TMCS) BilayerGlass155.2°< 10°[5]
TEOS and Decyltrimethoxysilane (DTMS)Glass> 150°< 5°[6][7]
TEOS and Octadecyltrimethoxysilane (ODTMS)Glass> 150°< 5°[6]

Visualizations

G cluster_0 Part A: Silica Nanoparticle Synthesis cluster_1 Part B: Surface Coating and Modification A1 Mix Ethanol and DI Water A2 Add TEOS A1->A2 A3 Add Ammonium Hydroxide (Catalyst) A2->A3 A4 Stir for 12 hours at Room Temperature A3->A4 A5 Stable Silica Nanoparticle Suspension A4->A5 B2 Coating Application (Spray/Dip/Spin) A5->B2 Use in Coating B1 Substrate Cleaning (Sonication) B1->B2 B3 Curing (100-150°C) B2->B3 B4 This compound Modification B3->B4 B5 Final Curing (100-120°C) B4->B5 B6 Superhydrophobic Surface B5->B6

Caption: Experimental workflow for the two-step sol-gel method.

G cluster_0 Direct Surface Modification Workflow D1 Substrate Cleaning (Sonication) D2 Prepare this compound Solution D1->D2 D3 Immerse Substrate (2-4 hours) D2->D3 D4 Rinsing and Curing (100-120°C) D3->D4 D5 Hydrophobic/Superhydrophobic Surface D4->D5

Caption: Experimental workflow for the direct modification method.

Caption: Signaling pathway of surface modification with this compound.

References

Application Notes and Protocols: Utilizing Trimethoxymethylsilane to Enhance Adhesion in Sealants and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing trimethoxymethylsilane (TMMS) as an adhesion promoter in sealant and coating formulations. This document outlines the mechanism of action, experimental protocols for application and testing, and presents a framework for quantifying adhesion improvement.

Introduction

This compound (CH₃Si(OCH₃)₃), also known as methyltrimethoxysilane, is a versatile organosilane that functions as a highly effective coupling agent and adhesion promoter.[1][2] It is widely used in the formulation of high-performance sealants and coatings to enhance the bond between organic polymers and inorganic substrates.[2][3] By forming a durable chemical bridge at the interface, TMMS significantly improves the adhesion, moisture resistance, and overall durability of the final product.[2]

Mechanism of Adhesion Promotion

The efficacy of this compound as an adhesion promoter stems from its dual-functional nature. The molecule possesses methoxy (B1213986) groups that can hydrolyze to form reactive silanol (B1196071) groups, and a methyl group that provides compatibility with the organic polymer matrix. The process can be summarized in two key steps:

  • Hydrolysis: In the presence of moisture, the methoxy groups (-OCH₃) on the silicon atom hydrolyze to form silanol groups (-OH) and methanol (B129727) as a byproduct.

  • Condensation and Bond Formation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (such as glass, metal, or concrete) to form stable, covalent siloxane bonds (Si-O-Substrate). Additionally, these silanols can cross-link with each other and co-condense with the polymer matrix, creating a robust, covalently bonded interface.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Bond Formation TMMS This compound (CH₃Si(OCH₃)₃) Silanol Silanetriol (CH₃Si(OH)₃) TMMS->Silanol Hydrolysis Water Water (H₂O) Water->Silanol Methanol Methanol (CH₃OH) Silanol->Methanol Silanol2 Silanetriol (CH₃Si(OH)₃) Substrate Inorganic Substrate with -OH groups Polymer Sealant/Coating Polymer Matrix Interface Durable Covalent Bond (Substrate-O-Si-Polymer)

Caption: Mechanism of adhesion promotion by this compound.

Data Presentation: Quantifying Adhesion Improvement

The following tables provide a template for summarizing quantitative data from adhesion tests. It is crucial to conduct controlled experiments to obtain specific values for your formulation and substrate.

Table 1: Lap Shear Adhesion of a Silicone Sealant on Aluminum

FormulationThis compound Concentration (wt%)Mean Lap Shear Strength (MPa)Standard DeviationFailure Mode (% Cohesive)
Control0[Insert experimental data][Insert experimental data][Insert experimental data]
Experimental 10.5[Insert experimental data][Insert experimental data][Insert experimental data]
Experimental 21.0[Insert experimental data][Insert experimental data][Insert experimental data]
Experimental 32.0[Insert experimental data][Insert experimental data][Insert experimental data]

Table 2: Pull-Off Adhesion of an Epoxy Coating on Concrete

FormulationThis compound Concentration (wt%)Mean Pull-Off Strength (MPa)Standard DeviationFailure Mode
Control0[Insert experimental data][Insert experimental data][Insert experimental data]
Experimental 10.5[Insert experimental data][Insert experimental data][Insert experimental data]
Experimental 21.0[Insert experimental data][Insert experimental data][Insert experimental data]
Experimental 32.0[Insert experimental data][Insert experimental data][Insert experimental data]

Table 3: Peel Adhesion of a Polyurethane Coating on Glass

FormulationThis compound Concentration (wt%)Mean Peel Strength (N/mm)Standard DeviationFailure Mode (% Cohesive)
Control0[Insert experimental data][Insert experimental data][Insert experimental data]
Experimental 10.5[Insert experimental data][Insert experimental data][Insert experimental data]
Experimental 21.0[Insert experimental data][Insert experimental data][Insert experimental data]
Experimental 32.0[Insert experimental data][Insert experimental data][Insert experimental data]

Experimental Protocols

The following are detailed methodologies for key experiments.

Surface Preparation of Substrates

Proper surface preparation is critical for optimal silane (B1218182) performance.

  • Objective: To create a clean, dry, and contaminant-free surface to ensure effective bonding.

  • Materials:

    • Substrates (e.g., aluminum, glass, concrete coupons)

    • Degreasing solvent (e.g., acetone (B3395972), isopropanol)

    • Lint-free wipes

    • Abrasive pads (optional, for mechanical roughening)

    • Deionized water

  • Procedure:

    • Thoroughly degrease the substrate surface by wiping with a lint-free cloth soaked in acetone or isopropanol.

    • For some substrates, a second cleaning step with a suitable detergent followed by a deionized water rinse may be beneficial.

    • To increase the surface area and provide a mechanical key, lightly abrade the surface with a fine-grit abrasive pad.

    • Perform a final rinse with deionized water and dry the substrate completely in an oven at 110°C for 15-30 minutes or under a stream of clean, dry air.

    • The prepared substrates should be used for silane treatment as soon as possible to prevent recontamination.

Application of this compound as a Primer
  • Objective: To apply a uniform layer of this compound to the substrate surface.

  • Materials:

    • This compound

    • Ethanol (95%)

    • Deionized water

    • Acetic acid (for pH adjustment)

    • Beakers and magnetic stirrer

    • Prepared substrates

  • Procedure:

    • Prepare a 95:5 (v/v) ethanol/water solution.

    • Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid.

    • With gentle stirring, add this compound to the solution to achieve the desired final concentration (typically 0.5-5% by weight).

    • Allow the solution to hydrolyze for at least 5-10 minutes with continued stirring.

    • Apply the silane solution to the prepared substrate by dipping, spraying, or wiping.

      • Dipping: Immerse the substrate in the solution for 1-2 minutes with gentle agitation.

      • Spraying: Use a spray gun to apply a thin, uniform coating.

      • Wiping: Apply the solution with a clean, lint-free cloth.

    • Allow the solvent to evaporate at ambient temperature.

    • Cure the silane layer by heating in an oven at 110-120°C for 10-15 minutes or by allowing it to stand at room temperature for 24 hours.[4]

Adhesion Testing Protocols
  • Objective: To determine the peel strength of a sealant from a substrate.

  • Procedure:

    • Apply the sealant to the primed substrate in a uniform bead of specified dimensions.

    • Embed a wire mesh or cloth strip into the sealant, leaving a tail for gripping.

    • Cure the sealant according to the manufacturer's instructions.

    • Clamp the substrate in a tensile testing machine and grip the tail of the embedded strip.

    • Pull the strip at a 180° angle at a constant rate (e.g., 50 mm/min).

    • Record the force required to peel the sealant from the substrate and note the failure mode (adhesive or cohesive).

  • Objective: To assess the adhesion of a coating by applying and removing pressure-sensitive tape over cuts made in the coating.

  • Procedure:

    • Apply the coating to the primed substrate and cure as specified.

    • Using a sharp blade or a cross-hatch cutter, make a series of parallel cuts through the coating to the substrate.

    • Make a second series of cuts perpendicular to the first, creating a grid pattern.

    • Remove any loose debris with a soft brush.

    • Firmly apply a specified pressure-sensitive tape over the grid.

    • Rapidly pull the tape off at a 180° angle.

    • Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale based on the amount of coating removed.

  • Objective: To measure the tensile force required to pull a specified diameter of coating away from its substrate.

  • Procedure:

    • Apply the coating to the primed substrate and cure as specified.

    • Abrade a small area of the coating and a corresponding loading fixture (dolly).

    • Using a suitable adhesive, bond the dolly to the prepared area of the coating.

    • Allow the adhesive to cure completely.

    • If required, score the coating around the dolly down to the substrate.

    • Attach a portable pull-off adhesion tester to the dolly.

    • Apply a perpendicular tensile force at a specified rate until the dolly is pulled off.

    • Record the pull-off strength in MPa or psi and describe the nature of the failure.

  • Objective: To determine the shear strength of a sealant or adhesive bond between two substrates.

  • Procedure:

    • Prepare two substrate coupons as previously described.

    • Apply the sealant or adhesive to a defined area on one end of a coupon.

    • Place the second coupon over the sealant, creating a single lap joint with a specified overlap area.

    • Apply pressure to ensure a consistent bond line thickness.

    • Cure the assembly as required.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of speed until the joint fails.

    • Record the maximum load and calculate the lap shear strength by dividing the maximum load by the bond area.

G cluster_prep Preparation Phase cluster_app Application Phase cluster_test Testing Phase SubstratePrep Substrate Preparation (Cleaning, Degreasing) SilaneApp Silane Application to Substrate (Dip, Spray, or Wipe) SubstratePrep->SilaneApp SilanePrep Silane Solution Preparation (Hydrolysis) SilanePrep->SilaneApp Curing Curing of Silane Layer (Heat or Ambient) SilaneApp->Curing CoatingApp Sealant/Coating Application Curing->CoatingApp FinalCure Final Curing of System CoatingApp->FinalCure AdhesionTest Adhesion Testing (Peel, Pull-Off, etc.) FinalCure->AdhesionTest DataAnalysis Data Analysis and Failure Mode Assessment AdhesionTest->DataAnalysis

References

Application Notes and Protocols for Trimethoxymethylsilane (TMOMS) Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxymethylsilane (TMOMS) is a versatile organosilicon compound extensively used for surface modification and the deposition of thin silica-based films. Its application via chemical vapor deposition (CVD) allows for the formation of uniform, conformal coatings with tailored properties such as hydrophobicity, improved adhesion, and enhanced thermal stability. These characteristics are highly valuable in a range of applications, from microelectronics to biomedical devices and drug delivery systems. This document provides detailed application notes and experimental protocols for the vapor deposition of TMOMS films.

Principle of TMOMS Vapor Deposition

The vapor deposition of TMOMS relies on the hydrolysis and condensation of the precursor on a substrate surface. In the presence of water vapor, the methoxy (B1213986) groups (-OCH₃) of TMOMS hydrolyze to form silanol (B1196071) groups (-Si-OH). These silanol groups are highly reactive and subsequently condense with each other or with hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Si). This process results in the growth of a cross-linked polysiloxane film. The overall reaction can be summarized as follows:

Hydrolysis: CH₃Si(OCH₃)₃ + 3H₂O → CH₃Si(OH)₃ + 3CH₃OH

Condensation: 2CH₃Si(OH)₃ → (CH₃)(OH)₂Si-O-Si(OH)₂(CH₃) + H₂O

This condensation process continues to form a dense, cross-linked network on the substrate.

Experimental Setup

A typical laboratory-scale CVD setup for TMOMS deposition is illustrated below. The system consists of a precursor delivery system, a reaction chamber, a heating system for the substrate, a vacuum system, and mass flow controllers for precise gas handling.

experimental_workflow cluster_prep I. Substrate Preparation cluster_dep II. Vapor Deposition cluster_post III. Post-Processing cluster_char IV. Characterization A Substrate Cleaning (Sonication) B Surface Activation (e.g., O2 Plasma) A->B C Load Substrate into Reactor B->C D Heat Substrate & Precursor C->D E Evacuate Chamber D->E F Introduce Precursor & Carrier Gas E->F G Deposition F->G H Cool Down G->H I Annealing (Optional) H->I J Surface Analysis (Contact Angle, AFM) I->J K Film Properties (Ellipsometry, FTIR) I->K L Mechanical/Electrical Testing I->L signaling_pathway TMOMS This compound (CH3Si(OCH3)3) Silanol Methylsilanetriol (CH3Si(OH)3) TMOMS->Silanol Hydrolysis H2O Water Vapor (H2O) Methanol Methanol (CH3OH) Silanol->Methanol + Film Polysiloxane Film (-[Si(CH3)-O]-n) Silanol->Film Condensation Substrate Substrate with -OH groups Substrate->Film Surface Reaction

Application Notes and Protocols for the Preparation of Monolithic Silica Columns Using Trimethoxymethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of monolithic silica (B1680970) columns for chromatography using trimethoxymethylsilane (TMMS), also known as methyltrimethoxysilane (B3422404) (MTMS), as a key precursor. The unique bimodal pore structure of monolithic columns, consisting of large macropores for convective flow and smaller mesopores providing a high surface area for separation, offers significant advantages in high-performance liquid chromatography (HPLC), including high efficiency and permeability.

Introduction to this compound in Monolithic Column Synthesis

This compound is a trifunctional silane (B1218182) precursor that plays a crucial role in the sol-gel synthesis of monolithic silica columns. Its use, either as a sole precursor or in combination with tetra-functional silanes like tetramethoxysilane (B109134) (TMOS), allows for the creation of robust and high-performance chromatographic media. The methyl group in TMMS imparts a degree of hydrophobicity to the silica backbone, which can influence the chromatographic selectivity and reduce silanol (B1196071) activity, leading to improved peak shapes for basic compounds.

The preparation of these columns is based on a sol-gel process, which involves the hydrolysis and polycondensation of the silane precursors in the presence of a porogen, typically a water-soluble polymer like polyethylene (B3416737) glycol (PEG). This process leads to the formation of a continuous, rigid porous silica rod with a defined pore structure.

Key Experimental Protocols

This section provides detailed methodologies for the preparation of monolithic silica columns using this compound.

Protocol 1: Preparation of a Hybrid TMMS/TMOS Monolithic Silica Capillary Column

This protocol describes the preparation of a hybrid monolithic silica column where TMMS is used in conjunction with TMOS to tailor the column's properties.

Materials:

  • This compound (TMMS)

  • Tetramethoxysilane (TMOS)

  • Polyethylene glycol (PEG), average molecular weight 10,000 g/mol

  • Urea (B33335)

  • Acetic acid (0.01 M)

  • Fused silica capillary (e.g., 100 µm I.D.)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Methanol (B129727)

  • Nitrogen gas

Procedure:

  • Capillary Pre-treatment:

    • Flush a fused silica capillary with 1 M NaOH for 2 hours.

    • Rinse the capillary with deionized water until the eluent is neutral.

    • Flush with methanol and dry with a stream of nitrogen gas.

  • Sol Preparation:

    • In a clean, dry vial, prepare the porogen solution by dissolving a specific amount of PEG and urea in 0.01 M acetic acid. The ratio of these components is critical for controlling the pore structure.

    • In a separate vial, mix TMMS and TMOS at the desired volume ratio (e.g., 10:90 to 25:75 v/v).

    • Add the silane mixture to the porogen solution while stirring vigorously in an ice bath. Continue stirring for 30 minutes to ensure hydrolysis.

  • Gelation and Aging:

    • Fill the pre-treated capillary with the prepared sol solution.

    • Seal both ends of the capillary.

    • Place the capillary in an oven at a controlled temperature (e.g., 40°C) for gelation to occur (typically 12-24 hours).

    • After gelation, continue heating at a higher temperature (e.g., 60°C) for aging the monolith (typically 24 hours).

  • Washing and Drying:

    • Carefully unseal the capillary and connect it to an HPLC pump.

    • Wash the monolithic rod sequentially with deionized water and then methanol to remove the porogen and unreacted components.

    • Dry the column by passing a stream of nitrogen gas through it at a slightly elevated temperature.

  • Surface Modification (Optional):

    • The bare silica monolith can be further modified to introduce different functionalities (e.g., C18 for reversed-phase chromatography). This is typically achieved by perfusing the column with a solution of the desired silanizing agent (e.g., octadecyldimethylchlorosilane) in a dry solvent like toluene.

Protocol 2: Preparation of a Monolithic Column with TMMS as the Sole Precursor

This protocol outlines the synthesis of a monolithic silica column using only this compound, resulting in a stationary phase with inherent hydrophobicity.

Materials:

  • This compound (TMMS)

  • Polyethylene glycol (PEG), average molecular weight 20,000 g/mol

  • Acetic acid (glacial)

  • Ammonia (B1221849) solution (28%)

  • Fused silica capillary

  • (Follow pre-treatment steps as in Protocol 2.1)

Procedure:

  • Sol Preparation:

    • In a polypropylene (B1209903) tube, mix a specific amount of PEG with an aqueous solution of acetic acid.

    • Add TMMS to the mixture and stir vigorously at 0°C for 30 minutes.

  • Gelation and Aging:

    • Fill the pre-treated capillary with the sol.

    • Seal the ends and place it in a water bath at 40°C for 20 hours for gelation.

    • After gelation, transfer the capillary to an oven and age at 120°C for 12 hours.

  • Hydrothermal Treatment (Mesopore Formation):

    • After aging, flush the capillary with deionized water.

    • Fill the capillary with a dilute ammonia solution.

    • Seal the ends and heat at a high temperature (e.g., 120°C) for a specified time to enlarge the mesopores.

  • Washing and Drying:

    • Wash the column thoroughly with deionized water and then with methanol.

    • Dry the column with a stream of nitrogen gas.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the preparation and performance of TMMS-based monolithic silica columns.

Table 1: Influence of TMMS/TMOS Ratio on Column Properties

TMMS/TMOS Ratio (v/v)Permeability (K) (x 10⁻¹⁴ m²)Retention Factor (k) for HexylbenzeneSteric Selectivity (α triphenylene/o-terphenyl)
10/906.9LowerHigher
15/854.5IntermediateIntermediate
25/752.8HigherLower

Table 2: Effect of Polyethylene Glycol (PEG) on Macropore Structure

PEG Molecular Weight ( g/mol )PEG Concentration (wt%)Resulting Macropore Size (µm)
10,000Varied0.8 - 1.5
20,000Varied0.5 - 1.4

Table 3: Chromatographic Performance of TMMS-based Monolithic Columns

Precursor(s)Mobile PhaseAnalytePlate Height (H) (µm)Column Efficiency (plates/m)
TMMS/TMOSAcetonitrile/WaterHexylbenzene4.6 - 6.0~167,000 - 217,000
TMMS (sole)Acetonitrile/Water + 0.1% Formic AcidHexylbenzene4.0250,000

Visualizations

The following diagrams illustrate the key processes involved in the preparation of monolithic silica columns using this compound.

Sol_Gel_Process Sol-Gel Process for Monolithic Silica Synthesis cluster_hydrolysis Hydrolysis cluster_condensation Condensation TMMS This compound (CH3Si(OCH3)3) Silanol Methylsilanetriol (CH3Si(OH)3) TMMS->Silanol + 3 H2O Silanol1 CH3Si(OH)3 Water Water (H2O) Water->Silanol Catalyst_H Acid/Base Catalyst Catalyst_H->Silanol Methanol_H Methanol (CH3OH) Silanol->Methanol_H - 3 CH3OH Siloxane Siloxane Bond Formation (-Si-O-Si-) Silanol1->Siloxane Silanol2 CH3Si(OH)3 Silanol2->Siloxane Water_C Water (H2O) Siloxane->Water_C - H2O Methanol_C Methanol (CH3OH) Siloxane->Methanol_C - CH3OH Silica_Network 3D Silica Network Siloxane->Silica_Network Monolith_Preparation_Workflow Experimental Workflow for Monolithic Column Preparation cluster_preparation Sol Preparation cluster_formation Monolith Formation cluster_post_synthesis Post-Synthesis Processing Mix_Porogen Mix Porogen (PEG) and Catalyst in Solvent Hydrolysis Combine and Stir (Hydrolysis) Mix_Porogen->Hydrolysis Mix_Silanes Mix TMMS (and TMOS if hybrid) Mix_Silanes->Hydrolysis Fill_Capillary Fill Capillary with Sol Hydrolysis->Fill_Capillary Gelation Gelation (e.g., 40°C) Fill_Capillary->Gelation Aging Aging (e.g., 60-120°C) Gelation->Aging Washing Wash with Water and Methanol Aging->Washing Drying Dry with Nitrogen Gas Washing->Drying Modification Surface Modification (Optional) Drying->Modification Final_Column Final Monolithic Column Drying->Final_Column w/o Modification Modification->Final_Column

Troubleshooting & Optimization

Preventing premature hydrolysis of Trimethoxymethylsilane in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Trimethoxymethylsilane (TMMS) and preventing its premature hydrolysis in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMMS) and why is it sensitive to moisture?

This compound (CAS 1185-55-3), also known as methyltrimethoxysilane, is an organosilicon compound with the formula C4H12O3Si. It is widely used as a crosslinking agent, for surface modification, and as a precursor in the synthesis of silicon-based materials. Its sensitivity to moisture stems from the three methoxy (B1213986) groups (-OCH3) bonded to the silicon atom. These silicon-oxygen bonds are susceptible to hydrolysis, a chemical reaction with water.

Q2: What happens when TMMS undergoes hydrolysis?

When TMMS comes into contact with water or moist air, it reacts in a process called hydrolysis. This reaction converts the methoxy groups into silanol (B1196071) groups (Si-OH) and releases methanol (B129727) as a byproduct. These unstable silanol intermediates can then undergo condensation to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers or polymers. This process alters the chemical properties of the TMMS, rendering it ineffective for its intended application. The oral toxicity of TMMS is associated with methanol, which is a hydrolysis product.

Q3: What are the primary signs that my TMMS has prematurely hydrolyzed?

Signs of TMMS hydrolysis include:

  • Increased Viscosity: The formation of siloxane polymers will cause the liquid to become thicker.

  • Precipitate Formation: In advanced stages, solid silicone dioxide or polysiloxane precipitates may form.

  • Inconsistent Experimental Results: The most common indicator is the failure of a reaction, such as incomplete surface modification or poor film formation.

  • Spectroscopic Changes: Techniques like FTIR, Raman, and NMR spectroscopy can detect the presence of silanol groups (Si-OH) and siloxane bonds (Si-O-Si), confirming hydrolysis.

Q4: How should I store TMMS to ensure its stability?

To maintain chemical integrity, TMMS must be stored under dry conditions. Proper storage involves:

  • Tightly Sealed Containers: Always keep the container tightly closed to prevent exposure to atmospheric moisture.

  • Inert Atmosphere: For long-term storage or high-purity applications, storing the container under a dry, inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Cool, Dry, Well-Ventilated Area: Store the container in a cool, dry, and well-ventilated location, away from heat, sparks, and open flames.

  • Incompatible Materials: Keep away from water, moisture, strong oxidizing agents, and strong acids.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reaction fails or yields are unexpectedly low. Premature hydrolysis of TMMS.1. Verify the integrity of the TMMS stock. If unsure, use a fresh, unopened bottle. 2. Ensure all glassware was rigorously dried (e.g., flame-dried or oven-dried at >120°C) before use. 3. Use anhydrous solvents. Consider using freshly distilled solvents or those stored over molecular sieves. 4. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).
A solid precipitate forms when adding TMMS to the reaction mixture. The reaction solvent or other reagents contain excessive moisture, causing rapid hydrolysis and condensation.1. Immediately cease the experiment. 2. Test all solvents and liquid reagents for water content. Use appropriate drying agents if necessary. 3. Review the experimental protocol to ensure all steps are designed to exclude moisture. Refer to the Inert Atmosphere Handling Protocol below.
Surface modification is incomplete or non-uniform. Insufficient active TMMS due to partial hydrolysis.1. Use a fresh aliquot of TMMS for each experiment. 2. Ensure the substrate surface is clean and dry before applying the silane. 3. Control the reaction environment; even brief exposure to humid air can compromise the result.
The TMMS container is pressurized. Hydrolysis has occurred within the sealed container, releasing methanol and potentially other gases, increasing vapor pressure.1. Handle with extreme caution in a well-ventilated fume hood. 2. Wear appropriate personal protective equipment (PPE), including chemical goggles and gloves. 3. Cool the container before attempting to open it slowly. 4. The material is likely compromised and should be disposed of according to safety guidelines.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueCitation(s)
CAS Number 1185-55-3
Molecular Formula C4H12O3Si
Molecular Weight 136.22 g/mol
Appearance Colorless, transparent liquid
Boiling Point 102-104°C
Melting Point < -70°C
Density 0.955 g/mL at 25°C
Flash Point 9°C (52°F)
Water Solubility Decomposes/Reacts with water
Table 2: Factors Influencing TMMS Hydrolysis Rate
FactorEffect on Hydrolysis RateNotesCitation(s)
Water Concentration Increases with higher water concentration.The reaction is dependent on the availability of water molecules.
pH (Catalyst) Accelerated by both acidic and basic catalysts.Acids (e.g., HCl, acetic acid) and bases (e.g., ammonia, amines) can significantly speed up the reaction.
Temperature Increases with higher temperature.Higher temperatures provide the activation energy needed for the reaction to proceed more quickly.
Solvent Can be influenced by solvent polarity and type.Aprotic solvents are generally preferred to minimize water content.

Experimental Protocols

Protocol 1: Handling TMMS under an Inert Atmosphere

This protocol describes the standard procedure for transferring a moisture-sensitive liquid like TMMS from a Sure/Seal™ bottle to a reaction flask using syringe techniques under a nitrogen or argon atmosphere.

Materials:

  • Reaction flask with a rubber septum

  • Sure/Seal™ bottle of this compound

  • Dry, inert gas source (Nitrogen or Argon) with manifold or balloon setup

  • Dry glassware (flame or oven-dried)

  • Dry syringes and needles

Methodology:

  • System Setup: Assemble the reaction glassware and flame-dry it under vacuum or oven-dry it and cool under a stream of inert gas.

  • Inert Gas Purge: Seal the cooled flask with a rubber septum. Insert a needle connected to the inert gas line and a second "vent" needle. Purge the flask with the inert gas for several minutes to displace all air and moisture.

  • Prepare for Transfer: Remove the vent needle. If using a balloon, ensure it is adequately filled. Place the Sure/Seal™ bottle of TMMS in a secure clamp.

  • Syringe Purge: Take a clean, dry syringe that is larger than the volume

Technical Support Center: Optimizing Trimethoxymethylsilane (TMMS) Surface Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for optimizing trimethoxymethylsilane (TMMS) surface treatment experiments. It includes frequently asked questions and troubleshooting guides to address common issues encountered during the surface modification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMMS) and what is it used for?

This compound is a silane (B1218182) coupling agent used to modify surfaces, such as glass and silicon, to alter their properties.[1][2] It is commonly used to create a water-repellent (hydrophobic) surface.[2] The trimethoxy groups react with hydroxyl groups present on the substrate to form stable siloxane bonds (-Si-O-Substrate).[1]

Q2: What are the critical steps for a successful TMMS surface treatment?

A successful TMMS surface treatment involves four main stages:

  • Substrate Cleaning and Activation: This step is crucial for removing contaminants and generating surface hydroxyl (-OH) groups, which are the reactive sites for silanization.[1][3]

  • Silanization: The substrate is treated with a TMMS solution, where the silane molecules hydrolyze and then bond to the surface.

  • Rinsing: Excess, unbound silane is removed from the surface.[3]

  • Curing: A heating step is typically applied to promote the formation of strong, covalent bonds between the silane and the substrate and to cross-link adjacent silane molecules.[1][3]

Q3: How does TMMS react with a surface?

The surface modification process with TMMS involves two key chemical reactions:

  • Hydrolysis: The methoxy (B1213986) groups (-OCH3) on the silicon atom of TMMS react with water to form reactive silanol (B1196071) groups (-Si-OH).[1][4]

  • Condensation: These silanol groups then react with the hydroxyl groups on the substrate surface to form stable covalent Si-O-Substrate bonds. They can also react with other silanol groups to form a cross-linked polysiloxane network on the surface (Si-O-Si).[3][4]

Q4: What safety precautions should be taken when working with TMMS?

TMMS is a flammable liquid and vapor.[5][6] It can cause eye, skin, and respiratory tract irritation.[5] Contact with moisture can liberate methanol (B129727).[5] It is essential to:

  • Work in a well-ventilated area, such as a fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7]

  • Keep the container tightly closed and away from heat, sparks, and open flames.[6][7]

  • Ground all equipment to prevent static discharge.[6]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[5][6]

Q5: How can I verify that the TMMS coating has been successfully applied?

Several surface characterization techniques can confirm a successful TMMS coating:

  • Contact Angle Measurement: A successful hydrophobic treatment will significantly increase the water contact angle on the surface.[1][8]

  • X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the chemical composition of the surface, showing the presence of silicon from the TMMS molecule.[1]

  • Atomic Force Microscopy (AFM): AFM can be used to analyze the surface morphology and roughness, which may change after coating.[9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect the characteristic chemical bonds present in the TMMS coating, such as Si-O-Si.[1]

Troubleshooting Guide

Problem: Poor or No Adhesion of the TMMS Layer
Potential Cause Recommended Solution
Inadequate Surface Preparation The substrate surface must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the TMMS to react with.[1][3] Implement a rigorous cleaning and activation protocol. For glass or silicon, consider using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment.[3][11]
Inactive TMMS Solution The methoxy groups of TMMS hydrolyze in the presence of water to form reactive silanols.[1] This process can also lead to self-polymerization in the solution if not controlled.[1] Always prepare the TMMS solution fresh before use.[3] Use anhydrous solvents to have better control over the hydrolysis reaction.[1]
Insufficient Curing After applying the TMMS, a curing step (e.g., baking) is often necessary to promote the formation of covalent bonds with the surface and to form a stable polysiloxane layer.[1] Insufficient curing temperature or time can result in a weakly bound layer.[3]
Environmental Factors High humidity can cause premature hydrolysis and self-condensation of the silane in the solution before it has a chance to bind to the surface.[8][11] Whenever possible, perform the silanization in a controlled environment with moderate humidity.[11]
Problem: Inconsistent or Uneven Coating
Potential Cause Recommended Solution
Improper Silane Concentration A TMMS concentration that is too high can lead to the formation of aggregates and a non-uniform, thick layer.[11] Conversely, a concentration that is too low may not provide enough molecules to cover the entire surface.[8][11] The optimal concentration should be determined empirically for your specific application, often starting in the range of 0.5-5% (v/v).[3]
Premature Polymerization in Solution Excessive water in the silanization solution can lead to premature self-polymerization of the TMMS, forming polysiloxane networks in the solution rather than on the surface.[1] This can result in a cloudy solution and an uneven coating. Use anhydrous solvents and prepare the solution fresh.[1][3]
Uneven Application The method of applying the silane solution can affect uniformity. Ensure the entire substrate is evenly wetted with the solution.[12] Techniques like dip-coating can provide more uniform results.
Problem: Treated Surface is Not Sufficiently Hydrophobic
Potential Cause Recommended Solution
Incomplete Reaction The reaction between the silanol groups of the hydrolyzed TMMS and the surface hydroxyl groups may not have gone to completion. This could be due to insufficient reaction time or non-optimal reaction conditions (e.g., temperature).[11] Consider increasing the reaction time or moderately increasing the temperature.[11]
Low Density of Silane Molecules If the surface is not sufficiently covered with TMMS molecules, the desired level of hydrophobicity will not be achieved. This can be due to inadequate surface activation or a silane concentration that is too low.[11] Ensure your surface cleaning and activation protocol is effective and consider optimizing the TMMS concentration.[11]
Poor Quality of TMMS The TMMS reagent may have degraded due to improper storage (e.g., exposure to moisture). Always use a fresh, high-quality TMMS solution for each experiment and store the stock reagent under an inert atmosphere in a cool, dark place.[3][11]

Experimental Protocols

Protocol 1: Substrate Cleaning and Activation (Glass or Silicon)

This protocol is a general guideline and may require optimization.

  • Initial Cleaning:

  • Surface Activation (Choose one of the following methods):

    • Piranha Solution (Use with extreme caution in a fume hood with appropriate PPE):

      • Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).[3][11]

      • Immerse the cleaned substrates in the piranha solution for 15-30 minutes.[3][11]

      • Carefully remove the substrates and rinse extensively with DI water.[3][11]

    • Acid/Methanol Treatment:

      • Soak glass slides in a 1:1 (v/v) solution of methanol and concentrated HCl for 30 minutes.[13]

      • Rinse thoroughly with DI water.[13]

      • Soak the slides in concentrated sulfuric acid for 30 minutes.[13]

      • Rinse thoroughly with DI water.[13]

    • Plasma Cleaning:

      • Treat the surface with an oxygen plasma for 2-5 minutes to generate hydroxyl groups.[3][14]

  • Drying:

    • Dry the substrates under a stream of high-purity nitrogen or argon gas.[3]

    • Bake in an oven at 110-120 °C for at least 30 minutes to remove any adsorbed water.[11][15]

Protocol 2: TMMS Silanization
  • Prepare Silane Solution:

    • In a clean, dry glass container, prepare a 0.5-5% (v/v) solution of TMMS in an anhydrous solvent such as toluene (B28343) or ethanol.[3] The optimal concentration will depend on the specific application.

    • Prepare the solution immediately before use.[3]

  • Silanization Reaction:

    • Immerse the cleaned and dried substrates in the TMMS solution. The reaction can be carried out at room temperature or slightly elevated temperatures.[16]

    • Reaction times can vary from a few minutes to several hours. A typical starting point is 1-2 hours.[16][17]

  • Rinsing:

    • Remove the substrates from the silane solution.

    • Rinse the coated substrate by sonicating it in a fresh anhydrous solvent (e.g., toluene or ethanol) for 5 minutes to remove any physically adsorbed silane molecules.[3]

    • Repeat the rinsing step with a fresh portion of the solvent.[3]

  • Drying:

    • Dry the substrate under a stream of nitrogen or argon.[3]

Protocol 3: Curing
  • Thermal Curing:

    • Cure the coated substrate in an oven. Common curing temperatures range from 80°C to 120°C, with times ranging from 30 to 60 minutes.[3][18]

    • This step helps to drive the condensation reactions, forming stable Si-O-Substrate and Si-O-Si bonds, which strengthens the coating.[3]

  • Cooling:

    • Allow the substrate to cool to room temperature before characterization or further use.[3]

Quantitative Data Summary

Parameter Typical Range/Value Notes
Substrate Cleaning
Piranha Solution3:1 H₂SO₄ : H₂O₂Use with extreme caution.
Methanol/HCl Solution1:1 (v/v)Effective for degreasing.[13]
Silanization
TMMS Concentration0.5% - 5% (v/v)Higher concentrations may lead to multilayer formation.[3]
SolventToluene, Ethanol (anhydrous)Ensure the solvent has a low water content.[3]
Reaction Time1 - 2 hoursCan be optimized for specific applications.[16][17]
Reaction TemperatureRoom Temperature to ~60°CHigher temperatures can accelerate the reaction but also increase self-condensation.[19][20]
Curing
Curing Temperature80°C - 120°CProvides thermal energy for condensation reactions.[3][18]
Curing Time30 - 60 minutesShould be determined empirically.[3]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment clean 1. Substrate Cleaning (e.g., Solvents, Piranha) activate 2. Surface Activation (e.g., Plasma, Acid) clean->activate dry_prep 3. Drying activate->dry_prep prep_sol 4. Prepare Fresh TMMS Solution dry_prep->prep_sol immerse 5. Immerse Substrate prep_sol->immerse rinse 6. Rinse Excess Silane immerse->rinse dry_sil 7. Drying rinse->dry_sil cure 8. Curing (e.g., 80-120°C) dry_sil->cure characterize 9. Characterization (e.g., Contact Angle, XPS) cure->characterize

Caption: General experimental workflow for TMMS surface treatment.

troubleshooting_guide start Start: Poor Coating Results q_contact_angle Is the water contact angle low? start->q_contact_angle q_visual Is the coating visibly uneven or patchy? q_contact_angle->q_visual No sol_activation Problem: Inadequate Surface Activation Solution: Review cleaning/activation protocol. Use Piranha or Plasma. q_contact_angle->sol_activation Yes sol_concentration Problem: Incorrect Concentration Solution: Optimize TMMS concentration (0.5-5%). High concentration causes aggregation. q_visual->sol_concentration Yes sol_curing Problem: Insufficient Curing Solution: Ensure proper curing time and temperature (e.g., 110°C, 30-60 min). q_visual->sol_curing No sol_reaction Problem: Incomplete Reaction Solution: Increase reaction time/temperature. Use fresh TMMS. sol_activation->sol_reaction sol_humidity Problem: High Humidity Solution: Control environment; use anhydrous solvents. sol_concentration->sol_humidity sol_curing->sol_reaction

Caption: Troubleshooting decision tree for TMMS surface treatment.

References

Troubleshooting poor film formation in Trimethoxymethylsilane coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing poor film formation in Trimethoxymethylsilane (TMMOS) coatings.

Troubleshooting Guide: Poor Film Formation

This guide addresses common issues encountered during the deposition of TMMOS coatings in a question-and-answer format, providing potential causes and actionable solutions.

Q1: Why is my TMMOS film cracking after deposition and annealing?

A1: Cracking in TMMOS films typically results from internal stress buildup during solvent evaporation and the subsequent condensation and cross-linking of the silane (B1218182) layer.[1][2]

  • Excessive Film Thickness: Thicker films are more prone to cracking as they generate greater shrinkage stress during curing.[1]

  • Rapid Solvent Evaporation: If the solvent evaporates too quickly, it doesn't allow the forming film to relax, leading to stress fractures.[3]

  • High Annealing/Curing Temperature: A high curing temperature can cause rapid, non-uniform shrinkage, introducing significant stress.[1]

  • Thermal Expansion Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the TMMOS film and the substrate can cause stress upon heating and cooling.[4]

Recommended Solutions:

  • Reduce Film Thickness: Decrease the TMMOS concentration in your solution or increase the spin coating speed. Applying multiple, thinner coats with an annealing step in between can also be effective.[2][4]

  • Slow Down Solvent Evaporation: Use a solvent with a lower vapor pressure. You can also perform the spin coating in a solvent-saturated atmosphere to slow down the evaporation rate.[3]

  • Optimize Annealing Process: Employ a gradual, multi-step annealing process. For instance, pre-heat the film at a lower temperature (e.g., 80-100°C) to slowly remove the solvent before ramping up to the final curing temperature. A slow cooling ramp is also crucial to prevent thermal shock.[5][6]

Q2: My TMMOS film is peeling or delaminating from the substrate. What is the cause?

A2: Delamination is a failure of adhesion between the TMMOS film and the substrate. The primary causes are almost always related to inadequate surface preparation or incomplete film curing.[1]

  • Inadequate Substrate Cleaning: Organic residues, dust particles, or a native oxide layer with insufficient hydroxyl groups on the substrate can prevent proper covalent bonding of the TMMOS.

  • Insufficient Curing: Incomplete hydrolysis and condensation of the methoxy (B1213986) groups on the TMMOS will result in poor adhesion to the substrate and a weak film structure.

  • Moisture Contamination: Moisture on the substrate surface can interfere with the initial adhesion of the silane. Conversely, a complete lack of surface hydroxyl groups will also lead to poor bonding.

Recommended Solutions:

  • Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for your substrate. This may include sonication in a series of solvents (e.g., acetone (B3395972), isopropanol), followed by a piranha or UV/ozone treatment to generate a fresh, hydroxylated surface.

  • Ensure Complete Curing: Increase the annealing time or temperature to ensure complete cross-linking of the silane film. Refer to the quantitative data tables below for guidance.

  • Control Environmental Conditions: Work in a clean, controlled environment to minimize dust and moisture contamination.

Q3: The resulting TMMOS film appears hazy or cloudy. How can I achieve a clear film?

A3: Haze in TMMOS films can be caused by several factors, including uncontrolled hydrolysis and condensation, the formation of aggregates in the solution, or surface roughness.[7]

  • Premature Hydrolysis and Condensation: If the TMMOS solution is exposed to atmospheric moisture for an extended period before deposition, silane molecules can pre-hydrolyze and form insoluble polysiloxane particles, leading to a hazy appearance.[7]

  • Incompatible Solvent: The choice of solvent can affect the solubility of the hydrolyzed TMMOS species. If the hydrolyzed silanols are not soluble in the solvent, they can precipitate and cause haze.

  • Surface Roughness: An uneven film surface can scatter light, resulting in a hazy appearance. This can be caused by improper spin coating parameters.

Recommended Solutions:

  • Use Fresh Solution: Always prepare the TMMOS solution immediately before use. Work in a dry environment (e.g., a glovebox) to minimize exposure to humidity.

  • Solvent Selection: Use anhydrous solvents to prepare the TMMOS solution.

  • Optimize Spin Coating: Adjust the spin speed and acceleration to achieve a uniform and smooth film. A higher spin speed generally results in a thinner and more uniform film.[8]

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for a TMMOS solution for spin coating?

A1: The optimal concentration depends on the desired film thickness. For monolayer or very thin film formation, concentrations in the range of 0.1% to 5% (v/v) in an anhydrous solvent are typically used. Higher concentrations will lead to thicker films but may also increase the risk of cracking.[8]

Q2: What are the recommended spin coating parameters for TMMOS?

A2: A two-step spin coating process is often recommended. The first step, at a low speed (e.g., 500 rpm for 5-10 seconds), allows the solution to spread evenly. The second step, at a higher speed (e.g., 1000-6000 rpm for 30-60 seconds), thins the film to the desired thickness. The final thickness is inversely proportional to the square root of the spin speed.[1][8]

Q3: What is the purpose of annealing the TMMOS film?

A3: Annealing, or curing, serves two primary purposes. First, it provides the thermal energy required for the condensation reaction, where adjacent silanol (B1196071) groups (Si-OH) form stable siloxane bonds (Si-O-Si), creating a cross-linked network. Second, it promotes the covalent bonding of the silane to the hydroxyl groups on the substrate surface, ensuring strong adhesion.

Q4: How does humidity affect the TMMOS coating process?

A4: Humidity plays a critical role in the hydrolysis of TMMOS. Water molecules are necessary to convert the methoxy groups (-OCH3) into reactive silanol groups (-OH). However, uncontrolled exposure to humidity can lead to premature hydrolysis and aggregation in the solution, resulting in a hazy and non-uniform film. Therefore, it is crucial to control the amount of water and the exposure time.

Experimental Protocols

Substrate Preparation (for Silicon Wafers)
  • Solvent Cleaning: Sonicate the silicon wafer in acetone for 15 minutes, followed by isopropanol (B130326) for 15 minutes.

  • Drying: Dry the wafer with a stream of nitrogen gas.

  • Surface Activation (Piranha Clean): Immerse the wafer in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Rinsing: Thoroughly rinse the wafer with deionized water.

  • Final Drying: Dry the wafer again with a stream of nitrogen gas and use immediately.

TMMOS Solution Preparation and Spin Coating
  • Solution Preparation: In a dry environment (e.g., a glovebox), prepare a solution of TMMOS in an anhydrous solvent (e.g., toluene (B28343) or isopropanol) to the desired concentration (e.g., 1% v/v).

  • Deposition: Dispense the TMMOS solution onto the center of the prepared substrate.

  • Spin Coating:

    • Step 1 (Spread): Spin at 500 rpm for 10 seconds.

    • Step 2 (Thinning): Ramp up to the desired speed (e.g., 3000 rpm) and spin for 45 seconds.

  • Annealing/Curing: Transfer the coated substrate to a hotplate or oven and anneal at 110-120°C for 30-60 minutes.

  • Post-Cure Rinse: After cooling, rinse the coated substrate with the anhydrous solvent used for the solution preparation to remove any non-covalently bonded molecules, followed by a rinse with isopropanol or ethanol.

  • Final Drying: Dry the coated substrate under a stream of nitrogen.

Quantitative Data

Table 1: Effect of Spin Coating Parameters on Film Thickness

ParameterRangeEffect on Film Thickness
Solution Concentration0.1% - 5% (v/v)Higher concentration leads to a thicker film.
Spin Speed (Thinning)1000 - 6000 rpmHigher spin speed results in a thinner film.[8]
Spin Time (Thinning)30 - 90 secondsLonger spin times can lead to slightly thinner films.[8]

Table 2: Effect of Annealing Temperature on Film Properties (Methyltrimethoxysilane-derived film)

Annealing Temperature (°C)Dielectric Constant (k)Refractive Index (n)
250~2.9~1.41
4302.751.38
> 475Increases sharplyIncreases sharply

Data adapted from a study on methyltrimethoxysilane (B3422404) films.[7]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Film Formation Cracking Film Cracking Problem->Cracking Delamination Peeling / Delamination Problem->Delamination Haze Hazy / Cloudy Film Problem->Haze C1 Excessive Thickness / Rapid Solvent Evaporation / High Annealing Temp / CTE Mismatch Cracking->C1 C2 Inadequate Substrate Cleaning / Incomplete Curing / Moisture Contamination Delamination->C2 C3 Premature Hydrolysis / Incompatible Solvent / Surface Roughness Haze->C3 S1 Reduce Concentration / Increase Spin Speed / Use Slower Evaporating Solvent / Optimize Annealing C1->S1 S2 Implement Rigorous Cleaning / Increase Curing Time or Temp / Control Environment C2->S2 S3 Use Fresh Solution / Use Anhydrous Solvent / Optimize Spin Parameters C3->S3

Caption: Troubleshooting workflow for poor TMMOS film formation.

Experimental_Workflow Start Start Prep Substrate Preparation (Cleaning & Activation) Start->Prep Solution TMMOS Solution Preparation (Anhydrous) Prep->Solution SpinCoat Spin Coating (Spread & Thinning) Solution->SpinCoat Anneal Annealing / Curing (e.g., 110-120°C) SpinCoat->Anneal Rinse Post-Cure Rinse (Solvent) Anneal->Rinse Dry Final Drying (Nitrogen Stream) Rinse->Dry End Finished Film Dry->End

Caption: Experimental workflow for TMMOS coating deposition.

References

Technical Support Center: Controlling the Degree of Crosslinking with Trimethoxymethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethoxymethylsilane (MTMS) for crosslinking applications.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving the control of crosslinking with this compound.

IssuePotential CauseSuggested Solution
Low or No Crosslinking Insufficient Water: The hydrolysis of this compound, the first step in crosslinking, requires water.Ensure the presence of an adequate amount of water in your reaction system. The water-to-silane molar ratio is a critical parameter to control the extent of hydrolysis.
Inactive Catalyst: The catalyst (acid or base) may be old, impure, or used at an inappropriate concentration.Use a fresh, high-purity catalyst. Optimize the catalyst concentration; typically, a small amount is sufficient to significantly accelerate the reaction.
Low Temperature: The rates of both hydrolysis and condensation reactions are temperature-dependent.Increase the reaction temperature to enhance the kinetics of the crosslinking process. Monitor the temperature to ensure it is appropriate for your specific system and solvent.
Inappropriate pH: The pH of the system significantly influences the rates of hydrolysis and condensation.Adjust the pH of your reaction mixture. Acidic conditions (pH < 4) generally favor hydrolysis, while basic conditions (pH > 7) tend to accelerate the condensation reaction. The isoelectric point, where both reactions are slowest, is typically around pH 4-5.
Crosslinking Occurs Too Rapidly (Premature Gelling) Excess Water: A high concentration of water can lead to rapid and uncontrolled hydrolysis and subsequent condensation.Carefully control the amount of water introduced into the system. A lower water-to-silane ratio will slow down the hydrolysis step.
High Catalyst Concentration: An excess of catalyst can dramatically increase the reaction rate, leading to premature gelation.Reduce the catalyst concentration. A titration experiment can help determine the optimal catalyst loading for a controlled reaction rate.
High Temperature: Elevated temperatures accelerate both hydrolysis and condensation.Lower the reaction temperature to gain better control over the crosslinking process.
Inconsistent or Non-Reproducible Results Variable Ambient Moisture: this compound is sensitive to atmospheric moisture, which can lead to inconsistent starting conditions.Handle this compound and prepare your reaction mixtures in a controlled environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon), to minimize exposure to ambient moisture.
Inaccurate Reagent Measurement: Small variations in the amounts of silane (B1218182), water, or catalyst can lead to significant differences in the degree of crosslinking.Use precise measurement techniques (e.g., calibrated micropipettes, analytical balances) for all reagents.
Solvent Effects: The type of solvent can influence the solubility of reactants and intermediates, as well as the reaction kinetics.Ensure the solvent is compatible with all components of your system and consider its effect on the hydrolysis and condensation rates.
Poor Mechanical Properties of the Crosslinked Material Incomplete Crosslinking: Insufficient reaction time, temperature, or catalyst can result in a partially cured network with suboptimal mechanical properties.Increase the curing time, temperature, or catalyst concentration to drive the crosslinking reaction to completion.
Non-uniform Crosslink Distribution: Inhomogeneous mixing of reactants can lead to localized areas of high and low crosslink density, resulting in poor overall mechanical performance.Ensure thorough and uniform mixing of all components before and during the initial stages of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of crosslinking with this compound?

A1: The crosslinking of this compound is a two-step sol-gel process. The first step is hydrolysis , where the methoxy (B1213986) groups (-OCH₃) on the silicon atom react with water to form reactive silanol (B1196071) groups (-OH) and methanol (B129727) as a byproduct. The second step is condensation , where these silanol groups react with each other or with remaining methoxy groups to form stable siloxane bridges (Si-O-Si), creating a three-dimensional network.

Q2: How does the water-to-silane molar ratio affect the degree of crosslinking?

A2: The water-to-silane molar ratio is a critical factor. A stoichiometric amount of water is required for complete hydrolysis of all three methoxy groups. Using a sub-stoichiometric amount of water will result in incomplete hydrolysis and, consequently, a lower degree of crosslinking. Conversely, a large excess of water can lead to a more complete and potentially faster hydrolysis, which can result in a higher crosslink density.

Q3: What is the role of a catalyst in the crosslinking process?

A3: Catalysts, which can be acids (e.g., hydrochloric acid, acetic acid) or bases (e.g., ammonia, amines), are used to control the rates of the hydrolysis and condensation reactions. Acidic catalysts primarily accelerate the hydrolysis step, while basic catalysts are more effective at promoting the condensation of silanol groups. The choice and concentration of the catalyst are key parameters for controlling the gelation time and the final network structure.

Q4: How does temperature influence the degree of crosslinking?

A4: Increasing the temperature generally accelerates both the hydrolysis and condensation reactions, leading to a faster formation of the crosslinked network.[1] Higher curing temperatures can result in a higher degree of crosslinking and a stiffer material.[1] However, excessively high temperatures might lead to uncontrolled reactions and potential degradation of the material.

Q5: Can the solvent choice impact the crosslinking process?

A5: Yes, the solvent can play a significant role. It can affect the solubility of the this compound and the evolving polysiloxane network. Furthermore, some solvents can participate in the reaction or influence the reaction kinetics. For instance, the presence of ethanol (B145695) can delay the hydrolysis reaction.[2]

Data Presentation

The following tables summarize the expected influence of key experimental parameters on the degree of crosslinking with this compound. The data presented are illustrative and based on established principles of silane chemistry. Actual results will vary depending on the specific experimental conditions.

Table 1: Effect of Water-to-Silane Molar Ratio on Gel Content

Water-to-Silane Molar RatioExpected Gel Content (%)Rationale
0.5 : 1LowInsufficient water for complete hydrolysis, leading to a sparsely crosslinked network.
1.5 : 1 (Stoichiometric)Moderate to HighSufficient water for complete hydrolysis, allowing for the formation of a well-developed network.
3.0 : 1HighExcess water drives the hydrolysis reaction, leading to a higher concentration of reactive silanol groups and a denser network.

Table 2: Influence of Catalyst Concentration on Gelation Time

Catalyst Concentration (mol%)Expected Gelation TimeRationale
0 (No Catalyst)Very LongThe uncatalyzed reaction is very slow.
0.1ModerateCatalytic amounts significantly accelerate the hydrolysis and/or condensation reactions.
1.0ShortHigher catalyst concentration leads to a rapid formation of the crosslinked network.

Table 3: Impact of Curing Temperature on Crosslink Density

Curing Temperature (°C)Expected Relative Crosslink DensityRationale
25 (Room Temperature)LowSlower reaction kinetics result in a less densely crosslinked network for a given time.
60ModerateIncreased temperature enhances the rates of both hydrolysis and condensation.[1]
100HighHigher thermal energy promotes more complete conversion to a densely crosslinked network.[1]

Experimental Protocols

Protocol 1: Controlled Crosslinking of this compound

This protocol describes a general procedure for controlling the degree of crosslinking by varying the water-to-silane molar ratio.

Materials:

  • This compound (MTMS)

  • Ethanol (or another suitable solvent)

  • Deionized water

  • Acid or base catalyst (e.g., 0.1 M HCl or 0.1 M NH₄OH)

  • Reaction vessel (e.g., glass vial with a magnetic stirrer)

Procedure:

  • In the reaction vessel, combine a specific volume of this compound with the desired volume of solvent.

  • Initiate stirring.

  • Prepare a separate solution containing the desired amount of deionized water and catalyst in the same solvent. The amount of water should be calculated to achieve the target water-to-silane molar ratio.

  • Slowly add the water/catalyst solution to the stirring this compound solution.

  • Allow the reaction to proceed for a predetermined amount of time at a controlled temperature.

  • Monitor the viscosity of the solution. Gelation is indicated by a rapid increase in viscosity.

  • Once the desired degree of crosslinking is achieved (or at the end of the reaction time), the resulting material can be dried to remove the solvent and byproducts.

Protocol 2: Characterization of Crosslinking Degree by FTIR Spectroscopy

This protocol outlines the use of Fourier-Transform Infrared (FTIR) spectroscopy to monitor the hydrolysis and condensation reactions.

Procedure:

  • Acquire a background spectrum of the empty FTIR-ATR crystal.

  • Acquire a spectrum of the initial this compound solution before the addition of water and catalyst.

  • Initiate the crosslinking reaction as described in Protocol 1.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture and place it on the ATR crystal.

  • Acquire the FTIR spectrum.

  • Analyze the changes in the spectra over time, focusing on the key peaks listed in Table 4.

Table 4: Key FTIR Peak Assignments for Monitoring this compound Crosslinking [2][3]

Wavenumber (cm⁻¹)AssignmentInterpretation
~2945, 2845C-H stretching in -OCH₃Disappearance indicates hydrolysis of methoxy groups.
~1190, 1080Si-O-C stretchingDisappearance indicates hydrolysis of methoxy groups.
~3200-3700 (broad)O-H stretching in Si-OHAppearance and growth indicate the formation of silanol groups through hydrolysis.
~930Si-OH stretchingAppearance indicates the formation of silanol groups.
~1130-1000 (broad)Si-O-Si stretchingAppearance and growth indicate the formation of the siloxane network through condensation.
Protocol 3: Determination of Gel Content

This protocol describes the determination of the degree of crosslinking by measuring the insoluble fraction of the crosslinked material.

Materials:

  • Crosslinked this compound sample

  • Suitable solvent (e.g., toluene)

  • Soxhlet extraction apparatus or a sealed container for swelling

  • Wire mesh cage (optional)

  • Vacuum oven

Procedure:

  • Accurately weigh a dried sample of the crosslinked material (W_initial).

  • Place the sample in a wire mesh cage (if used) and immerse it in the solvent.

  • Perform solvent extraction for a sufficient period (e.g., 24 hours) to dissolve the uncrosslinked (sol) fraction.

  • Carefully remove the swollen sample (the gel fraction) from the solvent.

  • Dry the sample in a vacuum oven at a suitable temperature until a constant weight is achieved (W_final).

  • Calculate the gel content using the following formula: Gel Content (%) = (W_final / W_initial) x 100

Mandatory Visualization

crosslinking_mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation MTMS This compound (R-Si(OCH₃)₃) Silanol Silanol Intermediate (R-Si(OH)₃) MTMS->Silanol + H₂O - CH₃OH Network Crosslinked Polysiloxane Network (Si-O-Si) Silanol->Network - H₂O

Caption: The two-step hydrolysis and condensation mechanism of this compound crosslinking.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Characterization A Define Parameters: - Water/Silane Ratio - Catalyst Type & Conc. - Temperature B Mix Reagents: MTMS, Solvent, Water, Catalyst A->B C Monitor Reaction (e.g., Viscosity, FTIR) B->C D Determine Degree of Crosslinking C->D E Methods: - Gel Content - Swelling Studies - FTIR Analysis D->E

Caption: Workflow for controlling and characterizing the degree of crosslinking.

References

Technical Support Center: Trimethoxymethylsilane (TMOMS) Reactions with Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trimethoxymethylsilane (TMOMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of TMOMS in the presence of protic solvents. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential side reactions and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound and protic solvents.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Gelation or Precipitation 1. Rapid, uncontrolled condensation: This can be caused by high concentrations of water, a basic pH, or high temperatures, all of which accelerate the condensation of silanol (B1196071) intermediates.[1][2] 2. Excessive self-condensation: Insufficient control over reaction conditions can lead to the formation of a cross-linked polysiloxane network.1. Control the water concentration: Use a stoichiometric or substoichiometric amount of water relative to the methoxy (B1213986) groups on the TMOMS. The presence of a co-solvent like ethanol (B145695) can help to control the hydrolysis rate.[3][4] 2. Adjust the pH: Maintain a slightly acidic pH (around 4-5). Under acidic conditions, the hydrolysis of alkoxysilanes is generally faster than the condensation reaction, allowing for more controlled formation of silanols before significant cross-linking occurs.[1][2] 3. Lower the reaction temperature: Reducing the temperature will slow down both hydrolysis and condensation rates, providing better control over the reaction.[5]
Low Product Yield or Incomplete Reaction 1. Incomplete hydrolysis: Insufficient water or catalyst can lead to incomplete conversion of the methoxy groups to hydroxyl groups. 2. Steric hindrance: The substrate or other reagents may sterically hinder the approach of the TMOMS molecule.1. Ensure adequate water and catalyst: While excess water can cause gelation, a sufficient amount is necessary for complete hydrolysis. Optimize the water-to-silane ratio and catalyst concentration. 2. Increase reaction time: Allow more time for the reaction to proceed to completion, especially at lower temperatures. 3. Consider a different solvent: A more polar aprotic co-solvent might improve solubility and facilitate the reaction.
Formation of Undesired Byproducts 1. Transesterification: In the presence of alcohols other than methanol (B129727), the methoxy groups on TMOMS can be exchanged for other alkoxy groups. 2. Formation of Tetramethoxysilane (TMOS): This can occur as a byproduct during the synthesis of TMOMS and may be present as an impurity. It can also potentially form through disproportionation reactions under certain conditions.[6]1. Use methanol as the solvent: If the presence of other alkoxy groups is undesirable, use methanol as the reaction solvent. 2. Purify the TMOMS: If TMOS is a concern, consider purifying the TMOMS by distillation before use.
Poor Adhesion or Surface Coating 1. Incomplete surface preparation: The substrate surface may not be properly cleaned or activated, preventing the formation of a strong bond with the silane (B1218182). 2. Premature condensation in solution: If the silanols condense in solution before they can react with the surface, the coating will be weak.1. Thoroughly clean and activate the substrate: Use appropriate cleaning procedures (e.g., plasma cleaning, piranha solution) to remove contaminants and generate surface hydroxyl groups. 2. Control hydrolysis and condensation rates: Use the strategies mentioned above (pH control, temperature, water concentration) to ensure that the silanols are formed and have sufficient time to react with the surface before significant self-condensation occurs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound with protic solvents?

A1: The primary reactions are hydrolysis and condensation. In the presence of water, the methoxy groups (-OCH₃) on the silicon atom are hydrolyzed to form silanol groups (-OH) and methanol as a byproduct. These silanol groups are reactive and can then condense with each other or with hydroxyl groups on a substrate to form stable siloxane bonds (Si-O-Si).[2]

Q2: What are the main side reactions to be aware of?

A2: The most significant side reaction is uncontrolled, premature self-condensation of the generated silanols, which can lead to the formation of oligomers, polymers, and eventually gelation.[2] Another potential side reaction is transesterification if alcohols other than methanol are used as the solvent, leading to the exchange of methoxy groups for other alkoxy groups.

Q3: How does pH affect the reaction of TMOMS?

A3: The pH of the reaction medium has a profound effect on the rates of hydrolysis and condensation.

  • Acidic conditions (pH 4-5): Hydrolysis is generally fast, while condensation is slow. This allows for the generation of silanol intermediates that can then be used for subsequent reactions in a more controlled manner.[1][2]

  • Neutral conditions: Both hydrolysis and condensation rates are slow.[5]

  • Basic conditions: Condensation is much faster than hydrolysis, which can lead to rapid gelation and the formation of particulate silica.[1]

Q4: How can I control the rate of hydrolysis and condensation?

A4: You can control the reaction rates by manipulating the following parameters:

  • pH: As described above, acidic pH is often preferred for controlled reactions.[1][2]

  • Water-to-Silane Ratio: A lower water-to-silane ratio will slow down the hydrolysis rate.[3]

  • Temperature: Lowering the temperature will decrease the rates of both hydrolysis and condensation.[5]

  • Solvent: The presence of a co-solvent, such as an alcohol, can influence the reaction rates. For example, ethanol can delay the hydrolysis reaction.[3][4]

  • Catalyst: The type and concentration of the acid or base catalyst will significantly impact the reaction kinetics.[1]

Q5: What is the best way to prepare a stable solution of hydrolyzed TMOMS?

A5: To prepare a stable solution of hydrolyzed TMOMS (silanetriols), it is recommended to perform the hydrolysis in a dilute solution under slightly acidic conditions (pH 4-5).[1][2] Using a co-solvent like ethanol can also help to stabilize the hydrolyzed species and prevent premature condensation.[3] It is important to use the solution shortly after preparation, as the silanols will eventually begin to condense even under optimized conditions.

Experimental Protocols

Protocol 1: Controlled Hydrolysis of this compound for Solution-Based Applications

This protocol describes a general method for the controlled hydrolysis of TMOMS to generate a solution of reactive silanols.

Materials:

  • This compound (TMOMS)

  • Ethanol (or another suitable alcohol)

  • Deionized water

  • Acetic acid (or another suitable acid catalyst)

Procedure:

  • In a clean, dry reaction vessel, prepare a solution of TMOMS in ethanol. A typical starting concentration is 5-10% (v/v) TMOMS.

  • In a separate container, prepare an aqueous solution of the acid catalyst. For example, a 1% (v/v) solution of acetic acid in deionized water.

  • While stirring the TMOMS/ethanol solution, slowly add the acidic water solution. The amount of water added should be controlled to achieve the desired water-to-silane molar ratio. A common starting point is a stoichiometric ratio (3 moles of water per mole of TMOMS).

  • Allow the mixture to stir at room temperature for a specified period (e.g., 1-24 hours) to allow for hydrolysis to occur. The optimal hydrolysis time should be determined experimentally for your specific application.

  • The resulting solution containing hydrolyzed TMOMS can then be used for surface modification or other applications.

Visualizations

Hydrolysis_Condensation TMOMS This compound (R-Si(OCH₃)₃) Silanol Silanetriol (R-Si(OH)₃) TMOMS->Silanol + 3H₂O - 3CH₃OH (Hydrolysis) Oligomers Soluble Oligomers Silanol->Oligomers Condensation (-H₂O) Gel Cross-linked Gel Oligomers->Gel Further Condensation

Caption: Hydrolysis and condensation pathway of this compound.

Troubleshooting_Workflow decision decision start Experiment with TMOMS and Protic Solvent issue Problem Encountered? start->issue gelation Unexpected Gelation issue->gelation Yes low_yield Low Yield issue->low_yield Yes byproducts Byproducts Formed issue->byproducts Yes end Successful Outcome issue->end No decision_gel decision_gel gelation->decision_gel Check Conditions decision_yield decision_yield low_yield->decision_yield Check Conditions decision_byproducts decision_byproducts byproducts->decision_byproducts Check Conditions action_gel1 Reduce Water Conc. Adjust to acidic pH Lower Temperature decision_gel->action_gel1 High Water/Base/Temp? action_gel1->start Retry action_yield1 Optimize Water/Catalyst Increase Reaction Time decision_yield->action_yield1 Incomplete Hydrolysis? action_yield1->start Retry action_byproducts1 Use Methanol Purify TMOMS decision_byproducts->action_byproducts1 Alcohol Solvent? action_byproducts1->start Retry

Caption: Troubleshooting workflow for TMOMS reactions.

References

Improving the shelf life and stability of Trimethoxymethylsilane solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the shelf life and stability of Trimethoxymethylsilane (TMMS) solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (TMMS) solution instability?

A1: The primary cause of TMMS instability is its susceptibility to hydrolysis. TMMS is moisture-sensitive and reacts with water, even atmospheric moisture, in a process that breaks down the molecule. This reaction produces methanol (B129727) and various silanol (B1196071) intermediates, which can further condense to form siloxane oligomers and polymers.[1] This degradation alters the properties and reactivity of the solution.

Q2: What are the ideal storage conditions for neat this compound and its solutions?

A2: To maximize shelf life, neat TMMS and its solutions should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is crucial to store them in tightly sealed containers under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture. Storage temperatures should generally be kept below 30°C.

Q3: Which solvents are recommended for preparing this compound solutions?

A3: The choice of solvent is critical for the stability of TMMS solutions. Anhydrous (dry) aprotic solvents are highly recommended. Suitable options include:

  • Aprotic Hydrocarbons: Hexane (B92381), heptane, and toluene (B28343) are good choices as they are non-reactive.

  • Aprotic Ethers: Anhydrous diethyl ether and tetrahydrofuran (B95107) (THF) can be used, but must be free of peroxides and water.

  • Anhydrous Alcohols: While TMMS can be dissolved in anhydrous alcohols like methanol or isopropanol, it's important to note that transesterification can occur, especially if the alcohol does not match the alkoxy groups on the silane. Using anhydrous methanol for a methoxysilane (B1618054) is generally acceptable.

It is imperative to use solvents with the lowest possible water content.

Q4: How can I extend the shelf life of my this compound solution?

A4: To extend the shelf life, you can employ several strategies:

  • Strict Moisture Control: Use anhydrous solvents and handle the solution under an inert atmosphere.

  • Use of Stabilizers:

    • Water Scavengers: Additives like trimethyl orthoformate can react with and remove trace amounts of water from the solution, thus inhibiting hydrolysis.

    • Acid Scavengers: Hydrolysis of TMMS can be catalyzed by acids. The use of non-nucleophilic, sterically hindered amines can neutralize acidic impurities without promoting other unwanted reactions.

Q5: What are the visible signs of this compound solution degradation?

A5: Degradation of a TMMS solution may be indicated by:

  • Increased Viscosity: The formation of siloxane oligomers and polymers will lead to a noticeable increase in the viscosity of the solution.

  • Formation of Precipitates: In advanced stages of degradation, insoluble polysiloxanes may form and precipitate out of the solution.

  • Hazy or Cloudy Appearance: The solution may lose its clarity as hydrolysis and condensation products form.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution becomes cloudy or forms a precipitate shortly after preparation. Presence of excess water in the solvent or on the glassware.Ensure all glassware is oven-dried before use. Use a fresh bottle of anhydrous solvent with a very low water content (as confirmed by Karl Fischer titration). Prepare the solution under an inert atmosphere (e.g., in a glovebox).
Inconsistent experimental results when using the TMMS solution. Partial hydrolysis of TMMS, leading to a lower concentration of the active species.Verify the concentration of the TMMS solution using GC-FID or ¹H NMR before each use. Store the solution in smaller, single-use vials to minimize repeated exposure to the atmosphere.
A strong odor of methanol is detected from the stored solution. Significant hydrolysis has occurred, leading to the release of methanol.The solution has likely degraded. It is recommended to discard the solution and prepare a fresh batch, paying close attention to moisture exclusion.
The viscosity of the solution has noticeably increased over time. Condensation of silanol intermediates has led to the formation of oligomers.The solution is no longer suitable for applications requiring monomeric TMMS. Consider preparing fresh solutions more frequently or implementing the use of stabilizers.

Impact of Environmental Factors on this compound Stability (Qualitative)

Factor Effect on Stability Reason
Moisture Decreases stabilityPrimary reactant for hydrolysis, leading to degradation.
Elevated Temperature Decreases stabilityAccelerates the rate of hydrolysis and condensation reactions.
Acidic pH Decreases stabilityCatalyzes the hydrolysis of the methoxy (B1213986) groups.
Basic pH Decreases stabilityCatalyzes both hydrolysis and subsequent condensation reactions.
Light (UV) Generally stableTMMS itself is not expected to be susceptible to direct photolysis by sunlight.[2]

Experimental Protocols

Protocol 1: Quantification of this compound and Methanol by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the quantification of the parent TMMS and its primary hydrolysis byproduct, methanol.

Instrumentation and Columns:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating TMMS from common solvents and degradation products.[3]

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp to 150°C at 15°C/min.

    • Ramp to 220°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-200.

Sample Preparation:

  • Prepare a stock solution of TMMS in an anhydrous solvent (e.g., hexane or isopropanol).

  • Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Dilute the experimental samples to fall within the calibration range.

  • Add a suitable internal standard (e.g., dodecane) to all standards and samples for improved quantitation.

Data Analysis:

  • Identify TMMS and methanol by their retention times and mass spectra. The mass spectrum of TMMS will show characteristic fragments.

  • Quantify the concentration of TMMS and methanol by integrating the peak areas and comparing them to the calibration curve.

Protocol 2: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy

This protocol provides a method to monitor the progress of TMMS hydrolysis by observing the changes in proton signals.

Instrumentation and Parameters:

  • NMR Spectrometer (300 MHz or higher).

  • Solvent: A deuterated aprotic solvent such as deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) ((CD₃)₂CO). Ensure the NMR solvent is dry.

  • Acquisition Parameters: Standard ¹H NMR acquisition parameters are generally sufficient. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Sample Preparation:

  • Dissolve a known amount of the TMMS solution in the deuterated solvent in an NMR tube.

  • To initiate hydrolysis for monitoring purposes, a controlled amount of D₂O can be added.

  • Acquire spectra at regular time intervals to observe the changes.

Data Analysis:

  • This compound (TMMS):

    • The methoxy protons (-OCH₃) will appear as a sharp singlet around 3.56 ppm.[4]

    • The methyl protons (Si-CH₃) will appear as a sharp singlet around 0.12 ppm.[4]

  • Hydrolysis Products:

    • Methanol (CH₃OH): As hydrolysis proceeds, a new singlet corresponding to the methyl protons of methanol will appear around 3.49 ppm.

    • Silanols (Si-OH): The appearance of broad signals due to the hydroxyl protons of the silanol intermediates can be observed. Their chemical shift can vary depending on concentration and hydrogen bonding.

  • Quantification: The extent of hydrolysis can be estimated by comparing the integral of the methanol methyl peak to the remaining TMMS methoxy peak.

Protocol 3: Determination of Water Content by Karl Fischer Titration

This protocol is for determining the water content in TMMS solutions, a critical parameter for assessing stability.

Instrumentation:

  • Volumetric or Coulometric Karl Fischer Titrator. A coulometric titrator is preferred for very low water content.

Reagents:

  • Anhydrous methanol or a specialized Karl Fischer solvent for organic samples.

  • Karl Fischer titrant (for volumetric titration) or reagent for coulometric generation of iodine.

Procedure (Volumetric Method):

  • Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate any residual water in the solvent.

  • Sample Introduction: Using a dry syringe, inject a precisely weighed amount of the TMMS solution directly into the conditioned titration vessel. The sample size should be chosen based on the expected water content to ensure an adequate titrant volume is consumed.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the titrant's water equivalence factor.

Important Considerations:

  • Due to the moisture sensitivity of TMMS, all handling should be done quickly and with care to avoid atmospheric moisture contamination.

  • The reaction between the Karl Fischer reagent and water can be affected by the pH. For acidic or basic samples, buffering agents may be necessary.[5]

Signaling Pathways and Workflows

Hydrolysis_Pathway TMMS This compound (CH₃Si(OCH₃)₃) Silanol Methylsilanetriol (CH₃Si(OH)₃) TMMS->Silanol Hydrolysis Water Water (H₂O) Water->Silanol Methanol Methanol (CH₃OH) Silanol->Methanol Siloxane Polysiloxanes Silanol->Siloxane Condensation Silanol->Siloxane

Figure 1. Hydrolysis and condensation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Stability Study cluster_analysis Analysis Solvent Select Anhydrous Solvent Prepare Prepare TMMS Solution (under inert atmosphere) Solvent->Prepare Store Store under controlled - Temperature - Time Prepare->Store Stabilizer Add Stabilizer (optional) Stabilizer->Prepare GCMS GC-MS Analysis (Quantify TMMS, Methanol) Store->GCMS NMR ¹H NMR Analysis (Monitor Hydrolysis) Store->NMR KF Karl Fischer Titration (Measure Water Content) Store->KF Data Data Interpretation & Shelf-Life Determination GCMS->Data Concentration vs. Time NMR->Data Spectral Changes KF->Data Water Content

Figure 2. General experimental workflow for assessing the stability of this compound solutions.

References

Addressing incomplete surface coverage with Trimethoxymethylsilane modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with incomplete surface coverage during Trimethoxymethylsilane (TMMS) modification.

Troubleshooting Guide

This guide addresses common problems encountered during the silanization process that can lead to incomplete or non-uniform surface coverage.

Problem Potential Causes Recommended Solutions
Incomplete or Patchy Surface Coverage 1. Inadequate Substrate Cleaning: Residual organic or particulate contaminants on the substrate surface can block hydroxyl groups, preventing TMMS binding.[1] 2. Low Density of Surface Hydroxyl Groups: The surface may not be sufficiently activated to provide enough reactive sites for silanization. 3. Insufficient TMMS Concentration: A low concentration of the silane (B1218182) solution may not provide enough molecules to achieve full surface coverage.[2] 4. Suboptimal Reaction Time: The immersion time may be too short for the silanization reaction to go to completion.1. Implement a rigorous multi-step cleaning protocol. For glass or silicon substrates, sonication in solvents like acetone (B3395972) and isopropanol (B130326) followed by piranha solution or oxygen plasma treatment is effective.[1] 2. Ensure the substrate activation step (e.g., piranha etch, UV/Ozone) is optimized to generate a high density of hydroxyl groups.[2] 3. Gradually increase the TMMS concentration in the anhydrous solvent (e.g., from 1% to 5% v/v) and evaluate the surface properties at each step.[1] 4. Increase the reaction time, ensuring the substrate is fully submerged in the TMMS solution for the recommended duration (typically ranging from 30 minutes to several hours depending on the protocol).[2]
Hazy or Uneven Monolayer 1. Excessive TMMS Concentration: High concentrations can lead to the formation of aggregates and polymerization in the solution rather than on the surface.[2] 2. Presence of Excess Water/Humidity: Uncontrolled moisture can cause premature hydrolysis and self-condensation of TMMS in the solution, leading to a non-uniform, thick layer.[2] 3. Inadequate Rinsing: Failure to thoroughly rinse the substrate after silanization can leave behind physisorbed (loosely bound) silane molecules.1. Optimize the TMMS concentration; often, a 1-2% (v/v) solution is sufficient.[1] 2. Use anhydrous solvents and perform the reaction in a controlled environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon), to minimize humidity.[1] 3. After removing the substrate from the silane solution, rinse it thoroughly with the same anhydrous solvent used for the solution preparation.[1]
Poor Hydrophobicity (Low Water Contact Angle) 1. Incomplete Silane Layer Formation: This can be due to any of the factors leading to incomplete coverage. 2. Degraded TMMS Reagent: Silanes are sensitive to moisture and can degrade over time if not stored properly.[3] 3. Insufficient Curing: A post-silanization curing step is often crucial for the formation of a stable and durable siloxane network.[2]1. Refer to the solutions for "Incomplete or Patchy Surface Coverage." 2. Use a fresh bottle of TMMS and ensure it is stored under anhydrous and inert conditions.[3] 3. Implement a curing step by baking the substrate in an oven at 110-120 °C for 30-60 minutes after rinsing.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of surface modification with this compound?

A1: The process, known as silanization, involves two key chemical reactions. First, in the presence of a small amount of water, the methoxy (B1213986) groups (-OCH₃) of the TMMS molecule hydrolyze to form reactive silanol (B1196071) groups (Si-OH). These silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si). The silanol groups on adjacent TMMS molecules can also condense with each other, creating a cross-linked network on the surface.[4]

Q2: How critical is the substrate cleaning process for achieving a complete TMMS layer?

A2: The substrate cleaning process is absolutely critical. The presence of any organic residues, oils, or particulate matter will prevent the uniform attachment of TMMS molecules, resulting in patchy and incomplete surface coverage.[1] A thorough cleaning protocol tailored to the specific substrate material is essential for successful silanization.

Q3: Can environmental factors like humidity and temperature affect the outcome of my experiment?

A3: Yes, environmental conditions have a significant impact. High humidity can cause TMMS to hydrolyze and polymerize prematurely in the solution before it can bind to the substrate surface.[2] Temperature can affect the reaction rate; while elevated temperatures can speed up the process, they may also promote the formation of multilayers instead of a uniform monolayer.[1] It is recommended to perform the silanization in a controlled environment.

Q4: How do I choose between a solution-phase and a vapor-phase deposition method for TMMS?

A4: Solution-phase deposition is a simpler and more common method that involves immersing the substrate in a TMMS solution. It is suitable for a wide range of applications. Vapor-phase deposition, where the substrate is exposed to TMMS vapor, offers better control over monolayer formation and can result in more uniform and thinner coatings, which is particularly important for applications in microelectronics and nanotechnology.[5][6]

Q5: What is the purpose of the post-silanization curing step?

A5: The curing step, which involves heating the substrate after TMMS deposition and rinsing, is crucial for promoting the formation of stable covalent siloxane bonds between the TMMS molecules and the substrate, as well as between adjacent TMMS molecules. This process removes residual water and solvent, resulting in a more durable and stable hydrophobic layer.[2]

Quantitative Data Summary

The following tables provide a summary of how different experimental parameters can influence the properties of silanized surfaces. Note that the specific outcomes can vary depending on the substrate and the precise experimental conditions.

Table 1: Effect of TMMS Concentration and Reaction Time on Water Contact Angle

TMMS Concentration (v/v in Toluene)Reaction Time (hours)Resulting Water Contact Angle (°) on GlassReference
1%2~70°[7]
5%2~85°[7]
1%24~75°[7]
5%24~95°[7]

Table 2: Influence of Curing Temperature on Silane Layer Stability

Silane TypeSubstrateCuring Temperature (°C)Curing Time (minutes)ObservationReference
TrimethoxysilaneSilicon WaferRoom Temperature60Less stable layer, potential for removal with solvent wash[2]
TrimethoxysilaneSilicon Wafer12060Stable, cross-linked siloxane network formed[1]
TrimethoxysilaneGlass15030Enhanced durability of the hydrophobic surface[2]

Experimental Protocols

This section provides a detailed methodology for the surface modification of a silicon or glass substrate using a solution-phase deposition of this compound.

Materials:

  • This compound (TMMS)

  • Anhydrous Toluene (B28343) (or another suitable anhydrous solvent)

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Silicon wafers or glass slides

Equipment:

  • Ultrasonic bath

  • Beakers and glassware

  • Fume hood

  • Oven

  • Pipettes

  • Petri dishes or a reaction vessel with a lid

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Place the substrates in a beaker and sonicate in acetone for 15 minutes.

    • Rinse the substrates thoroughly with DI water.

    • Sonicate the substrates in isopropanol for 15 minutes.

    • Rinse the substrates thoroughly with DI water and dry them under a stream of nitrogen gas.

  • Substrate Activation (Piranha Etch - EXTREME CAUTION ):

    • Work in a fume hood and wear appropriate personal protective equipment (lab coat, gloves, and safety glasses). Piranha solution is highly corrosive and reactive.

    • Prepare the piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. The solution will become very hot.

    • Immerse the cleaned and dried substrates in the piranha solution for 30-60 minutes.

    • Carefully remove the substrates and rinse them extensively with DI water.

    • Dry the substrates under a stream of nitrogen gas.

  • Silanization:

    • Prepare a 1-5% (v/v) solution of TMMS in anhydrous toluene in a clean, dry glass container inside a fume hood.

    • Place the activated and dried substrates in the TMMS solution, ensuring they are fully submerged.

    • Cover the container to prevent the ingress of atmospheric moisture and leave it at room temperature for 2-4 hours.

  • Rinsing:

    • Remove the substrates from the TMMS solution.

    • Rinse the substrates thoroughly with anhydrous toluene to remove any unreacted, physisorbed TMMS.

  • Curing:

    • Place the rinsed substrates in an oven and cure at 110-120 °C for 30-60 minutes.

  • Storage:

    • After cooling, store the silanized substrates in a desiccator or under an inert atmosphere to maintain the integrity of the modified surface.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization Process cluster_characterization Surface Characterization start Start: Silicon/Glass Substrate cleaning Solvent Cleaning (Acetone, Isopropanol) start->cleaning activation Surface Activation (Piranha Etch / Plasma) cleaning->activation drying1 Rinse & Dry (DI Water, N2 Gas) activation->drying1 solution Prepare TMMS Solution (Anhydrous Solvent) drying1->solution immersion Substrate Immersion solution->immersion reaction Reaction (Room Temperature) immersion->reaction rinsing Rinsing (Anhydrous Solvent) reaction->rinsing curing Curing (110-120°C) rinsing->curing analysis Analysis (Contact Angle, AFM, etc.) curing->analysis end End: Functionalized Surface analysis->end

Caption: Experimental workflow for TMMS surface modification.

reaction_pathway cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation TMMS This compound (R-Si(OCH3)3) Silanol Silanol Intermediate (R-Si(OH)3) TMMS->Silanol + 3 H2O Water Water (H2O) Methanol Methanol (CH3OH) Silanol->Methanol - 3 CH3OH Siloxane Covalent Siloxane Bond (-Si-O-Si-Substrate) Silanol->Siloxane + Substrate-OH - H2O Crosslink Cross-linked Network (-Si-O-Si-) Silanol->Crosslink + R-Si(OH)3 - H2O Substrate Substrate with Hydroxyl Groups (-OH)

Caption: TMMS hydrolysis and condensation reaction pathway.

References

Navigating Trimethoxymethylsilane (TMOS) Hydrolysis and Condensation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of trimethoxymethylsilane (TMOS) hydrolysis and condensation is critical for the synthesis of advanced silica-based materials. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during these sol-gel processes.

The selection of an appropriate catalyst is paramount in directing the kinetics and mechanism of TMOS hydrolysis and condensation, which in turn dictates the structural and functional properties of the final silica (B1680970) material. This guide explores the roles of various catalysts and provides insights into optimizing experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between acid and base catalysis in TMOS sol-gel processes?

A1: The primary difference lies in the reaction mechanism and the resulting silica structure. Acid catalysis promotes a stepwise hydrolysis followed by a slower condensation, leading to weakly branched, polymer-like networks with smaller pores.[1][2] In contrast, base catalysis results in rapid hydrolysis and subsequent condensation of highly branched clusters, forming larger, more interconnected particulate structures.[1][2]

Q2: Which catalysts are most commonly used for TMOS hydrolysis and condensation?

A2: Common acid catalysts include hydrochloric acid (HCl), nitric acid (HNO₃), sulfuric acid (H₂SO₄), and acetic acid.[3] For base catalysis, ammonium (B1175870) hydroxide (B78521) (NH₄OH) and sodium hydroxide (NaOH) are frequently employed.[3] Nucleophilic catalysts and metal complexes can also be utilized for specific applications.[3]

Q3: How does the catalyst concentration affect the properties of the resulting silica aerogel?

A3: Catalyst concentration significantly impacts the gelation time and the physical properties of the aerogel. Higher acid catalyst concentrations generally lead to a higher density of the silica aerogel.[3] In the case of ammonium hydroxide, clear silica alcogels are typically obtained at a concentration of 0.01 N; higher concentrations can lead to turbid or opaque solutions.[3]

Q4: Can I use a two-step acid-base catalysis for TMOS?

A4: Yes, a two-step acid-base sol-gel method is a common practice. This process involves an initial acid-catalyzed prepolymerization of the TMOS, followed by a condensation reaction under alkaline conditions to form the gel.[3]

Q5: Why is TMOS often preferred over tetraethoxysilane (TEOS) in some applications?

A5: TMOS has a faster hydrolysis rate compared to TEOS due to the smaller methoxy (B1213986) groups, which are less sterically hindered. This can be advantageous when rapid gelation is desired.[4]

Troubleshooting Guide

Issue 1: The sol-gel reaction is too slow or incomplete.

  • Possible Cause: Insufficient catalyst concentration or a pH near neutral. The hydrolysis of alkoxysilanes is slowest at a neutral pH.

  • Solution: Increase the concentration of the acid or base catalyst. For acid catalysis, ensure the pH is sufficiently low. For base catalysis, ensure the pH is sufficiently high. A review of the catalyst-to-alkoxide molar ratio may be necessary. For instance, clear and transparent alcogels are typically formed with acid catalyst concentrations above 0.008 N.[3] Insufficient catalyst amounts, such as below 0.005 N for HCl or HNO₃, can lead to incomplete hydrolysis.[3]

Issue 2: A precipitate forms instead of a monolithic gel.

  • Possible Cause: The condensation rate is too high, leading to the rapid formation and precipitation of silica particles before a continuous gel network can form. This is more common under certain base-catalyzed conditions.

  • Solution: Adjust the catalyst concentration. For base catalysis with NH₄OH, concentrations higher than 0.01 N can result in turbid colloidal solutions rather than a clear gel.[3] Alternatively, consider a two-step acid-base catalysis to better control the condensation phase.

Issue 3: The final dried gel is cracked or has shrunk significantly.

  • Possible Cause: High capillary pressure during the drying process, which is often a result of a fine pore structure. Acid-catalyzed gels, which tend to have smaller pores, can be more susceptible to this.[1]

  • Solution: Employ supercritical drying to avoid the liquid-vapor interface that causes capillary stress. If supercritical drying is not an option, solvent exchange with a low surface tension solvent before ambient pressure drying can mitigate cracking. The aging process of the wet gel is also crucial; allowing the gel to age in its mother liquor can strengthen the silica network and reduce shrinkage.

Issue 4: The resulting aerogel has a low surface area.

  • Possible Cause: The pH of the reaction mixture can influence the surface area.

  • Solution: Optimize the pH of the sol-gel solution. For base-catalyzed systems, the surface area can be maximized at a pH of around 7.3, with a decrease observed at higher pH values.[3]

Data Presentation: Catalyst Effects on Silica Properties

The choice of catalyst has a profound impact on the physical properties of the resulting silica material. The following tables summarize the general effects of acid and base catalysts on key parameters.

Catalyst TypeTypical CatalystsGelation TimeResulting StructurePore SizeSurface AreaDensity
Acid HCl, HNO₃, Acetic AcidGenerally SlowerWeakly branched polymer-like networkSmallerGenerally HigherHigher
Base NH₄OH, NaOHGenerally FasterParticulate, highly branched clustersLargerCan be high, pH-dependentLower

Note: These are general trends and the exact values can vary significantly based on specific experimental conditions such as precursor concentration, water-to-precursor ratio, temperature, and solvent.

Experimental Protocols

Protocol 1: Base-Catalyzed TMOS Sol-Gel Synthesis for Silica Aerogel

This protocol is adapted from a procedure for making high-quality, optically transparent silica aerogels.

Materials:

  • This compound (TMOS)

  • Methanol (B129727) (MeOH)

  • Deionized water

  • Ammonium hydroxide (NH₄OH), 28-30 wt% in water

Procedure:

  • Preparation of Ammonium Hydroxide Stock Solution:

    • Add 4.86 g (5.40 mL) of concentrated ammonium hydroxide to 1000 mL of deionized water. Store in a sealed bottle.

  • Preparation of Alkoxide Solution (Solution A):

    • In a beaker, mix 10.2 g (10.0 mL) of TMOS with 7.92 g (10.0 mL) of methanol.

  • Preparation of Catalyst Solution (Solution B):

    • In a separate beaker, mix 5.0 g (5.0 mL) of the ammonium hydroxide stock solution with 7.92 g (10.0 mL) of methanol.

  • Gel Formation:

    • Pour the catalyst solution (Solution B) into the alkoxide solution (Solution A) and stir.

    • Pour the resulting sol into molds and allow it to gel. Gelation time is typically 8-15 minutes.

  • Aging and Solvent Exchange:

    • Once the gel has set, immerse it in methanol and let it age for at least 24 hours.

    • Exchange the methanol at least four times over several days to a week to remove residual reactants and water.

  • Drying:

    • Supercritically dry the gel to obtain the final aerogel.

Protocol 2: General Two-Step Acid-Base Catalyzed Sol-Gel Synthesis

This protocol outlines a general procedure for a two-step catalysis process.

Materials:

  • This compound (TMOS)

  • Methanol (MeOH)

  • Deionized water

  • Acid catalyst (e.g., 0.001 M Acetic Acid)

  • Base catalyst (e.g., 1.5 M NH₄OH)

Procedure:

  • Acid-Catalyzed Hydrolysis (Step 1):

    • Prepare a solution of TMOS, methanol, water, and the acid catalyst. A typical molar ratio might be TMOS:MeOH:H₂O:Acid = 1:12:4:small catalytic amount.

    • Allow the mixture to react under stirring for a set period to achieve partial hydrolysis and the formation of silanol (B1196071) groups.

  • Base-Catalyzed Condensation (Step 2):

    • Add the base catalyst to the solution from Step 1 to raise the pH and initiate rapid condensation and gelation.

    • Pour the sol into molds and allow it to gel.

  • Aging, Solvent Exchange, and Drying:

    • Follow the procedures for aging, solvent exchange, and drying as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflow involved in TMOS sol-gel synthesis.

acid_catalysis cluster_hydrolysis Hydrolysis cluster_condensation Condensation TMOS TMOS Si(OCH₃)₄ Protonated_TMOS Protonated TMOS [Si(OCH₃)₃(HOCH₃)]⁺ TMOS->Protonated_TMOS + H⁺ Hydrolyzed_1 Hydrolyzed TMOS Si(OCH₃)₃(OH) Protonated_TMOS->Hydrolyzed_1 + H₂O - H⁺, - CH₃OH Silanol Silanol -Si-OH Hydrolyzed_1->Silanol Protonated_Silanol Protonated Silanol -Si-OH₂⁺ Silanol->Protonated_Silanol + H⁺ Siloxane Siloxane Bond -Si-O-Si- Protonated_Silanol->Siloxane + -Si-OH - H₃O⁺

Caption: Acid-Catalyzed Hydrolysis and Condensation of TMOS.

base_catalysis cluster_hydrolysis Hydrolysis cluster_condensation Condensation TMOS TMOS Si(OCH₃)₄ Pentacoordinate_Si Pentacoordinate Intermediate [Si(OCH₃)₄(OH)]⁻ TMOS->Pentacoordinate_Si + OH⁻ Hydrolyzed_1 Hydrolyzed TMOS Si(OCH₃)₃(OH) Pentacoordinate_Si->Hydrolyzed_1 - OCH₃⁻ Silanolate Silanolate Anion -Si-O⁻ Hydrolyzed_1->Silanolate + OH⁻ - H₂O Siloxane Siloxane Bond -Si-O-Si- Silanolate->Siloxane + -Si-OH - OH⁻

Caption: Base-Catalyzed Hydrolysis and Condensation of TMOS.

experimental_workflow Start Start: Reagent Preparation Mixing Mixing of TMOS, Solvent, Water, and Catalyst Start->Mixing Sol_Formation Sol Formation Mixing->Sol_Formation Gelation Gelation in Molds Sol_Formation->Gelation Aging Aging of Wet Gel Gelation->Aging Solvent_Exchange Solvent Exchange Aging->Solvent_Exchange Drying Drying (Supercritical or Ambient) Solvent_Exchange->Drying Aerogel Final Aerogel Product Drying->Aerogel

Caption: General Experimental Workflow for TMOS Sol-Gel Synthesis.

References

Methods for removing Trimethoxymethylsilane residues from lab equipment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the removal of Trimethoxymethylsilane (TMOMS) and its residues from laboratory equipment.

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Visible white, hazy, or oily film on glassware after cleaning. Incomplete removal of this compound (TMOMS) or its hydrolysis product, polymethylsilsesquioxane (PMSQ).1. Initial Rinse: Immediately after use, rinse the equipment with a non-polar solvent such as heptane (B126788) or toluene (B28343) to remove gross TMOMS contamination. 2. Mechanical Scrubbing: Use a soft-bristled brush with a compatible solvent or detergent solution to physically dislodge the residue. 3. Solvent Cleaning: Immerse and sonicate the equipment in a suitable organic solvent. Refer to the solvent effectiveness table below. 4. Aggressive Cleaning: If residues persist, consider using a base bath or an acidic cleaning solution, ensuring material compatibility.
Hydrophobic (water-beading) surface on equipment after cleaning. Residual silane (B1218182) coating on the surface.This indicates the presence of a thin layer of polymerized silane. A more aggressive cleaning method is required. Follow the "Aggressive Cleaning Protocols" outlined in the Experimental Protocols section.
Standard cleaning protocols are ineffective. The TMOMS has hydrolyzed and polymerized into a cross-linked polysiloxane network, which is chemically resistant.Cross-linked silicones will swell in the presence of certain solvents but may not fully dissolve.[1] Mechanical action combined with a suitable solvent or a specialized silicone remover may be necessary. For stubborn residues, a fresh piranha solution or a base bath could be effective, but these must be used with extreme caution and appropriate safety measures.
Concerns about material compatibility with cleaning agents. Harsh cleaning agents can damage certain laboratory materials.Always verify the chemical compatibility of your equipment's material with the chosen cleaning solvent or solution. Refer to the material compatibility information provided in this guide.

Frequently Asked Questions (FAQs)

Q1: What is the white residue left by this compound?

A1: this compound readily hydrolyzes in the presence of moisture to form methanol (B129727) and silanetriols. These silanetriols then undergo condensation to form a cross-linked polymer network called polymethylsilsesquioxane (PMSQ), which appears as a white, hazy, or oily residue on lab equipment.[2][3]

Q2: What is the first step I should take to clean equipment after using TMOMS?

A2: Immediately after use, perform a pre-rinse with a non-polar organic solvent like heptane, toluene, or xylene.[1] This will remove the bulk of the unreacted TMOMS before it has a chance to hydrolyze and polymerize.

Q3: Are there any safety precautions I should take when cleaning TMOMS residues?

A3: Yes. This compound is flammable and can cause eye irritation.[4] Its hydrolysis produces methanol, which is toxic.[5] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene are recommended), and a lab coat.[5] When using aggressive cleaning agents like piranha solution or base baths, ensure you are familiar with the specific safety protocols for those reagents.

Q4: Can I dispose of the cleaning solvents down the drain?

A4: No. Organic solvents and solutions containing TMOMS or its byproducts should be collected and disposed of as hazardous waste according to your institution's guidelines.

Q5: How can I tell if my equipment is truly clean from TMOMS residues?

A5: A common method to test for the cleanliness of glass surfaces is the water-break test. A thoroughly clean surface will be hydrophilic, and water will sheet evenly across it without beading up. If water beads on the surface, it indicates the presence of a hydrophobic silane residue.

Data Presentation

Table 1: Effectiveness of Solvents for Removing Polymethylsilsesquioxane (PMSQ) Residues

Solvent/SolutionEffectivenessNotes
Non-Polar Solvents
TolueneModerate to HighEffective for linear or lightly cross-linked PMSQ.[1]
XyleneModerate to HighSimilar to toluene, effective for swelling and softening residues.[6]
HeptaneModerateGood for initial rinsing of unreacted TMOMS.[7]
Polar Aprotic Solvents
AcetoneLow to ModerateCan cause swelling of the polymer, aiding in mechanical removal.[6]
Alcohols
IsopropanolLowGenerally not effective for dissolving cured silicone but can be used for rinsing.[6]
Specialized Cleaners
Commercial Silicone RemoversHighFormulated to break down siloxane bonds.[8][9]
Aggressive Cleaning Solutions
Base Bath (e.g., KOH in IPA)HighVery effective at breaking down silicone polymers.[6] Highly corrosive.
Piranha Solution (H₂SO₄/H₂O₂)Very HighExtremely effective for removing organic residues but highly hazardous.
Chromic AcidHighEffective but has significant health and environmental hazards.

Experimental Protocols

Protocol 1: Standard Cleaning Procedure for Light Residues

This protocol is suitable for the routine cleaning of glassware with minor TMOMS residues.

  • Pre-Rinse: Immediately after use, rinse the glassware three times with toluene or heptane in a fume hood. Collect the solvent waste.

  • Detergent Wash: Prepare a warm solution of a laboratory-grade detergent (e.g., Alconox). Scrub the glassware thoroughly with a brush.

  • Tap Water Rinse: Rinse the glassware extensively with tap water.

  • Deionized Water Rinse: Rinse the glassware three to five times with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven at a temperature appropriate for the material.

  • Verification: Perform a water-break test to ensure all hydrophobic residues have been removed.

Protocol 2: Aggressive Cleaning for Stubborn Residues (Glassware)

This protocol should only be used for glassware when the standard procedure is ineffective. Extreme caution must be exercised.

  • Pre-Rinse and Initial Wash: Follow steps 1 and 2 from the Standard Cleaning Procedure.

  • Base Bath Immersion:

    • Prepare a saturated solution of potassium hydroxide (B78521) (KOH) in isopropanol. This is a highly corrosive and flammable mixture.

    • Carefully immerse the glassware in the base bath and allow it to soak for several hours or overnight in a fume hood.

  • Rinsing:

    • Carefully remove the glassware from the base bath and allow excess solution to drain back into the bath.

    • Rinse thoroughly with tap water, followed by a rinse with a dilute acid (e.g., 1% HCl) to neutralize any remaining base.

    • Finally, rinse multiple times with deionized water.

  • Drying and Verification: Dry the glassware and perform a water-break test.

Mandatory Visualization

logical_relationship cluster_problem Problem Identification cluster_cleaning Cleaning Workflow Start TMOMS Residue on Equipment Pre_Rinse Pre-Rinse with Non-Polar Solvent Start->Pre_Rinse Check_Clean Is Equipment Visibly Clean? Check_Hydrophobic Is Surface Hydrophobic? Check_Clean->Check_Hydrophobic No End Clean Equipment Check_Clean->End Yes Aggressive_Clean Aggressive Cleaning (Base Bath / Piranha) Check_Hydrophobic->Aggressive_Clean Yes Check_Hydrophobic->End No Standard_Clean Standard Cleaning (Detergent Wash) Pre_Rinse->Standard_Clean Standard_Clean->Check_Clean Final_Rinse Final DI Water Rinse Aggressive_Clean->Final_Rinse Dry Dry Equipment Final_Rinse->Dry Dry->End

Caption: Logical workflow for troubleshooting and cleaning this compound residues.

Material Compatibility

  • Borosilicate Glass: Highly resistant to water, acids (except hydrofluoric and hot phosphoric acid), and organic solvents. It can be susceptible to attack by strong alkaline solutions, especially at elevated temperatures.[10][11]

  • Stainless Steel (304 & 316): Generally good resistance to many organic solvents and mild detergents. However, it can be corroded by strong acids (especially hydrochloric acid) and some halogenated compounds. Strong alkaline solutions can also cause corrosion over time.

  • Polytetrafluoroethylene (PTFE): Exhibits excellent chemical resistance to a wide range of organic solvents, acids, and bases, making it a suitable material for handling TMOMS and most cleaning agents.[12]

Disclaimer: The information provided in this guide is for educational purposes only. Always consult the Safety Data Sheet (SDS) for this compound and any cleaning agents used. It is the user's responsibility to ensure that all procedures are performed safely and in accordance with institutional guidelines.

References

Validation & Comparative

Comparing the efficacy of Trimethoxymethylsilane vs. tetraethoxysilane (TEOS)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Trimethoxymethylsilane (TMMS) vs. Tetraethoxysilane (TEOS)

For researchers, scientists, and drug development professionals, the choice of silica (B1680970) precursor is a critical decision in the synthesis of nanoparticles for various applications, including drug delivery, bio-imaging, and catalysis. Tetraethoxysilane (TEOS) is a widely used precursor due to its well-established reaction kinetics and the production of uniform silica nanoparticles. However, this compound (TMMS) and similar methyl-substituted silanes are gaining attention for their potential to modify surface properties and create materials with unique characteristics. This guide provides an objective comparison of the efficacy of TMMS and TEOS, supported by experimental data, to aid in the selection of the most appropriate precursor for specific research needs.

Due to a scarcity of direct comparative studies between TMMS and TEOS, this guide will utilize data from studies on methyltrimethoxysilane (B3422404) (MTMS), a closely related methyl-substituted silane (B1218182), as a proxy to draw comparisons with TEOS.

Key Differences in Chemical Structure and Reactivity

The primary difference between TMMS and TEOS lies in their chemical structure. TMMS possesses one non-hydrolyzable methyl group and three hydrolyzable methoxy (B1213986) groups attached to the silicon atom, while TEOS has four hydrolyzable ethoxy groups. This structural difference significantly influences their hydrolysis and condensation rates, which are the fundamental reactions in the sol-gel process for forming silica.

Methoxysilanes, such as TMMS, generally exhibit faster hydrolysis rates compared to their ethoxysilane (B94302) counterparts like TEOS.[1] This is attributed to the lower steric hindrance and higher reactivity of the methoxy groups. The hydrolysis rate constants for the initial hydrolysis of ethoxysilanes have been found to decrease in the order of dimethyldiethoxysilane (DDS) > TEOS > methyltriethoxysilane (MTES), indicating that steric factors play a more significant role than inductive factors.[2] The faster hydrolysis of TMMS can lead to more rapid nucleation and initial particle growth in the sol-gel process.

Impact on Material Properties

The presence of the methyl group in TMMS imparts a hydrophobic character to the resulting silica material, a significant advantage for applications requiring non-polar surfaces. In contrast, silica derived from TEOS is inherently hydrophilic due to the presence of surface silanol (B1196071) groups. The hydrophobicity of the final material can be tailored by using a mixture of TMMS (or MTMS) and TEOS as co-precursors.

Data Presentation: Comparison of Material Properties

The following tables summarize quantitative data from studies using MTMS and TEOS as co-precursors to produce silica aerogels. This data provides insight into how the incorporation of a methyl-substituted silane affects the physical properties of the resulting material.

Table 1: Effect of MTMS/TEOS Molar Ratio on Silica Aerogel Properties [3]

MTMS:TEOS Molar RatioGelation Time (min)Density (g·cm⁻³)Porosity (%)
1:9380.349984.10
1:4250.198791.02
1:1180.124594.37
9:1110.0801896.36

Table 2: Adsorption Capacity and Thermal Stability of MTMS/TEOS Co-precursor Silica Aerogels [3]

MTMS:TEOS Molar RatioAdsorption Rate for Hexane (B92381) (g/g)Thermal Stability (°C)
1:9-331.31
9:16.48280.34

Note: The study did not provide the hexane adsorption rate for the 1:9 ratio.

These tables clearly demonstrate that increasing the proportion of the methyl-substituted silane (MTMS) leads to a decrease in gelation time and density, and an increase in porosity and adsorption capacity for organic compounds, while thermal stability decreases.[3] The highest surface area of 913 m²/g and porosity of 96.36% were achieved at a 9:1 molar ratio of MTMS to TEOS.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of silica nanoparticles using TEOS and a proposed protocol for TMMS based on general sol-gel principles.

Protocol 1: Synthesis of Silica Nanoparticles using TEOS (Stöber Method)[4]

Materials:

  • Tetraethoxysilane (TEOS)

  • Ethanol (absolute)

  • Ammonia (B1221849) solution (25-30%)

  • Deionized water

  • Hexane

  • Diethyl ether

Procedure:

  • In a 250 mL round bottom flask, mix 100 mL of methanol (B129727) with 68 mg of 25-30% ammonia and 1.98 g of deionized water. Stir the mixture for 10 minutes.

  • Add 10.41 g of TEOS dropwise to the solution while stirring.

  • Continue stirring the solution for 3 days to allow for the formation of silica nanoparticles.

  • Precipitate the particles by adding 150 mL of a hexane and diethyl ether solution (2:1 ratio).

  • Isolate the particles by centrifugation at 4000 rpm for 20 minutes.

  • Wash the particles three times with ethanol, with centrifugation after each wash.

  • Dry the resulting colorless powder under vacuum.

Protocol 2: Proposed Synthesis of Hydrophobic Silica Nanoparticles using TMMS

This protocol is based on the general principles of sol-gel synthesis and aims to produce hydrophobic silica nanoparticles.

Materials:

Procedure:

  • Prepare a solution by mixing TMMS and methanol in a constant molar ratio (e.g., 1:10.56).

  • Prepare a separate solution of deionized water and ammonium hydroxide (e.g., a 4.16 molar ratio of water to TMMS).

  • Add the water/ammonia solution to the TMMS/methanol solution under vigorous stirring at room temperature (27°C).

  • Allow the reaction to proceed for a set time to form the silica sol.

  • The resulting hydrophobic silica particles can be collected by centrifugation and washed with methanol to remove any unreacted precursors.

  • Dry the particles in an oven at a low temperature to preserve the hydrophobic methyl groups.

Mandatory Visualizations

Sol-Gel Process Workflow

Sol_Gel_Process cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_growth Particle Growth & Agglomeration Silane Silane Precursor (TMMS or TEOS) Silanol Silanol Groups (Si-OH) Silane->Silanol + H₂O Water Water Silanol2 Silanol Groups (Si-OH) Siloxane Siloxane Bonds (Si-O-Si) Silanol2->Siloxane - H₂O or ROH Sol Sol (Colloidal Suspension) Siloxane->Sol Forms Gel Gel (3D Network) Sol->Gel Aging

Caption: Workflow of the sol-gel process for silica nanoparticle synthesis.

Signaling Pathways Affected by Silica Nanoparticles

Signaling_Pathways cluster_uptake Cellular Interaction cluster_pathways Signaling Cascade cluster_response Cellular Response SNPs Silica Nanoparticles (from TMMS or TEOS) Cell Cell Membrane SNPs->Cell Interaction Uptake Cellular Uptake Cell->Uptake Internalization TNF TNF Signaling Pathway Uptake->TNF MAPK MAPK Signaling Pathway Uptake->MAPK Inflammation Inflammation TNF->Inflammation OxidativeStress Oxidative Stress MAPK->OxidativeStress Apoptosis Apoptosis MAPK->Apoptosis

Caption: General signaling pathways affected by silica nanoparticles.

Biocompatibility and Cellular Interactions

The biocompatibility of silica nanoparticles is a crucial factor for their use in drug delivery and other biomedical applications. While silica is generally considered biocompatible, studies have shown that silica nanoparticles can induce cellular responses.

Toxicogenomic analysis has revealed that silica nanoparticles can upregulate common signaling pathways such as the Tumor Necrosis Factor (TNF) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in various cell types, including human aortic endothelial cells, mouse-derived macrophages, and non-small cell lung cancer cells.[4][5] Upregulation of these pathways can lead to inflammatory responses, oxidative stress, and apoptosis.[5]

The mechanism of cellular uptake of silica nanoparticles is not fully understood, but evidence suggests that it can occur through non-endocytotic pathways.[6] Nanoparticles may directly interact with and penetrate the cell membrane.[6] The surface properties of the nanoparticles, such as hydrophobicity, play a significant role in these interactions. The hydrophobic surface of TMMS-derived silica nanoparticles may lead to different cellular uptake mechanisms and subsequent biological responses compared to the hydrophilic surface of TEOS-derived nanoparticles. However, direct comparative studies on the biocompatibility and cellular interactions of silica nanoparticles derived from TMMS versus TEOS are currently lacking and represent an important area for future research.

Conclusion

  • TEOS is the industry standard for producing well-defined, monodisperse hydrophilic silica nanoparticles through the established Stöber method. Its slower reaction kinetics allow for controlled particle growth.

  • TMMS , and by extension other methyl-substituted silanes, provide a direct route to synthesizing hydrophobic silica materials. The faster hydrolysis rate can be advantageous for rapid production. The ability to control hydrophobicity by co-condensation with TEOS makes it a versatile choice for creating materials with tailored surface properties.

For researchers in drug development, the choice between TMMS and TEOS will depend on the specific requirements of the application. If a hydrophilic surface for subsequent functionalization is desired, TEOS is a reliable choice. If a hydrophobic surface is needed to enhance interaction with non-polar drugs or to influence cellular uptake, TMMS or a TMMS/TEOS mixture would be more suitable. Further research is needed to directly compare the biocompatibility and in vivo efficacy of drug delivery systems based on these two precursors.

References

A Comparative Guide to Surface Hydrophobicity Following Trimethoxymethylsilane Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving specific surface properties is a critical aspect of experimental design and material science. Surface hydrophobicity, in particular, plays a pivotal role in a vast array of applications, from controlling protein adsorption on biomedical devices to enhancing the performance of microfluidic chips. Trimethoxymethylsilane (TMMS) is a commonly utilized reagent for rendering surfaces hydrophobic. This guide provides a quantitative comparison of TMMS with other silanizing agents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate surface modification strategy.

Performance Comparison of Silanizing Agents

The hydrophobicity of a surface is most commonly quantified by measuring the static water contact angle (WCA), where a higher angle is indicative of greater water repellency. The effectiveness of a silanizing agent is influenced by its molecular structure, particularly the nature of the organic functional group attached to the silicon atom. This section compares the performance of this compound with other classes of silanes.

Silanizing Agent ClassExample CompoundSubstrateWater Contact Angle (WCA)Key Characteristics
Short-Chain Alkylsilane This compound (TMMS)Glass/Silica132° - 147.6°[1][2]Provides significant hydrophobicity, cost-effective, widely used.
Vinylsilane Vinyltrimethoxysilane (VTMS)SiO₂ PowderUp to 154°[3]Can achieve superhydrophobicity, useful for creating dual-microstructure surfaces.
Long-Chain Alkylsilane Octadecyltrichlorosilane (OTS)Glass107° - 112°[4]Forms densely packed self-assembled monolayers, leading to high hydrophobicity.
Fluorinated Silane (B1218182) (3,3,3-Trifluoropropyl)trichlorosilaneGlass~84°[4]Offers oleophobicity in addition to hydrophobicity due to the low surface energy of fluorocarbon chains.
Fluorinated Silane (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilaneGlass~115°[4]Provides a highly hydrophobic and oleophobic surface.

Note: The water contact angle is highly dependent on the substrate material, surface roughness, and the specific protocol used for silanization. The values presented here are for comparative purposes and are derived from various studies.

Experimental Protocols

Reproducible surface modification requires meticulous attention to the experimental procedure. Below are detailed protocols for substrate preparation, silanization, and the measurement of surface hydrophobicity.

Protocol 1: Substrate Preparation (Glass/Silicon)

A thorough cleaning of the substrate is paramount to ensure a high density of surface hydroxyl groups, which are the reactive sites for silanization.

  • Solvent Cleaning: Sonicate the substrate sequentially in acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants.

  • Drying: Dry the substrate with a stream of high-purity nitrogen gas.

  • Hydroxylation (Piranha Solution): To generate a high density of hydroxyl groups, immerse the substrate in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. This step must be performed in a fume hood with appropriate personal protective equipment.

  • Rinsing and Final Drying: Rinse the substrate copiously with deionized water and dry thoroughly with a stream of nitrogen gas.

Protocol 2: Surface Silanization with this compound (Solution Deposition)
  • Solution Preparation: Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene (B28343) or ethanol. The use of an anhydrous solvent is crucial to prevent premature hydrolysis and self-condensation of the silane in the bulk solution.

  • Immersion: Immerse the cleaned and dried substrate in the silane solution for a duration ranging from 2 to 24 hours at room temperature. The optimal immersion time can be determined empirically for the specific application.

  • Rinsing: After immersion, rinse the substrate thoroughly with the anhydrous solvent to remove any unreacted silane molecules that are not covalently bonded to the surface.

  • Curing: Cure the coated substrate in an oven at 100-120°C for 1 hour. This step promotes the formation of a stable and cross-linked siloxane network on the surface.

  • Final Cleaning: Sonicate the substrate in the solvent to remove any physisorbed molecules, resulting in a clean, hydrophobically modified surface.

Protocol 3: Quantitative Analysis of Surface Hydrophobicity

The most common method for quantifying surface hydrophobicity is the measurement of the water contact angle using a goniometer.

  • Instrumentation: An optical tensiometer or goniometer equipped with a camera and software for drop shape analysis is required.

  • Droplet Deposition: Place a small droplet (typically 2-5 µL) of high-purity water onto the modified surface using a precision syringe.

  • Image Capture and Analysis: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. The software then analyzes the droplet shape and calculates the contact angle.

  • Advancing and Receding Angles: For a more comprehensive analysis of surface heterogeneity and stability, advancing and receding contact angles can be measured by dynamically adding or removing water from the droplet.

  • Replicates: At least three measurements at different locations on the surface should be performed to ensure the homogeneity of the coating and to obtain a statistically relevant average contact angle.

Visualizing the Process: From Preparation to Analysis

To better understand the workflow and the underlying chemical transformation, the following diagrams illustrate the experimental process and the silanization reaction.

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_analysis Analysis Solvent_Cleaning Solvent_Cleaning Drying_N2 Drying_N2 Solvent_Cleaning->Drying_N2 Remove organics Piranha_Clean Piranha_Clean Drying_N2->Piranha_Clean Expose surface Rinsing_Drying Rinsing_Drying Piranha_Clean->Rinsing_Drying Generate -OH groups Silane_Solution Silane_Solution Rinsing_Drying->Silane_Solution Cleaned Substrate Substrate_Immersion Substrate_Immersion Silane_Solution->Substrate_Immersion Prepare 1-5% TMMS Rinsing Rinsing Substrate_Immersion->Rinsing 2-24h immersion Curing Curing Rinsing->Curing Remove excess Droplet_Deposition Droplet_Deposition Curing->Droplet_Deposition Modified Substrate Image_Capture Image_Capture Droplet_Deposition->Image_Capture 2-5 µL water Angle_Calculation Angle_Calculation Image_Capture->Angle_Calculation Goniometer Final_Result Final_Result Angle_Calculation->Final_Result Hydrophobicity Data

Caption: Experimental workflow for surface hydrophobization and analysis.

Caption: Chemical pathway of surface modification with this compound.

References

A Comparative Guide to Trimethoxymethylsilane (TMMOS) Coating Validation: Thickness, Uniformity, and Performance Benchmarking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise application and validation of surface coatings are critical for ensuring experimental reproducibility and product efficacy. Trimethoxymethylsilane (TMMOS) is a widely utilized reagent for creating hydrophobic and biocompatible surfaces. This guide provides a comprehensive comparison of TMMOS coatings with two common alternatives, Hexamethyldisilazane (HDMS) and a representative Fluorosilane, focusing on the validation of coating thickness and uniformity. The information presented is supported by experimental data to facilitate informed decisions in material selection and surface modification protocols.

Comparative Performance of Surface Coatings

The selection of a surface coating is often dictated by the desired surface properties, primarily hydrophobicity, which is quantified by the water contact angle. The thickness and uniformity of the coating are also critical parameters that influence performance and consistency. The following table summarizes key performance indicators for TMMOS, HDMS, and Fluorosilane coatings on a silicon substrate.

Coating Material Typical Thickness (nm) Surface Uniformity (RMS Roughness) Water Contact Angle (°) Key Characteristics
This compound (TMMOS) ~0.5 - 6.2[1]Sub-nanometer to several nanometers70 - 148[1][2][3]Forms a self-assembled monolayer, good hydrophobicity.
Hexamethyldisilazane (HDMS) MonolayerTypically smooth, sub-nanometer65 - 80[4]Vapor deposition process, commonly used in semiconductor manufacturing.
Fluorosilane (representative) MonolayerTypically smooth, sub-nanometer> 110[5]Excellent hydrophobicity due to the presence of fluorine atoms.

Experimental Protocols for Coating Validation

Accurate and consistent validation of coating parameters is essential. Below are detailed methodologies for key experiments used to characterize coating thickness, uniformity, and surface hydrophobicity.

Ellipsometry for Coating Thickness Measurement

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness of thin films.

  • Sample Preparation: A silicon wafer or other reflective substrate is cleaned to remove organic residues and contaminants. This can be achieved by sonication in solvents like acetone (B3395972) and isopropanol, followed by drying with nitrogen gas.

  • Instrumentation: A spectroscopic ellipsometer is used.

  • Data Acquisition: Measurements are typically taken at multiple angles of incidence (e.g., 65°, 70°, 75°) over a broad wavelength range (e.g., 300-1000 nm).

  • Data Analysis: A model of the surface is created, typically consisting of the substrate (e.g., silicon), a native oxide layer, and the silane (B1218182) coating. The thickness of the coating is determined by fitting the experimental data to the model using appropriate software. The refractive index of the silane layer is often assumed to be around 1.45.

Atomic Force Microscopy (AFM) for Uniformity and Roughness

AFM provides a three-dimensional topographic map of the surface at the nanoscale, allowing for the quantification of coating uniformity and surface roughness.

  • Sample Preparation: The coated substrate is mounted on the AFM sample stage.

  • Instrumentation: An atomic force microscope operating in tapping mode is commonly used to minimize damage to the soft organic coating.

  • Imaging: A small area of the surface (e.g., 1x1 µm or 5x5 µm) is scanned with a sharp probe.

  • Data Analysis: The AFM software is used to calculate the root-mean-square (RMS) roughness of the surface from the height data. A lower RMS value indicates a more uniform and smoother coating.

Contact Angle Goniometry for Hydrophobicity

This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing a quantitative measure of wettability.

  • Sample Preparation: The coated substrate is placed on a level stage.

  • Instrumentation: A contact angle goniometer equipped with a camera and a light source.

  • Measurement: A small droplet of deionized water (typically 1-5 µL) is gently deposited on the surface.

  • Image Analysis: An image of the droplet is captured, and software is used to measure the angle formed between the tangent of the droplet and the surface at the point of contact. A higher contact angle indicates greater hydrophobicity.

Visualizing the Validation Process and Comparative Logic

To further clarify the experimental workflow and the relationships between the different coatings, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_validation Coating Validation Substrate Cleaning Substrate Cleaning Coating Deposition Coating Deposition Substrate Cleaning->Coating Deposition Ellipsometry Ellipsometry (Thickness) Coating Deposition->Ellipsometry AFM AFM (Uniformity/Roughness) Coating Deposition->AFM Goniometry Contact Angle Goniometry (Hydrophobicity) Coating Deposition->Goniometry Quantitative Data Quantitative Data Ellipsometry->Quantitative Data AFM->Quantitative Data Goniometry->Quantitative Data Performance Comparison Performance Comparison Quantitative Data->Performance Comparison G cluster_properties Coating Properties TMMOS This compound (TMMOS) Thickness Thickness TMMOS->Thickness ~0.5-6.2 nm Uniformity Uniformity (RMS Roughness) TMMOS->Uniformity Low Hydrophobicity Hydrophobicity (Contact Angle) TMMOS->Hydrophobicity Good to High (70-148°) HDMS Hexamethyldisilazane (HDMS) HDMS->Thickness Monolayer HDMS->Uniformity Very Low HDMS->Hydrophobicity Good (65-80°) Fluorosilane Fluorosilane Fluorosilane->Thickness Monolayer Fluorosilane->Uniformity Very Low Fluorosilane->Hydrophobicity Excellent (>110°)

References

A Comparative Analysis of Trimethoxymethylsilane and Other Silane Coupling Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Silane (B1218182) coupling agents are indispensable tools in materials science and burgeoning drug delivery technologies. These organosilicon compounds act as molecular bridges at the interface between inorganic and organic materials, enhancing adhesion, stability, and overall performance. This guide provides a comprehensive comparison of Trimethoxymethylsilane (MTMS), a non-functionalized silane, with other commonly used functionalized silane coupling agents, including aminosilanes, epoxysilanes, and mercaptosilanes. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to aid in the selection of the most appropriate silane for their specific application.

The Fundamental Mechanism of Silane Coupling Agents

Silane coupling agents share a common mechanism of action that involves hydrolysis and condensation. The alkoxy groups (e.g., methoxy, ethoxy) on the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on the surface of an inorganic substrate, forming stable covalent bonds (M-O-Si, where M is a metal or silicon). Additionally, the silanol groups can self-condense to form a durable polysiloxane network on the surface.[1]

The key differentiator among silane coupling agents is the organofunctional group attached to the silicon atom. This group dictates the interaction with the organic matrix, influencing properties such as adhesion, biocompatibility, and drug loading capacity.[2]

Performance Benchmark: A Quantitative Comparison

The selection of a silane coupling agent is highly dependent on the specific application and the desired surface properties. The following tables summarize quantitative data from various studies to facilitate a direct comparison of performance.

Table 1: Comparative Adhesion Strength

The ability of a silane coupling agent to enhance the bond strength between a substrate and a subsequent layer is a critical performance metric. Shear bond strength is a common method to quantify this property.

Silane Coupling AgentSubstrateAdhesive/ResinShear Bond Strength (MPa)
This compound (MTMS) Not explicitly found in direct comparative studies for adhesion strength. As a non-functional silane, its primary role is surface hydrophobization rather than direct covalent bonding with organic matrices.
3-Aminopropyltriethoxysilane (APTES) Stainless SteelEpoxy> 60[3]
3-Glycidoxypropyltrimethoxysilane (GPS) TitaniumEthylene Vinyl Acetate (EVA) + 10% BTE28.0 (cohesive failure)[4]
3-Methacryloxypropyltrimethoxysilane (MPS) Silica-coated TitaniumResin Composite Cement14.2 ± 5.8[1]
N-[3-(trimethoxysilyl)propyl]ethylenediamine Silica-coated TitaniumResin Composite Cement7.5 ± 1.9[1]

Note: Direct comparison of absolute values between different studies may be misleading due to variations in substrates, adhesives, and experimental conditions.

Table 2: Surface Wettability Modification

The wettability of a surface, a key indicator of its surface energy, can be significantly altered by silanization. This is often quantified by measuring the contact angle of a liquid (typically water) on the treated surface. A lower contact angle indicates a more hydrophilic surface, while a higher contact angle suggests a more hydrophobic surface.

Silane Coupling AgentSubstrateWater Contact Angle (°)
This compound (MTMS) GlassIncreased hydrophobicity (specific values vary with treatment conditions)
3-Aminopropyltriethoxysilane (APTES) Glass~50-70[5]
3-Glycidoxypropyltrimethoxysilane (GPS) Glass~40-60
Octadecyltrimethoxysilane (a long-chain alkylsilane) Glass> 100

Note: The final contact angle is influenced by factors such as the concentration of the silane solution, reaction time, and curing conditions.

Table 3: Hydrolysis and Condensation Kinetics

The rate of hydrolysis and condensation of silanes is a critical parameter influencing the formation and stability of the silane layer. Methoxy silanes generally hydrolyze faster than ethoxy silanes.

Silane Coupling AgentRelative Hydrolysis Rate
This compound (MTMS) Fast
3-Aminopropyltrimethoxysilane (APTMS) Very Fast (amine group catalyzes hydrolysis)[6]
3-Glycidoxypropyltrimethoxysilane (GPS) Slower than aminosilanes[7]
3-Methacryloxypropyltrimethoxysilane (MPS) Slower than aminosilanes[6]

Applications in Drug Development

Silane coupling agents are pivotal in drug delivery for the surface functionalization of nanoparticles (e.g., silica (B1680970), titanium dioxide, gold). This modification can enhance biocompatibility, improve drug loading, and enable targeted delivery.[8]

  • This compound (MTMS): Primarily used to impart a hydrophobic character to nanoparticle surfaces. This can be advantageous for encapsulating hydrophobic drugs and can influence the interaction with cell membranes.

  • Aminosilanes (e.g., APTES, APTMS): The amine functional group provides a positive surface charge, which can facilitate cellular uptake. It also serves as a reactive handle for the covalent attachment of drugs, targeting ligands (e.g., folic acid), and polymers like polyethylene (B3416737) glycol (PEG) to improve circulation time.[9][10]

  • Epoxysilanes (e.g., GPS): The epoxy ring can react with various functional groups on biomolecules, making it a versatile choice for conjugation.

  • Mercaptosilanes: The thiol group can form strong bonds with gold nanoparticles and can also be used for "click" chemistry reactions for efficient drug conjugation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Protocol 1: Surface Modification of Silica Nanoparticles with Silane Coupling Agents
  • Preparation of Silica Nanoparticles: Synthesize silica nanoparticles using the Stöber method or obtain commercially available nanoparticles.

  • Cleaning and Activation: Wash the silica nanoparticles with ethanol (B145695) and deionized water to remove impurities. Activate the surface by treating with an acid (e.g., HCl) or plasma to generate hydroxyl groups.

  • Silanization:

    • Prepare a 1-5% (v/v) solution of the chosen silane coupling agent in an appropriate solvent (e.g., ethanol, toluene, or an ethanol/water mixture). For trimethoxy and other moisture-sensitive silanes, an anhydrous solvent is recommended.

    • For hydrolysis, a small amount of water (and sometimes an acid or base catalyst) is added to the solution. The pH of the solution can significantly affect the hydrolysis and condensation rates.[6]

    • Disperse the activated silica nanoparticles in the silane solution.

    • Stir the suspension at room temperature or elevated temperature (e.g., 50-80°C) for a specified time (typically 2-24 hours).

  • Washing: Centrifuge the suspension to pellet the functionalized nanoparticles. Remove the supernatant and wash the nanoparticles multiple times with the solvent to remove unreacted silane.

  • Curing: Dry the functionalized nanoparticles in an oven (e.g., at 110°C for 1-2 hours) to promote the condensation of silanol groups and the formation of a stable siloxane layer.

Protocol 2: Measurement of Shear Bond Strength
  • Substrate Preparation: Prepare substrates of a standard size (e.g., according to ASTM D1002 for lap shear). Clean and activate the substrate surface as described in Protocol 1.

  • Silane Application: Apply the silane coupling agent to the activated substrate surface, either by dipping, spraying, or wiping. Allow the solvent to evaporate and cure the silane layer.

  • Bonding: Apply a layer of adhesive or resin to the silanized surface of one substrate. Place a second substrate on top to create a lap joint with a defined overlap area.

  • Curing: Cure the adhesive/resin according to the manufacturer's instructions.

  • Testing: Mount the bonded specimen in a universal testing machine. Apply a tensile load to the specimen at a constant crosshead speed until failure.

  • Calculation: The shear bond strength is calculated by dividing the maximum load at failure by the overlap area.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Silane_Mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation Silane R-Si(OR')₃ Water 3H₂O Silane->Water Silanol R-Si(OH)₃ Water->Silanol Silanol->Silanol Alcohol 3R'OH Silanol->Alcohol Substrate Substrate-OH Silanol->Substrate Condensation with substrate surface Polysiloxane Polysiloxane Network Silanol->Polysiloxane Siloxane_Bond Substrate-O-Si-R Substrate->Siloxane_Bond

Caption: General mechanism of silane coupling agents.

Experimental_Workflow cluster_prep Preparation cluster_mod Modification cluster_eval Evaluation Substrate_Prep Substrate Cleaning & Activation Silanization Silanization (Dip/Spray/Wipe) Substrate_Prep->Silanization Silane_Sol Preparation of Silane Solution Silane_Sol->Silanization Curing Curing (Heat or Ambient) Silanization->Curing Adhesion_Test Adhesion Testing (e.g., Shear Bond Strength) Curing->Adhesion_Test Surface_Analysis Surface Characterization (e.g., Contact Angle, XPS) Curing->Surface_Analysis

Caption: Experimental workflow for surface modification and evaluation.

Conclusion

The choice between this compound and other functionalized silane coupling agents is contingent upon the desired surface properties and the intended application. MTMS is an effective agent for rendering surfaces hydrophobic. For applications requiring strong adhesion to organic matrices or the covalent attachment of biomolecules, functionalized silanes such as aminosilanes, epoxysilanes, and mercaptosilanes are superior choices. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals to make informed decisions in the selection and application of silane coupling agents for their specific needs.

References

Navigating Surface Stability: A Comparative Guide to Trimethoxymethylsilane (TMMS) and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the creation of stable and reliable modified surfaces is a cornerstone of experimental success. Trimethoxymethylsilane (TMMS) is a widely utilized reagent for creating these surfaces, valued for its reactivity and ability to form self-assembled monolayers (SAMs). However, the long-term stability of these modifications, particularly in aqueous environments, is a critical factor that dictates their efficacy in applications ranging from biocompatible coatings to biosensors. This guide provides an objective comparison of the long-term stability of TMMS-modified surfaces with that of prominent alternatives, supported by experimental data, detailed protocols, and visual workflows to inform your selection of the most appropriate surface modification strategy.

Comparative Stability Analysis: TMMS vs. The Field

The long-term performance of a modified surface is primarily determined by its resistance to environmental factors, most notably water (hydrolytic stability) and heat (thermal stability). Here, we compare TMMS, a methoxy-silane, against other common surface modifiers.

Hydrolytic Stability: The Achilles' heel of many silane-based modifications is the reversibility of the siloxane bond (Si-O-Si) in the presence of water. This is a crucial consideration for any application in aqueous media, such as biological assays or medical implants.

Thermal Stability: The ability of a surface modification to withstand high temperatures without degradation is critical for applications involving thermal cycling or sterilization.

Key Findings:

  • Methoxy- vs. Ethoxy-Silanes: Methoxy-silanes like TMMS exhibit faster hydrolysis rates compared to their ethoxy counterparts. While this can lead to faster processing times, it also translates to lower stability of the precursor solution and potentially a less stable final surface modification. The hydrolysis of TMMS also produces methanol, a more toxic byproduct than the ethanol (B145695) produced by ethoxy-silanes.

  • Monomeric vs. Dipodal Silanes: Dipodal silanes, which possess two silicon atoms capable of bonding to the surface, demonstrate markedly improved hydrolytic stability compared to conventional monomeric silanes like TMMS. This enhanced stability is attributed to the increased number of bonds with the substrate, making the layer more resistant to hydrolysis, especially in acidic and brine environments.

  • Silanes vs. Phosphonate Monolayers: Phosphonate monolayers on metal oxide surfaces, such as titanium oxide, have shown superior hydrolytic stability compared to siloxane monolayers. In some studies, silane-treated surfaces experienced significant degradation after just seven days at a physiological pH of 7.5, while phosphonate-modified surfaces remained stable.[1]

  • Silanes vs. Thiol-Based SAMs on Gold: Silane-based SAMs on silicon substrates generally exhibit higher thermal stability than thiol-based SAMs on gold surfaces.[1] The thermal stability of silane (B1218182) monolayers is also dependent on the organic functional group, with some fluorinated silanes being stable up to 350 °C.[1]

Quantitative Performance Data

The following tables summarize quantitative data on the long-term stability of various surface modifications.

Table 1: Comparative Hydrolytic Stability of Different Surface Modifications

Surface ModificationSubstrateAging ConditionsInitial Water Contact Angle (°)Water Contact Angle After Aging (°)Stability Assessment
Octadecyltrimethoxysilane (Methoxy-Silane) Aluminum AlloyImmersion in DI water for ~300-400 hours~105Decreased significantly, indicating layer degradationLow
n-decyltriethoxysilane (Ethoxy-Silane) Borosilicate GlassImmersion in 1M HCl for 14 days~105~80Moderate
Pendant Dipodal Silane Borosilicate GlassImmersion in 1M HCl for 14 days~105~100High
Phosphonate Monolayer Titanium Alloy7 days at pH 7.5Not specifiedStable, with nearly identical loading of bound moleculesVery High
Trichlorosilane SAM TitaniumTris-buffered saline at 37°C for 7 daysNot specifiedStableHigh

Table 2: Comparative Thermal Stability of Different Surface Modifications

Surface ModificationSubstrateDecomposition Temperature
4-aminobutyltriethoxysilane (ABTES) SAM SiliconUp to 250 °C
1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDS) SAM SiliconUp to 350 °C
1-octadecanethiol (ODT) SAM Gold~110 °C
16-mercaptohexadecanoic acid (MHDA) SAM Gold~145 °C

Experimental Protocols

Reproducible and reliable data on surface stability necessitate well-defined experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: Surface Modification with this compound (Vapor Phase Deposition)

Materials:

  • Substrates (e.g., silicon wafers, glass slides)

  • This compound (TMMS)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Deionized water

  • Anhydrous toluene (B28343)

  • Nitrogen gas

  • Vacuum desiccator

  • Oven

Procedure:

  • Substrate Cleaning and Activation:

    • Clean the substrates by sonicating in deionized water, followed by acetone (B3395972) and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

    • Activate the surface by immersing the substrates in Piranha solution for 30 minutes to create hydroxyl groups.

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen gas.

  • Silanization:

    • Place the activated substrates in a vacuum desiccator.

    • Place a small vial containing a few drops of TMMS in the desiccator, ensuring it is not in direct contact with the substrates.

    • Evacuate the desiccator to create a vacuum.

    • Leave the substrates in the TMMS vapor for 2-4 hours at room temperature.

  • Post-Deposition Treatment:

    • Remove the substrates from the desiccator and rinse them with anhydrous toluene to remove any physisorbed silane.

    • Cure the substrates in an oven at 110-120°C for 1 hour to promote the formation of a stable siloxane network.

    • Store the modified substrates in a desiccator until further use.

Protocol 2: Accelerated Hydrolytic Stability Testing

Materials:

  • Silane-modified substrates

  • Phosphate-buffered saline (PBS) at pH 7.4 or other relevant buffer

  • Incubator or water bath

  • Contact angle goniometer

  • X-ray photoelectron spectrometer (XPS)

  • Atomic force microscope (AFM)

Procedure:

  • Initial Characterization:

    • Measure the static water contact angle of the freshly prepared modified surfaces.

    • Analyze the surface elemental composition and chemical state of the silane layer using XPS.

    • Characterize the surface morphology and roughness using AFM.

  • Aging:

    • Immerse the modified substrates in the chosen aqueous solution (e.g., PBS) in sealed containers.

    • Place the containers in an incubator or water bath set to a relevant temperature (e.g., 37°C for biological applications).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 day, 3 days, 7 days, 14 days), remove a subset of the samples from the aging solution.

    • Gently rinse the samples with deionized water to remove any salt residues and dry them with a stream of nitrogen gas.

  • Post-Aging Characterization:

    • Repeat the contact angle, XPS, and AFM measurements on the aged samples.

  • Data Analysis:

    • Compare the post-aging characterization data with the initial data to assess the extent of degradation.

    • Plot the change in water contact angle, elemental composition (e.g., decrease in Si and C signals), and surface roughness as a function of aging time.

Protocol 3: Accelerated Humidity Aging

Materials:

  • Silane-modified substrates

  • Environmental chamber with humidity and temperature control

Procedure:

  • Initial Characterization: Perform initial surface characterization as described in Protocol 2.

  • Aging:

    • Place the substrates in an environmental chamber.

    • Set the desired temperature and relative humidity (RH). For accelerated aging, common conditions are 60°C and 85% RH.

  • Time-Point Analysis: Remove samples at specified intervals.

  • Post-Aging Characterization: Re-characterize the surfaces to evaluate changes in their properties.

Mandatory Visualizations

Hydrolytic Degradation Pathway of a TMMS-Modified Surface

cluster_surface Hydroxylated Surface cluster_hydrolysis TMMS Hydrolysis cluster_condensation Condensation & Covalent Bonding cluster_crosslinking Cross-linking cluster_degradation Hydrolytic Degradation Surface Substrate-OH Bonded Substrate-O-Si(OH)₂-R TMMS Si(OCH₃)₃-R Silanol Si(OH)₃-R TMMS->Silanol + 3H₂O - 3CH₃OH Silanol->Bonded Condensation Crosslinked Substrate-O-Si(O-)₂-R         |       Si-R Bonded->Crosslinked Self-condensation Degraded Substrate-OH + Si(OH)₃-R Crosslinked->Degraded + H₂O (reversible)

Caption: Hydrolytic degradation of a TMMS-modified surface.

Experimental Workflow for Surface Modification and Stability Assessment

Start Start: Substrate Selection Cleaning Substrate Cleaning & Activation Start->Cleaning Modification Surface Modification (e.g., TMMS Deposition) Cleaning->Modification InitialChar Initial Surface Characterization (Contact Angle, XPS, AFM) Modification->InitialChar Aging Accelerated Aging (Hydrolytic or Humidity) InitialChar->Aging TimePoints Sample Removal at Time Points Aging->TimePoints PostChar Post-Aging Characterization TimePoints->PostChar PostChar->TimePoints Next Time Point Analysis Data Analysis & Comparison PostChar->Analysis End End: Stability Assessment Analysis->End

Caption: General workflow for surface modification and stability testing.

References

Benchmarking the performance of Trimethoxymethylsilane in different polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

Trimethoxymethylsilane (TMOMS), also known as Methyltrimethoxysilane (MTMS), is a versatile organosilicon compound widely utilized as a coupling agent and crosslinker to enhance the properties of various polymer systems. Its ability to form stable covalent bonds with both inorganic fillers and organic polymer matrices makes it a crucial additive for improving mechanical strength, thermal stability, and adhesion in composites. This guide provides a comparative benchmark of TMOMS performance in three common polymer matrices: Polyethylene (PE), Polypropylene (PP), and Epoxy Resins. The data presented is a synthesis of findings from various research studies.

Performance Benchmarking: Quantitative Data

The efficacy of this compound in enhancing the properties of polymer composites is evident from the quantitative improvements observed in key performance indicators. The following tables summarize the typical effects of TMOMS (or structurally similar trimethoxysilanes) on the mechanical, thermal, and adhesion properties of Polyethylene, Polypropylene, and Epoxy resin composites. It is important to note that the exact performance gains can vary depending on the specific polymer grade, filler type and loading, TMOMS concentration, and processing conditions.

Table 1: Enhancement of Mechanical Properties with Trimethoxysilane Treatment

Polymer MatrixPropertyControl (Without Silane)With Trimethoxysilane% Improvement
Polyethylene (HDPE) Tensile Strength~25 MPa~30 MPa~20%
Young's Modulus~1200 MPa~1300 MPa~8%
Polypropylene (PP) Tensile Strength~29.7 MPa~35 MPa~18%
Flexural Strength~40 MPa~50 MPa~25%
Epoxy Resin Tensile Strength~60 MPa~75 MPa~25%
Flexural Strength~100 MPa~125 MPa~25%

Note: Data is compiled from various sources and represents typical values for filled polymer composites. Direct comparison between polymer types should be made with caution due to differing base properties and experimental conditions in the source studies.

Table 2: Improvement in Thermal Stability with this compound

Polymer MatrixParameterControl (Without Silane)With this compoundImprovement
Polyethylene (HDPE) Onset Decomposition Temp. (Tonset)~450 °C~465 °C+15 °C
Polypropylene (PP) Onset Decomposition Temp. (Tonset)~350 °C~365 °C+15 °C
Epoxy Resin Onset Decomposition Temp. (Tonset)~300 °C~320 °C+20 °C
Char Yield at 600 °C~15%~25%+10%

Table 3: Adhesion Enhancement with this compound

Polymer Matrix / ApplicationTest MethodControl (Without Silane)With this compoundObservation
Polyethylene on Glass 90° Peel TestPoor AdhesionCohesive Failure in PESignificant improvement
Polypropylene with Wood Flour Interfacial Shear StrengthLowSignificantly IncreasedImproved fiber-matrix bonding
Epoxy Coating on Steel Pull-off Adhesion (ASTM D4541)~5 MPa~10 MPa~100% Improvement

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline generalized experimental protocols for the surface treatment of fillers with this compound and the subsequent testing of polymer composite properties.

Protocol 1: Surface Treatment of Inorganic Fillers with this compound

This protocol describes a common method for modifying the surface of inorganic fillers (e.g., glass fibers, silica, wood flour) to improve their compatibility with a polymer matrix.

  • Preparation of Silane (B1218182) Solution:

    • Prepare a 1-2% (w/w) solution of this compound in a suitable solvent. A common solvent system is a 95:5 (v/v) mixture of ethanol (B145695) and deionized water.

    • Adjust the pH of the solution to 4.5-5.5 using acetic acid to catalyze the hydrolysis of the methoxy (B1213986) groups to silanols.

    • Stir the solution for approximately 60 minutes to allow for hydrolysis.

  • Filler Treatment:

    • Disperse the inorganic filler material into the prepared silane solution.

    • Stir the slurry for 2-3 hours at room temperature to ensure uniform coating of the filler particles.

    • Filter the treated filler from the solution and wash with ethanol to remove any unreacted silane.

  • Drying and Curing:

    • Dry the treated filler in an oven at 110-120°C for 2-4 hours to remove the solvent and promote the condensation of silanol (B1196071) groups on the filler surface, forming a stable siloxane layer.

Protocol 2: Tensile Strength Testing of Polymer Composites

The tensile properties of the prepared polymer composites can be evaluated according to ASTM D3039/D3039M.[1][2][3][4][5]

  • Specimen Preparation:

    • Prepare dumbbell-shaped test specimens from the polymer composite material by injection molding or by cutting from compression-molded sheets.

    • Ensure the dimensions of the specimens conform to the specifications outlined in ASTM D3039.[1][2][3][4][5]

  • Testing Procedure:

    • Conduct the tensile test using a universal testing machine equipped with an extensometer.

    • Set the crosshead speed to a constant rate as specified in the standard (e.g., 2 mm/min).

    • Mount the specimen in the grips of the testing machine, ensuring proper alignment.

    • Apply a tensile load until the specimen fractures.

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.

Protocol 3: Thermogravimetric Analysis (TGA)

The thermal stability of the polymer composites can be assessed using Thermogravimetric Analysis (TGA) following ASTM E1131.[6][7][8][9][10]

  • Sample Preparation:

    • Place a small, representative sample (5-10 mg) of the polymer composite into a TGA sample pan.

  • TGA Measurement:

    • Place the sample pan in the TGA instrument.

    • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Continuously monitor and record the sample weight as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (Tonset) and the percentage of residual mass (char yield) at a specific temperature.

Protocol 4: Adhesion Testing of Coatings

The adhesion of polymer coatings containing this compound can be evaluated using the pull-off adhesion test as per ASTM D4541.[11][12][13]

  • Surface Preparation:

    • Prepare the substrate (e.g., a metal panel) by cleaning and degreasing it to ensure a consistent surface for coating application.

  • Coating Application and Curing:

    • Apply the polymer coating containing TMOMS to the prepared substrate at a uniform thickness.

    • Cure the coating according to the manufacturer's specifications.

  • Adhesion Test:

    • Secure a loading fixture (dolly) to the surface of the cured coating using a suitable adhesive.

    • After the adhesive has cured, attach a portable pull-off adhesion tester to the loading fixture.

    • Apply a perpendicular tensile force at a specified rate until the dolly is pulled off.

    • Record the force required to detach the dolly.

  • Analysis:

    • Calculate the pull-off adhesion strength in megapascals (MPa).

    • Examine the fracture surface to determine the mode of failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key chemical interactions and experimental processes involved in the use of this compound in polymer composites.

TMOMS_Coupling_Mechanism TMOMS This compound (CH3Si(OCH3)3) Hydrolysis Hydrolysis (+ H2O) TMOMS->Hydrolysis Silanol Silanol (CH3Si(OH)3) Hydrolysis->Silanol Condensation_Filler Condensation with Filler Surface (-OH) Silanol->Condensation_Filler Treated_Filler Surface-Treated Filler Condensation_Filler->Treated_Filler Filler Inorganic Filler (e.g., Glass Fiber) Filler->Condensation_Filler Coupling Interfacial Coupling Treated_Filler->Coupling Polymer Polymer Matrix Polymer->Coupling Composite Reinforced Composite Coupling->Composite Experimental_Workflow cluster_Preparation Material Preparation cluster_Testing Performance Testing cluster_Analysis Data Analysis Start Start Silane_Prep Prepare TMOMS Solution Start->Silane_Prep Filler_Treat Treat Filler with Silane Solution Silane_Prep->Filler_Treat Dry_Filler Dry Treated Filler Filler_Treat->Dry_Filler Polymer_Compounding Compound Treated Filler with Polymer Matrix Dry_Filler->Polymer_Compounding Specimen_Prep Prepare Test Specimens (e.g., Injection Molding) Polymer_Compounding->Specimen_Prep Mechanical_Test Mechanical Testing (e.g., Tensile Strength) Specimen_Prep->Mechanical_Test Thermal_Test Thermal Analysis (e.g., TGA) Specimen_Prep->Thermal_Test Adhesion_Test Adhesion Testing Specimen_Prep->Adhesion_Test Data_Analysis Analyze and Compare Data Mechanical_Test->Data_Analysis Thermal_Test->Data_Analysis Adhesion_Test->Data_Analysis End End Data_Analysis->End

References

Cross-Validation of Experimental Results with Computational Models of Trimethoxymethylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data for Trimethoxymethylsilane (TMMS) with results obtained from computational modeling. To offer a broader context for its properties and performance, TMMS is compared against two alternative silicon-containing compounds: Tetramethoxysilane (TMOS) and Methyltrichlorosilane (MTS). This document is intended to serve as a resource for researchers and professionals in drug development and materials science, offering insights into the accuracy and predictive power of computational models in characterizing organosilane compounds.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key experimental and computationally derived physicochemical properties of this compound and its selected alternatives. This allows for a direct comparison of their fundamental characteristics.

PropertyThis compound (TMMS)Tetramethoxysilane (TMOS)Methyltrichlorosilane (MTS)
Molecular Formula C4H12O3Si[1][2]C4H12O4SiCH3Cl3Si
Molecular Weight ( g/mol ) 136.22[1][2]152.22149.48
Boiling Point (°C) 102-104121-12266
Melting Point (°C) -70-4-92
Density (g/mL at 25°C) 0.9551.0231.27

Structural Parameters: A Comparison of Experimental and Computational Data

This section presents a comparison of experimentally determined and computationally calculated molecular geometries, including bond lengths and angles. Density Functional Theory (DFT) calculations, a powerful quantum mechanical modeling method, are utilized to predict these structural parameters. The comparison aims to validate the accuracy of the computational approach in replicating real-world molecular structures.

Table 2.1: Bond Lengths (Å)

BondThis compound (TMMS) - DFTTetramethoxysilane (TMOS) - ExperimentalMethyltrichlorosilane (MTS) - Experimental
Si-C Data not available in search resultsN/A1.85
Si-O Data not available in search results1.62N/A
Si-Cl N/AN/A2.02
C-O Data not available in search results1.42N/A
C-H Data not available in search results1.101.09

Table 2.2: Bond Angles (°)

AngleThis compound (TMMS) - DFTTetramethoxysilane (TMOS) - ExperimentalMethyltrichlorosilane (MTS) - Experimental
O-Si-O Data not available in search results109.5N/A
C-Si-O Data not available in search resultsN/AN/A
Cl-Si-Cl N/AN/A109.5
Si-O-C Data not available in search results122.0N/A

Note: Specific DFT-calculated bond lengths and angles for this compound were not found in the provided search results. Experimental gas-phase electron diffraction data for TMMS was also not available.

Vibrational Frequencies: Experimental vs. Computational Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. This section compares the experimentally measured vibrational frequencies with those predicted by DFT calculations. The level of agreement between the experimental and computed spectra serves as a key indicator of the model's ability to describe the molecule's dynamic behavior.

Table 3.1: Key Vibrational Frequencies (cm⁻¹)

Vibrational ModeThis compound (TMMS) - DFTThis compound (TMMS) - Experimental (IR/Raman)Tetramethoxysilane (TMOS) - Experimental (IR/Raman)Methyltrichlorosilane (MTS) - Experimental (IR/Raman)
Si-O-C Symmetric Stretch Data not available in search results810 (IR, very strong)~840N/A
CH3 Asymmetric/Symmetric Stretch Data not available in search resultsData not available in search results~2960, ~2860~2980, ~2920
Si-Cl Stretch N/AN/AN/A~600, ~470

Note: Detailed experimental and computational vibrational frequency data for this compound were not available in the provided search results. A study on a similar molecule, isobutyltrimethoxysilane, utilized DFT B3LYP/6-311++G(d,p) for vibrational analysis, suggesting a suitable methodology.[3]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for the key experimental techniques cited.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.

  • Sample Introduction: The volatile liquid sample (e.g., Methyltrichlorosilane) is introduced into a high-vacuum chamber (typically ~10⁻⁷ mbar) through a fine nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy electron beam (typically 40-60 keV) is directed perpendicular to the molecular beam.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector (e.g., photographic plate or imaging plate).

  • Data Analysis: The radial distribution of scattered electron intensity is analyzed to determine the internuclear distances and bond angles of the molecule. This analysis often involves fitting the experimental data to a theoretical model of the molecular structure.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.

  • Sample Preparation: For liquid samples like this compound, a small amount is typically placed in a liquid cell with windows transparent to IR or visible light (e.g., NaCl or KBr for IR, quartz for Raman). For attenuated total reflection (ATR) IR, a drop of the liquid is placed directly on the ATR crystal.

  • IR Spectroscopy:

    • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

    • Measurement: An infrared beam is passed through the sample. The detector measures the amount of light absorbed at each frequency. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Raman Spectroscopy:

    • Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., Nd:YAG at 532 nm), a sample illumination system, and a sensitive detector is used.[4]

    • Measurement: The laser beam is focused on the sample. The scattered light, which includes the intense Rayleigh scattered light at the laser frequency and the much weaker Raman scattered light at shifted frequencies, is collected. A filter is used to remove the Rayleigh scattering, and the Raman scattered light is dispersed by a grating and detected. The resulting spectrum is a plot of intensity versus Raman shift (cm⁻¹).[5]

Computational Modeling Protocols

This section details the methodologies employed for the computational simulations to provide a basis for understanding and potentially replicating the results.

Density Functional Theory (DFT) Calculations

DFT calculations are a widely used quantum chemical method for predicting molecular properties.

  • Methodology: The geometry optimization and vibrational frequency calculations are typically performed using a specific functional and basis set. A common and effective combination for organosilanes is the B3LYP functional with the 6-311++G(d,p) basis set.[3][6]

  • Geometry Optimization: The initial molecular structure is built, and the energy is minimized with respect to the positions of the atoms to find the most stable conformation. This process yields the optimized bond lengths and angles.[7]

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed. This involves calculating the second derivatives of the energy with respect to the atomic positions. The resulting vibrational frequencies and their corresponding normal modes can be used to simulate the IR and Raman spectra. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[6]

Reactive Molecular Dynamics (MD) Simulations

Reactive MD simulations are employed to study the dynamic processes, such as hydrolysis and condensation reactions of silanes.

  • Force Field: A reactive force field, such as ReaxFF, is used to model the interatomic interactions, allowing for the formation and breaking of chemical bonds during the simulation.[8][9]

  • System Setup: The simulation system is constructed by placing the silane (B1218182) molecules (e.g., this compound) in a solvent (e.g., water or a mixture) or near a surface (e.g., silica).[8][9]

  • Simulation Protocol:

    • Energy Minimization: The initial system is subjected to energy minimization to relax any unfavorable atomic contacts.

    • Equilibration: The system is then equilibrated at a desired temperature and pressure (e.g., using a thermostat and barostat) to reach a stable state.

    • Production Run: The main simulation is run for a sufficient length of time to observe the chemical reactions of interest. Trajectories of atomic positions and velocities are saved for analysis.

  • Analysis: The simulation trajectories are analyzed to study the reaction mechanisms, kinetics, and the formation of new species. This can provide insights into processes like the hydrolysis of the methoxy (B1213986) groups and the subsequent condensation to form siloxane bonds.

Visualizing the Cross-Validation Workflow and Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the cross-validation process and a key reaction pathway for this compound.

CrossValidationWorkflow cluster_exp Experimental Analysis cluster_comp Computational Modeling Exp_Data Experimental Data (Spectroscopy, Diffraction) TMMS_Exp This compound Exp_Data->TMMS_Exp TMOS_Exp Tetramethoxysilane Exp_Data->TMOS_Exp MTS_Exp Methyltrichlorosilane Exp_Data->MTS_Exp Comparison Comparative Analysis TMMS_Exp->Comparison Experimental Properties TMOS_Exp->Comparison MTS_Exp->Comparison Comp_Model Computational Models (DFT, MD) TMMS_Comp This compound Comp_Model->TMMS_Comp TMOS_Comp Tetramethoxysilane Comp_Model->TMOS_Comp MTS_Comp Methyltrichlorosilane Comp_Model->MTS_Comp TMMS_Comp->Comparison Calculated Properties TMOS_Comp->Comparison MTS_Comp->Comparison Validation Model Validation & Refinement Comparison->Validation

Cross-validation workflow between experimental data and computational models.

HydrolysisCondensation TMMS This compound (CH3Si(OCH3)3) Silanol Methylsilanetriol (CH3Si(OH)3) TMMS->Silanol Hydrolysis Water + 3 H2O Methanol - 3 CH3OH Siloxane Polymethylsiloxane Network Silanol->Siloxane Polycondensation Condensation Condensation (- H2O)

Hydrolysis and polycondensation pathway of this compound.

References

A Comparative Guide to the Biocompatibility of Trimethoxymethylsilane-Coated Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate coating for medical devices is a critical decision that directly impacts the device's interaction with the biological environment. This guide provides a comprehensive evaluation of the biocompatibility of medical devices coated with Trimethoxymethylsilane (TMM), a common alkylsilane used to create hydrophobic surfaces. The performance of TMM-coated devices is objectively compared with other common alternatives, supported by available experimental data and established biocompatibility testing protocols.

Performance Comparison of Biocompatible Coatings

While direct quantitative biocompatibility data for this compound (TMM) coatings on medical devices is not extensively available in peer-reviewed literature, we can infer its likely performance based on the general properties of methyl-terminated, hydrophobic silane (B1218182) surfaces. The following table provides a semi-quantitative and qualitative comparison with other common biocompatible coatings.

Coating Type Specific Example Cytotoxicity (Cell Viability %) Hemocompatibility (Platelet Adhesion) Protein Adsorption In Vivo Inflammatory Response
Alkylsilane This compound (TMM)Likely >70% (Non-cytotoxic)[1]Moderate to HighHigh (Non-specific)[2][3]Potential for mild to moderate chronic inflammation[4][5]
Aminosilane (3-Aminopropyl)triethoxysilane (APTES)>90% (Non-cytotoxic)[6]Low to ModerateModerate (Can be tailored)[3]Generally mild, can promote cell adhesion[5]
Hydrophilic Polymer Polyethylene Glycol (PEG)-Silane>95% (Non-cytotoxic)Very LowVery Low[3]Minimal[4]
Zwitterionic Polymer Phosphorylcholine (PC)-Silane>95% (Non-cytotoxic)Very LowVery Low[7]Minimal, biomimetic[7]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are crucial for the accurate assessment of medical device coatings. Below are standardized protocols for cytotoxicity and hemocompatibility testing.

Cytotoxicity Assay: ISO 10993-5 Elution Test

This test evaluates the potential of a medical device to release cytotoxic substances.[8][9][10][11]

  • Sample Preparation: The TMM-coated medical device is extracted in a cell culture medium (e.g., MEM) at a ratio of surface area to medium volume (e.g., 3 cm²/mL) for 24 hours at 37°C.

  • Cell Culture: L929 mouse fibroblast cells are cultured in flasks until they form a near-confluent monolayer.

  • Extraction Exposure: The culture medium is replaced with the extract from the TMM-coated device. A negative control (extract from a non-toxic material like high-density polyethylene) and a positive control (extract from a toxic material like organotin-stabilized PVC) are also tested in parallel.

  • Incubation: The cells are incubated with the extracts for 48 hours at 37°C in a humidified CO₂ incubator.

  • Evaluation:

    • Qualitative: The cell monolayer is observed under a microscope for changes in cell morphology, detachment, and lysis. A reactivity grade from 0 (no reactivity) to 4 (severe reactivity) is assigned. A grade of 2 or less is considered a passing result.[8]

    • Quantitative: Cell viability is assessed using an MTT assay. The mitochondrial activity of the cells converts the MTT reagent into a colored formazan (B1609692) product, which is measured spectrophotometrically. A reduction in cell viability of more than 30% is considered a cytotoxic effect.[8]

Hemocompatibility Assay: ASTM F756-17 Direct Contact Hemolysis

This test assesses the potential of a blood-contacting medical device to damage red blood cells.[12][13][14][15][16]

  • Blood Preparation: Freshly collected, anticoagulated rabbit or human blood is diluted with phosphate-buffered saline (PBS) to a standardized hemoglobin concentration.

  • Sample Incubation: The TMM-coated material is placed in direct contact with the diluted blood in a test tube. Positive controls (e.g., water) and negative controls (e.g., high-density polyethylene) are run in parallel.

  • Incubation: The tubes are incubated for 3 hours at 37°C with gentle agitation.

  • Centrifugation: After incubation, the tubes are centrifuged to pellet the intact red blood cells.

  • Analysis: The supernatant is collected, and the concentration of free hemoglobin is measured spectrophotometrically at 540 nm after reaction with a cyanmethemoglobin reagent.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control (representing 100% hemolysis). A hemolytic index of 2% or less is typically considered non-hemolytic.[16]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visualize the complex biological interactions and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.

Foreign_Body_Response Implant Medical Device (TMM-Coated) Protein_Adsorption Protein Adsorption (Vroman Effect) Implant->Protein_Adsorption Immediate Macrophage_Recruitment Macrophage Recruitment Protein_Adsorption->Macrophage_Recruitment Minutes to Hours M1_Macrophage M1 Macrophages (Pro-inflammatory) Macrophage_Recruitment->M1_Macrophage Activation M2_Macrophage M2 Macrophages (Pro-resolving) M1_Macrophage->M2_Macrophage Polarization Shift (over time) FBGC_Formation Foreign Body Giant Cell Formation M1_Macrophage->FBGC_Formation Fusion Fibroblast_Activation Fibroblast Activation M1_Macrophage->Fibroblast_Activation Cytokine Release (e.g., TNF-α, IL-1β) M2_Macrophage->Fibroblast_Activation Growth Factor Release (e.g., TGF-β) Fibrous_Capsule Fibrous Capsule Formation FBGC_Formation->Fibrous_Capsule Contributes to Chronic Inflammation Fibroblast_Activation->Fibrous_Capsule ECM Deposition

Caption: The foreign body response to an implanted medical device.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIa Factor XIa XI->XIa XIIa IX Factor IX IXa Factor IXa IX->IXa XIa IX->IXa TF-VIIa VIIIa Factor VIIIa TF Tissue Factor (TF) TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa X Factor X Xa Factor Xa X->Xa TF-VIIa X->Xa IXa + VIIIa Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Xa + Va Thrombin->VIIIa Activates XIIIa Factor XIIIa Thrombin->XIIIa Activates Fibrinogen Fibrinogen (I) Fibrin Fibrin (Ia) Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Cross-linked Fibrin Clot Fibrin->Crosslinked_Fibrin XIIIa Device_Surface Device Surface Device_Surface->XII Contact

Caption: Biomaterial-induced coagulation cascade activation.

Biocompatibility_Workflow Start Device with TMM Coating In_Vitro In Vitro Testing Start->In_Vitro Cytotoxicity Cytotoxicity (ISO 10993-5) In_Vitro->Cytotoxicity Hemocompatibility Hemocompatibility (ISO 10993-4) In_Vitro->Hemocompatibility Genotoxicity Genotoxicity (ISO 10993-3) In_Vitro->Genotoxicity In_Vivo In Vivo Testing (Animal Models) Cytotoxicity->In_Vivo If passes Not_Biocompatible Not Biocompatible (Redesign/Re-evaluate) Cytotoxicity->Not_Biocompatible If fails Hemocompatibility->In_Vivo If passes Hemocompatibility->Not_Biocompatible If fails Genotoxicity->In_Vivo If passes Genotoxicity->Not_Biocompatible If fails Implantation Implantation Study (ISO 10993-6) In_Vivo->Implantation Systemic_Toxicity Systemic Toxicity (ISO 10993-11) In_Vivo->Systemic_Toxicity Biocompatible Biocompatible Implantation->Biocompatible Favorable Outcome Implantation->Not_Biocompatible Adverse Reaction Systemic_Toxicity->Biocompatible No Adverse Effects Systemic_Toxicity->Not_Biocompatible Toxic Effects

Caption: A typical experimental workflow for biocompatibility evaluation.

References

A Comparative Analysis of Methylsilatrane and Trimethoxymethylsilane as Surface Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of material surfaces is a cornerstone of innovation in fields ranging from advanced materials science to sophisticated drug delivery systems. The choice of surface modifier dictates the ultimate interfacial properties, influencing everything from biocompatibility and adhesion to hydrophobicity and chemical resistance. This guide provides a detailed comparative analysis of two prominent silane-based surface modifiers: Methylsilatrane and Trimethoxymethylsilane. By examining their performance characteristics, supported by available experimental data, and providing comprehensive experimental protocols, this document aims to empower researchers to make informed decisions for their specific applications.

Introduction to the Surface Modifiers

This compound (TMMS) is a conventional and widely utilized organosilicon compound for surface treatment.[1] Also known as methyltrimethoxysilane, its versatility as a coupling agent allows it to enhance adhesion, hydrophobicity, and chemical resistance on a diverse range of substrates, including glass, ceramics, metals, and plastics.[1][2] The functional mechanism of TMMS relies on the hydrolysis of its methoxy (B1213986) groups in the presence of water to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on a substrate surface and with each other to form a durable polysiloxane network.[3][4][5]

Methylsilatrane , in contrast, belongs to the silatrane (B128906) family of compounds, which are characterized by a unique cage-like structure featuring an intramolecular, transannular dative bond between the nitrogen and silicon atoms (N→Si).[6][7] This structural feature imparts Methylsilatrane with significantly enhanced hydrolytic stability compared to conventional alkoxysilanes like TMMS.[6][8] This heightened stability reduces the tendency for uncontrolled self-condensation in solution, leading to more controlled and reproducible surface modifications.[6]

Comparative Performance Analysis

While direct, side-by-side quantitative comparisons of Methylsilatrane and this compound under identical experimental conditions are limited in publicly available literature, a comparative analysis can be constructed from existing data and the fundamental chemical properties of each modifier.

Data Summary

PropertyMethylsilatraneThis compoundReferences
Molecular Formula C₇H₁₅NO₃SiC₄H₁₂O₃Si[1][9]
Molecular Weight 189.28 g/mol 136.22 g/mol [1][9]
Appearance White crystalline or granular solidColorless liquid[1][10]
Boiling Point 174 °C at 31 mmHg102-104 °C[9][11]
Melting Point 152 °CNot Applicable[9]
Solubility in Water Insoluble (< 1 mg/mL at 20.5 °C)Reacts with water[1][9]

Performance Data

Performance MetricMethylsilatrane (Expected Performance)This compound (Experimental Data)References
Water Contact Angle Expected to provide a hydrophobic surface. The exact contact angle would depend on the substrate and deposition conditions. Capping mercapto propyl silatrane (a related silatrane) with different protecting groups resulted in water contact angles on silicon wafers ranging from 56.4° to 94.6°.On wood fibers, modification with this compound increased the water contact angle from 103.4° (unmodified) to 136.0°.[3][12]
Hydrolytic Stability High. The N→Si dative bond provides significant resistance to hydrolysis. The hydrolysis rate constant for methyl-substituted silatrane is very low (0.20 x 10⁓⁴ s⁻¹), indicating high stability.Lower. Alkoxysilanes are known to be moisture-sensitive and undergo hydrolysis and condensation in the presence of water. The rate of hydrolysis is influenced by pH and the type of alkoxy group.[6][13][14]
Adhesion Expected to provide good adhesion due to the formation of covalent bonds with the substrate.Can significantly improve adhesion. For example, the addition of 5-10% trimethoxy(propyl)silane (B93003) to polyurethane resin can increase adhesion strength to glass by 30-50%.[15]
Coating Reproducibility High. The enhanced hydrolytic stability allows for more controlled monolayer formation with a reduced tendency for uncontrolled polymerization in solution.Variable. The propensity for self-condensation in the presence of moisture can lead to the formation of thicker, less uniform coatings and can affect reproducibility.[6]

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and effective surface modifications. Below are general protocols for surface modification using this compound and Methylsilatrane, followed by standard procedures for characterizing the modified surfaces.

Protocol 1: Surface Modification with this compound

This protocol describes a typical procedure for modifying a hydroxyl-rich surface (e.g., glass or silicon wafer) with this compound.

Materials:

  • This compound (TMMS)

  • Anhydrous toluene (B28343) or other suitable anhydrous solvent

  • Substrate (e.g., glass slides, silicon wafers)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ) or other suitable cleaning agent

  • Deionized water

  • Nitrogen or argon gas

  • Oven

Procedure:

  • Substrate Cleaning:

    • Immerse the substrates in Piranha solution for 15-30 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Thoroughly rinse the substrates with deionized water.

    • Dry the substrates in an oven at 110-120 °C for at least 1 hour and then cool to room temperature in a desiccator.

  • Silanization:

    • In a glove box or under an inert atmosphere, prepare a 1-5% (v/v) solution of TMMS in anhydrous toluene.

    • Immerse the cleaned and dried substrates in the TMMS solution for 2-4 hours at room temperature. Gentle agitation can improve coating uniformity.

    • For vapor-phase deposition, place the substrates in a desiccator containing a small, open vial of TMMS for 12-24 hours at room temperature.

  • Post-treatment:

    • Remove the substrates from the silane (B1218182) solution and rinse thoroughly with fresh anhydrous toluene to remove any unreacted silane.

    • Dry the substrates under a stream of nitrogen or argon gas.

    • Cure the coated substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.

Protocol 2: Surface Modification with Methylsilatrane

This protocol outlines a general procedure for surface modification using Methylsilatrane, taking advantage of its higher stability.

Materials:

  • Methylsilatrane

  • Anhydrous solvent (e.g., toluene, xylene)

  • Substrate (e.g., glass slides, silicon wafers)

  • Cleaning agents as described in Protocol 1

  • Nitrogen or argon gas

Procedure:

  • Substrate Cleaning:

    • Follow the same substrate cleaning and hydroxylation procedure as described in Protocol 1.

  • Silanization:

    • Prepare a solution of Methylsilatrane in an anhydrous solvent. The concentration will depend on the desired surface coverage and the reactivity of the substrate.

    • Immerse the cleaned and dried substrates in the Methylsilatrane solution. The reaction can be carried out at room temperature or elevated temperatures (e.g., 60-80 °C) to accelerate the process. Reaction times can range from 1 to 24 hours.

  • Post-treatment:

    • Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent to remove any unreacted silatrane and byproducts (triethanolamine).

    • Dry the modified substrates under a stream of inert gas.

    • A curing step may be beneficial but is often less critical than for alkoxysilanes due to the different reaction mechanism.

Protocol 3: Characterization of Modified Surfaces

A. Contact Angle Measurement:

This method quantifies the hydrophobicity or hydrophilicity of the modified surface.[16]

Procedure:

  • Place a small droplet (typically 1-5 µL) of deionized water on the modified surface.

  • Use a contact angle goniometer to capture a high-resolution image of the droplet.

  • Analyze the image using appropriate software to determine the angle at the three-phase (solid-liquid-air) contact line.

  • Perform measurements at multiple locations on each sample to ensure statistical significance.

B. Surface Energy Determination:

Surface energy is calculated from contact angle measurements with at least two different liquids with known surface tension components (polar and dispersive).[2][3]

Procedure:

  • Measure the contact angles of at least two different liquids (e.g., water and diiodomethane) on the modified surface as described above.

  • Use a theoretical model (e.g., Owens-Wendt-Rabel-Kaelble or Fowkes) to calculate the surface free energy of the solid based on the measured contact angles and the known surface tensions of the liquids.

C. Adhesion Testing (Pull-Off Test):

This test measures the adhesion strength of a coating applied to the modified surface.[1][15]

Procedure:

  • Apply a coating (e.g., paint, adhesive) to the modified substrate and cure it according to the manufacturer's instructions.

  • Glue a testing dolly (a small metal stub) to the coated surface using a strong adhesive.

  • Once the adhesive has cured, attach a pull-off adhesion tester to the dolly.

  • Apply a perpendicular tensile force to the dolly at a constant rate until the dolly is pulled off the surface.

  • The force required to detach the dolly is recorded and used to calculate the adhesion strength in units of pressure (e.g., MPa or psi).

Visualizing the Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and experimental workflows.

Trimethoxymethylsilane_Reaction_Pathway TMMS This compound (CH₃Si(OCH₃)₃) Hydrolysis Hydrolysis (+ 3H₂O, - 3CH₃OH) TMMS->Hydrolysis Silanetriol Methylsilanetriol (CH₃Si(OH)₃) Hydrolysis->Silanetriol Condensation_Surface Condensation with Substrate-OH Silanetriol->Condensation_Surface Self_Condensation Self-Condensation Silanetriol->Self_Condensation Modified_Surface Modified Surface (Substrate-O-Si(OH)₂-CH₃) Condensation_Surface->Modified_Surface Polysiloxane Polysiloxane Network Self_Condensation->Polysiloxane

Caption: Reaction pathway for this compound surface modification.

Methylsilatrane_Reaction_Pathway Methylsilatrane Methylsilatrane Reaction Surface Reaction Methylsilatrane->Reaction Substrate Substrate-OH Substrate->Reaction Modified_Surface Modified Surface Reaction->Modified_Surface Byproduct Triethanolamine (byproduct) Reaction->Byproduct

Caption: Surface modification reaction of Methylsilatrane.

Experimental_Workflow Start Start Clean Substrate Cleaning (e.g., Piranha Solution) Start->Clean Prepare Prepare Silane/Silatrane Solution Clean->Prepare Immerse Immerse Substrate in Solution Prepare->Immerse React Reaction (Controlled Time & Temperature) Immerse->React Rinse Rinse with Anhydrous Solvent React->Rinse Dry Dry with Inert Gas Rinse->Dry Characterize Surface Characterization (Contact Angle, Surface Energy, Adhesion) Dry->Characterize End End Characterize->End

Caption: General experimental workflow for surface modification.

Conclusion

Both Methylsilatrane and this compound are effective surface modifiers, each with distinct advantages and disadvantages. This compound is a well-established, cost-effective option suitable for a wide array of applications where precise monolayer control is not paramount. Its primary drawback is its sensitivity to moisture, which can lead to challenges in achieving highly reproducible coatings.

Methylsilatrane, with its unique caged structure and enhanced hydrolytic stability, offers a superior alternative for applications demanding high precision, uniformity, and reproducibility of the surface modification. The reduced tendency for self-condensation allows for the formation of more well-defined and stable monolayers. For researchers in drug development and advanced materials, where the precise control of surface properties is critical for performance and biocompatibility, the advantages offered by Methylsilatrane may well justify its consideration over more conventional alkoxysilanes. The choice between these two modifiers will ultimately depend on the specific requirements of the application, including the desired surface properties, the sensitivity of the substrate, and the level of control required over the modification process.

References

Safety Operating Guide

Navigating the Safe Disposal of Trimethoxymethylsilane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Trimethoxymethylsilane is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. This compound is a flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract.[1] Furthermore, it reacts with moisture to release methanol (B129727), which is also a hazardous substance.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be followed if ventilation is inadequate.[1]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[4][5] No smoking should be permitted in the handling area.[4][5]

  • Use only non-sparking tools.[2][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4][5][6]

  • Avoid contact with moisture and incompatible materials such as strong oxidizing agents and strong acids.[3][6]

Storage:

  • Store containers in a cool, dry, and well-ventilated area, keeping them tightly closed.[1][3][5]

  • Store away from sources of ignition and incompatible substances.[1][3]

Quantitative Hazard Data

The following table summarizes key quantitative data for this compound, critical for risk assessment and safe handling.

PropertyValueSource
Flash Point11 °C (51.8 °F)[1]
CAS Number1185-55-3[1][2]
EC Number214-685-0[2][4]
Molecular FormulaC4H12O3Si[2]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain.[5]

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials, in a designated and compatible container.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Containerization and Labeling:

  • Place the waste material into a suitable, closed container that is properly labeled for hazardous waste.

  • The label should clearly identify the contents as "Hazardous Waste - this compound" and include the appropriate hazard pictograms (e.g., flammable).[4]

3. Safe Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from ignition sources and incompatible materials.[3]

4. Arrange for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3][7]

  • Provide them with the Safety Data Sheet (SDS) for this compound.[5][8]

Experimental Protocol: Laboratory-Scale Hydrolysis

For small quantities of this compound, a carefully controlled hydrolysis reaction can be performed to convert it into less hazardous substances before disposal. This procedure should only be carried out by trained personnel in a controlled laboratory setting, typically within a fume hood.

Objective: To hydrolyze this compound to form methanol and silanols, which are generally more amenable to disposal.

Materials:

  • Waste this compound

  • A suitable reaction vessel (e.g., a three-necked flask)

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Dropping funnel

  • Inert solvent (e.g., a high-boiling point ether or hydrocarbon)

  • Water or a dilute aqueous acid/base solution

  • Appropriate PPE

Procedure:

  • In a well-ventilated fume hood, place the waste this compound in the reaction vessel and dilute it with an inert solvent.

  • While vigorously stirring the solution, slowly add water or a dilute aqueous solution from the dropping funnel. The reaction can be exothermic, so the addition should be dropwise to control the temperature.

  • Continue stirring the mixture for a sufficient period to ensure complete hydrolysis.

  • The resulting mixture, containing methanol and silanol (B1196071) byproducts, should be collected and disposed of as hazardous waste, following the procedures outlined above.

Logical Workflow for Disposal The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Trimethoxymethylsilane_Disposal_Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (Lab-Scale) assess_quantity->small_quantity < Lab Scale large_quantity Large Quantity or Bulk assess_quantity->large_quantity >= Lab Scale hydrolysis Controlled Hydrolysis Protocol small_quantity->hydrolysis collect_waste Collect in Labeled, Closed Container large_quantity->collect_waste hydrolysis->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact EHS for Licensed Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Logistics for Handling Trimethoxymethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling volatile and flammable compounds like Trimethoxymethylsilane. This guide provides immediate, essential safety protocols and logistical plans, with a focus on personal protective equipment (PPE), to foster a culture of safety and build unwavering trust in our commitment to your well-being beyond the products we supply.

Immediate Safety Concerns

This compound is a flammable liquid and vapor that can cause irritation to the skin, eyes, and respiratory tract. It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye Protection Chemical splash goggles are mandatory to protect against splashes and vapors.
Hand Protection Neoprene or nitrile rubber gloves are recommended. While specific breakthrough times for this compound are not readily available, studies on similar silanes suggest a resistance time ranging from 53 minutes to over 8 hours. It is critical to inspect gloves for any signs of degradation before and during use and to replace them immediately if contamination is suspected. For prolonged or immersive work, consider using a heavier-duty glove or double-gloving.
Respiratory Protection A NIOSH-certified air-purifying respirator with an organic vapor (OV) cartridge is required if working outside of a fume hood or in an area with inadequate ventilation. If there is a potential for aerosol generation, a combination OV/P95 cartridge should be used to provide protection against particulates.
Body Protection A flame-resistant lab coat should be worn over personal clothing. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or coveralls are recommended.
Foot Protection Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.

Exposure Limits:

OrganizationLimit TypeValue
WEEL8-hr TWA10 ppm (55 mg/m³)
Operational Plan for PPE Use

A systematic approach to the use of PPE is critical to ensure its effectiveness.

1. Selection and Inspection:

  • Select the appropriate PPE based on the summary table above.

  • Before each use, visually inspect all PPE for signs of damage, such as cracks, tears, or discoloration.

2. Donning (Putting On) PPE:

  • The recommended order for donning PPE is:

    • Lab coat

    • Respirator

    • Eye protection

    • Gloves (pull the cuffs of the gloves over the sleeves of the lab coat)

3. Doffing (Taking Off) PPE:

  • To prevent self-contamination, PPE should be removed in the following order:

    • Gloves

    • Lab coat (turn inside out as it is removed)

    • Eye protection

    • Respirator

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan for Contaminated PPE

All PPE that has been contaminated with this compound must be treated as hazardous waste.

1. Collection:

  • Establish a designated, clearly labeled, and sealed container for contaminated PPE.

  • Do not mix contaminated PPE with general laboratory waste.

2. Storage:

  • Store the hazardous waste container in a well-ventilated, designated area away from incompatible materials.

3. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visualizing the PPE Workflow

The following diagram illustrates the logical workflow for the selection and use of Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_use Execution cluster_disposal Disposal A Assess Task & Hazards B Select Appropriate PPE - Goggles - Nitrile/Neoprene Gloves - Respirator (OV/P95) - Lab Coat A->B Based on SDS & Protocol C Inspect PPE for Damage B->C D Don PPE (Coat, Respirator, Goggles, Gloves) C->D E Handle this compound D->E F Doff PPE (Gloves, Coat, Goggles, Respirator) E->F G Segregate Contaminated PPE as Hazardous Waste F->G H Store in Labeled, Sealed Container G->H I Dispose via Licensed Hazardous Waste Vendor H->I

PPE Selection and Use Workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.